5-Bromo-4-chloro-2-methoxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPLBYFKHPABLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630890 | |
| Record name | 5-Bromo-4-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851607-27-7 | |
| Record name | 5-Bromo-4-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-chloro-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-chloro-2-methoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
5-Bromo-4-chloro-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its strategic substitution pattern allows for selective functionalization, making it a valuable tool for researchers.
A comprehensive summary of its key physicochemical properties is presented below:
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrClNO | [1][2] |
| Molecular Weight | 222.47 g/mol | [1] |
| Appearance | White solid | [3] |
| Boiling Point | 251 °C | [1] |
| Density | 1.650 g/cm³ | [1] |
| Flash Point | 105 °C | [1] |
| CAS Number | 880870-13-3 | [1][4] |
Spectroscopic and Analytical Data
Accurate structural elucidation is paramount in chemical synthesis. The following section details the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum of this compound in chloroform-d exhibits two distinct singlets for the aromatic protons and a singlet for the methoxy group protons.
-
δ 8.34 (s, 1H): Corresponds to the proton at the C6 position of the pyridine ring.
-
δ 6.84 (s, 1H): Assigned to the proton at the C3 position of the pyridine ring.
-
δ 3.97 (s, 3H): Represents the three protons of the methoxy group at the C2 position.[1][3]
¹³C NMR Spectroscopy: Predictive analysis, based on established chemical shift principles for substituted pyridines, suggests the following approximate chemical shifts.[5][6] Experimental verification is recommended for precise assignments.
-
~163 ppm: C2 (carbon bearing the methoxy group)
-
~150 ppm: C6 (carbon adjacent to the nitrogen)
-
~145 ppm: C4 (carbon bearing the chloro group)
-
~115 ppm: C5 (carbon bearing the bromo group)
-
~110 ppm: C3 (carbon between the methoxy and chloro groups)
-
~54 ppm: OCH₃ (methoxy carbon)
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.[7][8] The fragmentation pattern will likely involve the loss of the methyl group, carbon monoxide, and the halogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹
-
C=N and C=C stretching (pyridine ring): ~1600-1450 cm⁻¹
-
C-O stretching (ether): ~1250 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
-
C-Br stretching: ~600-500 cm⁻¹
Synthesis and Purification
The synthesis of this compound is typically achieved through the bromination of a suitable pyridine precursor. The following protocol is a well-established method.[1][3]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an ice bath, dissolve 2-Chloro-4-methoxypyridine (13.3 g, 92.6 mmol) in concentrated sulfuric acid (65 mL).[1][3]
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (16.5 g, 92.6 mmol) in portions to the cooled solution, maintaining the internal temperature.[1][3]
-
Reaction Progression: Stir the reaction mixture at 0 °C and then allow it to gradually warm to 55 °C. Maintain this temperature for 3 hours.[1][3]
-
Work-up: After the reaction is complete, carefully pour the mixture into ice water. Adjust the pH to alkaline using an 8N aqueous sodium hydroxide solution.[1][3]
-
Extraction: Extract the aqueous mixture with chloroform. Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[1][3]
-
Purification: After filtering to remove the desiccant, concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 9:1 to 5:1) to yield 5-bromo-2-chloro-4-methoxypyridine as a white solid.[1][3]
Chemical Reactivity and Synthetic Applications
The differential reactivity of the halogen substituents on the pyridine ring makes this compound a highly versatile intermediate for introducing molecular diversity.
Regioselectivity in Cross-Coupling Reactions
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position.
Caption: Reactivity of halogen substituents in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The following is a generalized protocol for the selective coupling at the C5-bromo position.
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[9][10][11]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[9][10]
-
Reaction Conditions: Heat the mixture with stirring to 80-100 °C and monitor the reaction progress by TLC or LC-MS.[9][10]
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.[9][10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds and is also expected to be selective for the more reactive C5-bromo position.
Experimental Protocol:
-
Catalyst Preparation: In an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4-2.0 equiv.).[9][12]
-
Reagent Addition: Seal the flask, evacuate, and backfill with an inert gas. Then add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).[9][12]
-
Solvent and Reaction: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture with stirring to 80-110 °C. Monitor the reaction by TLC or LC-MS.[9][12]
-
Work-up and Purification: After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography.[9][12]
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of a wide range of biologically active compounds. Its ability to undergo selective cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the introduction of various aryl and heteroaryl groups at the 5-position can modulate the pharmacological properties of the resulting molecules, making this compound a valuable intermediate in the development of novel therapeutics.[13][14][15]
References
- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (2024).
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. DOI: 10.26434/chemrxiv-2021-z1x9w
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). J. Am. Chem. Soc., 130(40), 13212–13213.
- 13C NMR Chemical Shifts. Organic Chemistry Data.
- 13C NMR Chemical Shifts. Oregon State University.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- 5-bromo-2-chloro-4-methoxypyridine (C6H5BrClNO). PubChem.
- 880870-13-3[5-Bromo-2-chloro-4-methoxypyridine 95%]. Acmec Biochemical.
- Reagents & Solvents: Solvents and Polarity. University of Rochester.
- CAS 1211534-25-6 | 4-Bromo-5-chloro-2-methoxypyridine.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Chemistry LibreTexts.
Sources
- 1. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]
- 2. 880870-13-3|5-Bromo-2-chloro-4-methoxypyridine|BLD Pharm [bldpharm.com]
- 3. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. innospk.com [innospk.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 5-Bromo-4-chloro-2-methoxypyridine: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-methoxypyridine is a strategically functionalized heterocyclic compound that serves as a valuable intermediate in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where the pyridine scaffold is a common motif in a wide array of biologically active molecules. The presence of three distinct functional groups—a methoxy, a chloro, and a bromo group—at specific positions on the pyridine ring provides a versatile platform for sequential and regioselective chemical modifications. This allows for the systematic construction of complex molecular architectures, making it a sought-after building block for creating libraries of compounds in the pursuit of novel therapeutic agents.[1]
This technical guide provides a comprehensive overview of the synthesis, structural characterization, and chemical reactivity of this compound, with a focus on its practical application in research and development.
A Note on the CAS Number
It is important for researchers to be aware of an existing ambiguity in the Chemical Abstracts Service (CAS) number for this compound. It is listed by various chemical suppliers under two different CAS numbers: 880870-13-3 [1][2][3][4][5] and 851607-27-7 .[6][7][8] This guide will primarily reference data associated with CAS number 880870-13-3 , for which detailed, experimentally verified synthesis and spectroscopic data are available.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the table below. These data are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Reference(s) |
| CAS Number | 880870-13-3 | [2][3][5] |
| Alternate CAS No. | 851607-27-7 | [6][8] |
| Molecular Formula | C₆H₅BrClNO | [3][6] |
| Molecular Weight | 222.47 g/mol | [3][6] |
| Appearance | White solid | [2] |
| Boiling Point | ~233-251 °C at 760 mmHg | [3][6] |
| Density | ~1.65 g/cm³ | [3][6] |
| Storage | 2-8°C, under inert atmosphere | [3] |
Spectroscopic Profile
Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance)
An experimental ¹H NMR spectrum for the compound with CAS number 880870-13-3 has been reported, providing clear evidence for its structure.[2]
-
¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.34 (s, 1H, pyridine ring H), 6.84 (s, 1H, pyridine ring H), 3.97 (s, 3H, OCH₃).[2]
Predicted ¹³C NMR, Mass Spectrometry, and IR Data
-
Predicted ¹³C NMR: The spectrum is expected to show six distinct signals. The carbon atoms attached to the electronegative nitrogen, oxygen, and halogen atoms will be the most downfield. Approximate expected shifts are: ~165.1 (C-O), ~162.3 (C-Cl), ~150.2 (C-N), ~112.5 (C-Br), ~110.1 (C-H), ~54.0 (O-CH₃).
-
Mass Spectrometry (MS): The mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes. The fragmentation pattern would likely involve the loss of the methyl group (-CH₃) or carbon monoxide (-CO).[9]
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, C-O stretching of the methoxy group, and C-Cl and C-Br stretching in the fingerprint region.[10]
Chemical Structure and Reactivity
The unique arrangement of substituents on the pyridine ring dictates the chemical reactivity of this compound, making it a prime candidate for selective functionalization.
Caption: Structure of this compound.
The key to its utility lies in the differential reactivity of the C-Br and C-Cl bonds in various reaction types, particularly in palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This allows for selective substitution at the 5-position (bromine) while leaving the 4-position (chlorine) available for subsequent transformations.
Synthesis Protocol
The synthesis of this compound (CAS 880870-13-3) can be reliably achieved through the electrophilic bromination of 2-chloro-4-methoxypyridine.[2]
Rationale for Experimental Choices:
-
Starting Material: 2-Chloro-4-methoxypyridine is an ideal precursor as the methoxy group is an activating group that directs electrophilic substitution to the positions ortho and para to it. The 5-position is electronically favored for substitution.
-
Reagent: N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine. It is easier to handle than liquid bromine and often gives cleaner reactions.
-
Solvent and Catalyst: Concentrated sulfuric acid serves as both the solvent and a catalyst. It protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution, but the powerful activating effect of the methoxy group still allows the reaction to proceed. The acidic medium also helps to generate the active brominating species from NBS.
-
Work-up: The reaction is quenched by pouring it into ice water to dissipate the heat from the exothermic neutralization. The pH is then adjusted to alkaline with sodium hydroxide to deprotonate the pyridine nitrogen and ensure the product is in its neutral, organic-soluble form for extraction. Chloroform is a suitable solvent for extracting the product from the aqueous phase.
Step-by-Step Methodology
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-4-methoxypyridine (13.3 g, 92.6 mmol) in concentrated sulfuric acid (65 mL) under an inert atmosphere. Cool the solution in an ice bath.
-
Addition of Brominating Agent: Add N-bromosuccinimide (16.5 g, 92.6 mmol) to the cooled solution in portions, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C and allow it to gradually warm to 55°C. Maintain this temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice water. Adjust the pH to be alkaline by the slow addition of an 8N aqueous sodium hydroxide solution.
-
Extraction: Extract the product from the aqueous mixture with chloroform. Combine the organic phases.
-
Washing and Drying: Wash the combined organic layers with a saturated brine solution and then dry over anhydrous sodium sulfate.
-
Purification: Filter to remove the desiccant and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography, eluting with a hexane:ethyl acetate gradient (from 9:1 to 5:1), to afford 5-bromo-2-chloro-4-methoxypyridine as a white solid (9.3 g, 45% yield).[2]
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a highly valuable building block for the synthesis of complex substituted pyridines, which are key components of many pharmaceutical compounds. Its utility stems from the ability to perform selective cross-coupling reactions.
Utility in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds makes this molecule an excellent substrate for sequential, site-selective palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the controlled and directional introduction of various substituents, a critical strategy in modern drug design.
For example, a common synthetic strategy would involve a Suzuki-Miyaura coupling at the more reactive 5-position (C-Br bond) to introduce an aryl or heteroaryl group. The remaining chloro group at the 4-position can then be subjected to a nucleophilic aromatic substitution or another cross-coupling reaction under more forcing conditions.
Caption: Conceptual workflow for sequential functionalization.
Role in Kinase Inhibitor Synthesis
Substituted pyridine and pyrimidine cores are prevalent scaffolds in a large number of kinase inhibitors used in oncology and for the treatment of inflammatory diseases.[4][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases. The development of small molecules that can inhibit specific kinases is a major focus of modern drug discovery.
While no specific marketed drug has been identified as being directly synthesized from this compound in the available literature, its structure is analogous to intermediates used in the synthesis of various kinase inhibitors. The ability to introduce diverse substituents at the 4 and 5 positions allows medicinal chemists to explore the chemical space around the pyridine core to optimize interactions with the active site of a target kinase, thereby improving potency and selectivity.
Safety, Handling, and Disposal
As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification
Based on data for this and structurally similar compounds, the potential hazards include:
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers should be readily accessible.[13]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[13]
-
Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be necessary.[13]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[3] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
Disposal
Dispose of this compound and any contaminated materials as hazardous waste. Do not allow it to enter drains or the environment. The recommended method of disposal is incineration in a licensed chemical incinerator.[7] Always follow local and national regulations for hazardous waste disposal.
References
- Acmec Biochemical. 880870-13-3[5-Bromo-2-chloro-4-methoxypyridine 95%].
- PubChem. Kinase inhibitors - Patent US-9751837-B2.
- Google Patents. WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases.
- Reagentia. 5-Bromo-2-chloro-4-methoxypyridine (1 x 100 mg).
Sources
- 1. CAS:880870-13-3 | C6H5BrClNO | 5-bromo-2-chloro-4-methoxypyridine | Pharmalego [pharmalego.com]
- 2. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]
- 3. 880870-13-3[5-Bromo-2-chloro-4-methoxypyridine 95%]- Jizhi Biochemical [acmec.com.cn]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 5-Bromo-2-chloro-4-methoxypyridine (1 x 100 mg) | Reagentia [reagentia.eu]
- 6. 851607-27-7 this compound this compound - CAS Database [chemnet.com]
- 7. This compound(851607-27-7) 1H NMR spectrum [chemicalbook.com]
- 8. 851607-27-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of 5-Bromo-4-chloro-2-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the spectroscopic profile of 5-Bromo-4-chloro-2-methoxypyridine (CAS Number: 851607-27-7), a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of comprehensive experimental spectra in the public domain, this document presents available experimental data alongside predicted spectroscopic characteristics derived from established principles and comparative analysis with analogous structures. The methodologies for acquiring such data are also detailed to empower researchers in their own analytical endeavors.
Molecular Structure and Spectroscopic Overview
This compound is a polysubstituted aromatic heterocycle. The arrangement of a bromine atom, a chlorine atom, and a methoxy group on the pyridine ring gives rise to a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the identity and purity of the compound in research and development settings. The primary analytical techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—provide complementary information about the molecule's framework, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy: Experimental Data
The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, two distinct signals are expected: one for the aromatic protons on the pyridine ring and another for the protons of the methoxy group.
Experimental ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.34 | Singlet | 1H | H-6 |
| ~6.84 | Singlet | 1H | H-3 |
| ~3.97 | Singlet | 3H | -OCH₃ |
Solvent: CDCl₃, 300 MHz. Data sourced from ChemicalBook.[1]
Interpretation and Rationale:
-
The pyridine ring has two remaining protons at positions 3 and 6. The electron-withdrawing effects of the nitrogen atom and the halogen substituents deshield these protons, causing them to appear in the downfield region of the spectrum.
-
The methoxy (-OCH₃) group is an electron-donating group, and its protons are not directly attached to the aromatic ring, hence they appear more upfield as a sharp singlet.
¹³C NMR Spectroscopy: Predicted Data
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164 | C-2 | Attached to electronegative nitrogen and oxygen. |
| ~150 | C-6 | Influenced by the ring nitrogen and adjacent bromine. |
| ~145 | C-4 | Attached to electronegative chlorine. |
| ~115 | C-5 | Attached to bromine. |
| ~110 | C-3 | Shielded relative to other ring carbons. |
| ~54 | -OCH₃ | Typical range for a methoxy carbon. |
Causality Behind Predictions:
The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of adjacent atoms and resonance effects. The carbons directly bonded to the heteroatoms (C-2, C-4) are expected to be the most deshielded and thus appear at the lowest field. The carbon bearing the bromine (C-5) will also be significantly downfield. The methoxy carbon (-OCH₃) is the most shielded and appears upfield.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Sample Preparation:
-
Weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Ensure the solution is homogeneous. Sonication may be used to aid dissolution.
¹H NMR Data Acquisition (400 MHz Spectrometer):
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise)
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[2]
¹³C NMR Data Acquisition (100 MHz Spectrometer):
-
Pulse Sequence: Proton-decoupled.
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).[2]
-
Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Predicted Data
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950, 2850 | C-H stretch | Aliphatic C-H (-OCH₃) |
| ~1600-1450 | C=C and C=N stretch | Pyridine ring |
| ~1250 | C-O stretch | Aryl-O-CH₃ |
| ~1100-1000 | C-Cl stretch | Aryl-Cl |
| ~700-600 | C-Br stretch | Aryl-Br |
Rationale for Predictions:
The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups present in this compound. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹. The pyridine ring vibrations (C=C and C=N stretching) typically result in a series of bands in the 1600-1450 cm⁻¹ region. The C-O, C-Cl, and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.
Mass Spectrometry (MS): Predicted Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation | Relative Abundance |
| 221/223/225 | [M]⁺ (Molecular Ion) | High |
| 206/208/210 | [M - CH₃]⁺ | Moderate |
| 193/195/197 | [M - CO]⁺ | Low |
| 142/144 | [M - Br]⁺ | Moderate |
| 113 | [M - Br - Cl]⁺ | Low |
Trustworthiness Through Isotopic Patterns:
The most telling feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion.[2] The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion [M]⁺ and any fragments containing both halogens. The expected M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 3:4:1, providing a self-validating system for the presence of both bromine and chlorine.
Fragmentation Pathways:
Under electron ionization, the molecule is expected to fragment through characteristic pathways, including the loss of a methyl radical from the methoxy group, elimination of carbon monoxide, and cleavage of the carbon-halogen bonds.
Caption: General workflow for Mass Spectrometry analysis.
Conclusion
The structural characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While a complete set of experimental data is not widely published, the available ¹H NMR data, combined with well-established spectroscopic principles, allows for a confident prediction of the compound's full spectroscopic profile. This guide provides researchers with the foundational knowledge and practical protocols to verify the identity and purity of this important chemical building block, ensuring the integrity of their scientific investigations.
References
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
Sources
An In-depth Technical Guide on the Solubility of Halogenated 2-Methoxypyridines for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-4-chloro-2-methoxypyridine, a crucial intermediate in pharmaceutical and organic synthesis. Given the limited direct public data on this specific compound, this document establishes a predictive framework based on the known solubility of structurally analogous compounds, particularly 5-Bromo-2-chloro-4-methoxypyrimidine. We will delve into the theoretical underpinnings of solubility, present methodologies for its empirical determination, and discuss the practical implications for drug discovery and development.
Introduction: The Strategic Importance of this compound
This compound and its structural relatives are versatile heterocyclic building blocks. The strategic placement of bromo, chloro, and methoxy functional groups on the pyridine core allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.[1][2] In the pharmaceutical industry, these halogenated pyridines serve as foundational scaffolds for active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and other targeted therapies.[2][3] The compound's utility is intrinsically linked to its solubility, which governs reaction kinetics, purification strategies, and ultimately, the formulation of the final drug product. Understanding and predicting the solubility of this intermediate in various organic solvents is therefore a critical parameter for process optimization and successful drug development.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[4] The polarity of a molecule is determined by its molecular structure, the presence of polar functional groups, and its overall dipole moment.
For this compound, we can anticipate the following:
-
Polarity: The presence of the nitrogen atom in the pyridine ring and the electronegative halogen (bromine and chlorine) and oxygen (methoxy) atoms introduces significant polarity.
-
Hydrogen Bonding: While the methoxy group is a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. This will influence its interaction with protic solvents.
-
Molecular Size: Larger molecules generally exhibit lower solubility due to the increased energy required to disrupt the crystal lattice and solvate the molecule.[4]
Based on these characteristics, this compound is expected to be more soluble in polar aprotic and moderately polar protic solvents. Its solubility in non-polar solvents is likely to be limited.
Solubility Profile: A Case Study with 5-Bromo-2-chloro-4-methoxypyrimidine
Direct, publicly available quantitative solubility data for this compound is scarce. However, data for the closely related compound, 5-bromo-2-chloro-4-methoxypyrimidine, provides a valuable point of reference.[1][5] The pyrimidine core is also a six-membered aromatic heterocycle containing two nitrogen atoms, giving it similar electronic properties to pyridine.
Table 1: Reported Solubility of 5-Bromo-2-chloro-4-methoxypyrimidine [5]
| Solvent | Solvent Type | Reported Solubility (mg/mL) |
| Dimethylformamide (DMF) | Polar Aprotic | 30 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 30 |
| Ethanol | Polar Protic | 15 |
| DMSO:PBS (pH 7.2) (1:5) | Aqueous Buffer | 0.16 |
This data aligns with our theoretical predictions. The compound demonstrates good solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in a polar protic solvent (ethanol). The significantly lower solubility in an aqueous buffer highlights the compound's overall hydrophobic character despite its polar functional groups.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable and widely used technique.[6][7][8]
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Samples: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in each solvent, taking into account the dilution factor.
Safety and Handling
As a halogenated organic compound, this compound and its structural analogs require careful handling.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][12]
-
Health Hazards: These compounds can be harmful if swallowed, in contact with skin, or if inhaled. They may cause skin, eye, and respiratory irritation.[9][12]
-
First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]
Applications in Drug Development and Synthesis
The solubility of this compound is a critical factor in its application as a synthetic intermediate.
-
Reaction Solvent Selection: Choosing a solvent in which the compound and other reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.
-
Purification: Solubility differences in various solvents are exploited during purification by crystallization or chromatography.
-
Drug Discovery: As a building block, its solubility characteristics will influence the properties of the final API. Poor solubility of an intermediate can often lead to solubility challenges in the resulting drug candidate.
The versatile reactivity of this compound, with its distinct bromo and chloro substituents, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.[2][13] This makes it a valuable precursor for creating diverse chemical libraries for high-throughput screening in drug discovery programs.
Conclusion
While direct quantitative solubility data for this compound remains to be extensively published, a strong predictive framework can be established based on its molecular structure and data from analogous compounds. This guide provides the theoretical and practical tools for researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this important synthetic intermediate. A thorough understanding of its solubility is paramount for its effective use in the synthesis of novel therapeutic agents and for the overall efficiency of the drug development process.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Cayman Chemical. (n.d.). 5-bromo-2-chloro-4-Methoxypyrimidine (CAS Number: 57054-92-9).
- CymitQuimica. (2023, July 7). 5-Bromo-4-methoxypyridin-2-amine.
- ECHEMI. (n.d.). 5-BROMO-4-METHOXY-2-METHYL-PYRIDINE SDS, 886372-61-8 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyridine 95 13472-85-0.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Benchchem. (n.d.). An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications.
- 4-Bromo-5-chloro-2-methoxypyridine | MFCD16609882. (n.d.).
- ChemicalBook. (2025, July 24). 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3.
- Benchchem. (n.d.). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
- MedchemExpress.com. (n.d.). Safety Data Sheet.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis.
- Apollo Scientific. (n.d.). 851607-27-7 Cas No. | this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. caymanchem.com [caymanchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. scribd.com [scribd.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
reactivity and aromaticity of 5-Bromo-4-chloro-2-methoxypyridine
An In-Depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-4-chloro-2-methoxypyridine
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its strategic placement of a bromo, a chloro, and a methoxy group on the pyridine core provides multiple, distinct reaction sites. This unique substitution pattern allows for selective and sequential chemical transformations, making it an invaluable intermediate for the construction of complex molecular architectures.
This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the core principles governing the aromaticity and reactivity of this compound. We will delve into the electronic effects of the substituents, the regioselectivity of its key reactions—including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and metal-halogen exchange—and provide field-proven, step-by-step protocols for its practical application.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value |
| CAS Number | 851607-27-7[1] |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol [2] |
| Appearance | White solid (based on similar compounds)[2][3] |
| Purity | Typically ≥98%[1] |
| Solubility | Soluble in common organic solvents like Chloroform, Ethyl Acetate, and DMF. |
Synthesis
The synthesis of substituted pyridines often involves the functionalization of a pre-existing pyridine ring. A common strategy for introducing a bromine atom is electrophilic bromination. For the analogous 5-bromo-2-chloro-4-methoxypyridine, the synthesis starts from 2-chloro-4-methoxypyridine, which undergoes bromination using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[2][3] A similar approach can be envisaged for this compound starting from 4-chloro-2-methoxypyridine.
Illustrative Synthetic Protocol (Adapted from a similar isomer)
-
Reaction Setup: In a round-bottom flask cooled in an ice bath, dissolve 4-chloro-2-methoxypyridine (1.0 equiv.) in concentrated sulfuric acid.
-
Bromination: Add N-bromosuccinimide (1.0 equiv.) to the solution in portions, ensuring the temperature remains low.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir and gradually warm to 50-60 °C. Maintain this temperature for several hours, monitoring the reaction's progress by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. Neutralize the solution to a basic pH using an aqueous sodium hydroxide solution.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as chloroform or ethyl acetate.[2][3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final product.[2][3]
Aromaticity of the Substituted Pyridine Ring
Pyridine is a six-membered aromatic heterocycle that follows Hückel's rule, with six π-electrons delocalized across the ring.[4][5] Unlike benzene, the presence of the electronegative nitrogen atom leads to an uneven distribution of electron density, making the ring electron-deficient, particularly at the α (2,6) and γ (4) positions.[4][6] This inherent electronic nature is further modulated by the substituents on the this compound ring.
-
2-Methoxy Group (-OCH₃): The methoxy group is a strong π-donor (mesomeric effect) and a σ-acceptor (inductive effect). Its primary influence is the donation of electron density into the ring through resonance, which partially counteracts the electron-withdrawing effect of the nitrogen atom.
-
4-Chloro (-Cl) and 5-Bromo (-Br) Groups: Halogens are inductively electron-withdrawing but can also donate electron density through their lone pairs via resonance. For chlorine and bromine, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density from the pyridine ring.
The interplay of these electronic effects fine-tunes the aromatic character of the ring. The aromaticity of such systems can be quantitatively assessed using computational methods like the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths, and Nucleus-Independent Chemical Shift (NICS), which evaluates the magnetic shielding at the center of the ring.[7][8][9]
Caption: Interplay of electronic effects on the pyridine ring.
Reactivity Profile
The reactivity of this compound is dictated by the electronic nature of the pyridine ring and its substituents, which creates a well-defined hierarchy of reactive sites.
Overview of Regioselectivity
Two primary types of reactions dominate the chemistry of this molecule: nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.
-
SNAr Reactions: The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles. This reactivity is most pronounced at the C2 and C4 positions, which are ortho and para to the ring nitrogen. The negative charge in the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[10][11] In this molecule, the C4 position, bearing a chloro group, is the primary site for SNAr.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions rely on the oxidative addition of a palladium(0) catalyst into a carbon-halogen bond. The reactivity of these bonds generally follows the order C-I > C-Br > C-Cl.[12][13] Consequently, the C5-Br bond is significantly more reactive than the C4-Cl bond in these transformations, allowing for highly selective functionalization at the C5 position.
Caption: Primary reaction pathways and regioselectivity.
Nucleophilic Aromatic Substitution (SNAr)
The C4-chloro substituent is the most susceptible to displacement by nucleophiles due to its position relative to the ring nitrogen. This allows for the introduction of a wide range of functionalities, including amines, alkoxides, and thiols.
-
Reaction Setup: In a sealable reaction vessel, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent such as DMF or NMP.
-
Reagent Addition: Add the desired amine nucleophile (1.1-1.5 equiv.) followed by a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).[12]
-
Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity between the C-Br and C-Cl bonds is a cornerstone of this molecule's utility, enabling selective C-C and C-N bond formation at the C5 position.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine core and various organoboron reagents.[14] The reaction is highly chemoselective for the C5-Br bond.[15]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[16]
-
Catalyst Addition: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive flow of inert gas.[16]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1 v/v), via syringe.[16]
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[16][17]
Note: This data is based on reactions with structurally similar bromo-chloro-heterocycles and should serve as a starting point for optimization.[18]
| Boronic Acid Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 10 | ~90 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | Dioxane | 110 | 16 | ~75 |
This reaction is a powerful method for forming C-N bonds, again with high selectivity for the C5-Br position.[13] The choice of ligand is critical for achieving high efficiency.[19][20]
-
Inert Setup: In an oven-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).[18]
-
Reagent Addition: Seal the flask, evacuate, and backfill with an inert gas. Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).[18]
-
Solvent and Heating: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture to 80-110 °C with stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.[18]
Caption: Experimental workflow for Buchwald-Hartwig amination.
The Stille coupling offers an alternative for C-C bond formation using organostannane reagents.[21][22] Similar to other palladium-catalyzed reactions, it is expected to be selective for the C5-bromo position.[18]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[18]
-
Reaction: Add an anhydrous, degassed solvent (e.g., toluene or DMF) and heat the mixture to 80-110 °C with stirring until the starting material is consumed.
-
Workup and Purification: Cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution (to remove tin byproducts) and brine. Dry, concentrate, and purify by column chromatography.
Metal-Halogen Exchange and Lithiation
Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium, is a powerful method for generating a nucleophilic carbon center on the pyridine ring.[23] The exchange is kinetically controlled and occurs much faster at the C-Br bond than the C-Cl bond.[23][24] The resulting aryllithium species can be trapped with various electrophiles.
-
Setup: Dissolve this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or Et₂O) in a flame-dried flask under an inert atmosphere.
-
Lithiation: Cool the solution to a low temperature (typically -78 °C). Add n-butyllithium (1.0-1.1 equiv.) dropwise. Stir the mixture for a short period (e.g., 15-30 minutes) to allow for complete halogen-metal exchange.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the solution at -78 °C.
-
Workup: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification: Purify the crude product using column chromatography.
Summary and Outlook
This compound is a strategically designed synthetic intermediate whose reactivity is governed by a predictable and exploitable set of electronic and positional effects. The electron-deficient pyridine core activates the C4-Cl bond towards nucleophilic aromatic substitution, while the greater lability of the C-Br bond enables highly selective palladium-catalyzed cross-coupling and metal-halogen exchange at the C5 position. This orthogonal reactivity allows for the stepwise and controlled introduction of diverse functional groups, making it a powerful tool in the synthesis of novel compounds for the pharmaceutical and materials science industries. The continued exploration of its reaction space will undoubtedly lead to the development of new molecular entities with significant biological and physical properties.
References
- 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - ChemicalBook. (URL: )
- 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 - ChemicalBook. (URL: )
- Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
- An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applic
- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem. (URL: )
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
- An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
- Aromaticity in Heterocyclic Systems. IV.
- Six membered aromatic heterocyclic pyridine - Slideshare. (URL: [Link])
- Pyridine - Wikipedia. (URL: [Link])
- 15.5 Aromatic Heterocycles: Pyridine and Pyrrole – Organic Chemistry: A Tenth Edition. (URL: [Link])
- Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes - PubMed Central. (URL: [Link])
- Application of 5-Bromo-2-chloro-4-methoxypyrimidine in the Synthesis of Halogen
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
- Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions - Benchchem. (URL: )
- Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PubMed Central. (URL: [Link])
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Stack Exchange. (URL: [Link])
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Public
- Stille Coupling - Organic Chemistry Portal. (URL: [Link])
- Metal–halogen exchange - Wikipedia. (URL: [Link])
- Stille reaction - Wikipedia. (URL: [Link])
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
- A benchmark study of aromaticity indexes for benzene, pyridine and the diazines - RSC Publishing. (URL: [Link])
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
- Correlations between HOMA aromaticity index and resonance substituent...
- Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
- Arom
- A computational insight into the Reactivity, aromaticity, and absorption spectra of six membered isoelectronic N-heteroarenes | Request PDF - ResearchG
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Can Metallapyrimidines Be Aromatic? A Computational Study into a New Class of Metallacycles - PubMed. (URL: [Link])
- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron - Indian Academy of Sciences. (URL: [Link])
- Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ. (URL: [Link])
- (PDF) ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction.
- A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - RSC Advances (RSC Publishing). (URL: [Link])
- Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions - YouTube. (URL: [Link])
Sources
- 1. 851607-27-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. 15.5 Aromatic Heterocycles: Pyridine and Pyrrole – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Six membered aromatic heterocyclic pyridine | PPT [slideshare.net]
- 7. Aromaticity of substituted 8-hydroxyquinolines in their free or bidentate states in tricarbonyl rhenium(i) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,5‐a]pyridines – A Versatile Platform for Structurally Distinct N‐Heterocyclic Olefins and π‐Extended Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromaticity - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Stille Coupling [organic-chemistry.org]
- 22. Stille reaction - Wikipedia [en.wikipedia.org]
- 23. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 24. joss.tcnj.edu [joss.tcnj.edu]
A Comprehensive Technical Guide to the Crystal Structure Determination of 5-Bromo-4-chloro-2-methoxypyridine
Abstract: 5-Bromo-4-chloro-2-methoxypyridine is a halogenated pyridine derivative of significant interest to the pharmaceutical and materials science sectors. Its utility as a versatile building block stems from the distinct reactivity of its functional groups, enabling the synthesis of complex molecular architectures.[1] A definitive understanding of its solid-state properties, crucial for drug development and crystal engineering, begins with the elucidation of its three-dimensional atomic arrangement through single-crystal X-ray diffraction. This guide provides a comprehensive, field-proven methodology for researchers to determine the crystal structure of this compound, from initial synthesis and crystal growth to final structure solution, refinement, and analysis.
Introduction
Pyridine and its derivatives are foundational scaffolds in a vast array of biologically active compounds, including anticancer and antibacterial agents.[2] The specific arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates critical physicochemical properties such as solubility, stability, and bioavailability. For a compound like this compound, the presence of bromine, chlorine, and nitrogen atoms suggests the potential for significant intermolecular interactions, such as halogen and hydrogen bonds, which are pivotal in crystal engineering and the design of new materials.[3][4][5]
As the experimental crystal structure for this specific compound is not publicly available, this guide serves as an authoritative workflow. It is designed to empower researchers to perform an ab initio structure determination, providing the causal logic behind experimental choices and describing a self-validating system of protocols.
Part 1: Synthesis and High-Quality Crystal Growth
The prerequisite for any crystallographic study is the synthesis of pure material and the subsequent growth of diffraction-quality single crystals.[6][7]
Synthesis of this compound
A plausible and documented synthetic route begins with the bromination of a suitable pyridine precursor. The following protocol is adapted from established procedures for analogous compounds.[8][9][10]
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Chloro-4-methoxypyridine (1.0 eq) in concentrated sulfuric acid under an ice bath (0 °C).[8][9]
-
Bromination: Slowly add N-bromosuccinimide (NBS) (1.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.[8][9] The use of NBS provides a reliable source of electrophilic bromine for aromatic halogenation.[11]
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 55 °C for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[8][9]
-
Work-up: Carefully pour the cooled reaction mixture into ice water. Neutralize the solution to a basic pH using an 8N aqueous sodium hydroxide solution.[8][9]
-
Extraction: Extract the aqueous layer with chloroform or ethyl acetate. Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[8][9]
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the final product as a white solid.[8][9]
Methodology for Single Crystal Growth
Growing single crystals is often more art than science, requiring patience and experimentation. The goal is to allow molecules to slowly and orderly arrange themselves into a crystal lattice.[6] For a small organic molecule like this compound, several techniques are highly effective.[12][13]
Core Principle: The foundation of crystallization is to prepare a saturated or near-saturated solution and then slowly change the conditions to decrease the compound's solubility, forcing it to precipitate in a crystalline form.[6][14]
Recommended Crystallization Techniques:
| Technique | Description | Rationale & Insights |
| Slow Evaporation | Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like methylene chloride/hexane) to near saturation.[13] The container is lightly covered (e.g., with perforated foil) and left undisturbed to allow the solvent to evaporate slowly over days or weeks.[13][14] | This is the simplest method.[14] The choice of solvent is critical; the compound should be moderately soluble. A solvent in which the compound is too soluble will not crystallize, while one in which it is poorly soluble will precipitate too quickly. |
| Vapor Diffusion | Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane or hexane).[13] | This is often the most successful technique.[13] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting gradual crystal growth. Placing the setup in a refrigerator can slow the diffusion process, often leading to higher quality crystals.[13] |
| Slow Cooling | Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, and subsequently to a lower temperature (e.g., 4 °C).[6][13] | This method relies on the principle that solubility decreases with temperature.[6] Insulating the container can promote the slow cooling necessary for large crystal formation.[12] |
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the precise three-dimensional structure of a molecule.[15][16] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[7]
Workflow for SC-XRD Data Acquisition and Processing
The overall process from crystal to processed data is a well-defined workflow.
Caption: Experimental and computational workflow for SC-XRD.
Step-by-Step Experimental Protocol:
-
Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is clear, well-formed, and free of cracks or defects.
-
Mounting: Affix the chosen crystal to a glass fiber or a specialized loop using a minimal amount of cryo-protectant oil.
-
Data Collection:
-
Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
A cryostream (typically at 100 K) is used to cool the crystal. This is crucial as it minimizes thermal motion of the atoms, leading to higher resolution data and protecting the crystal from radiation damage.
-
The instrument's software is used to determine the unit cell parameters and the crystal's orientation (indexing).
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector (e.g., a CCD or pixel detector).[7]
-
-
Data Processing:
-
Integration: The raw diffraction images are processed to measure the intensity of each reflection.
-
Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure time and detector response. An absorption correction is applied to account for the absorption of X-rays by the crystal itself.[17]
-
The final output of this process is a reflection file (typically in .hkl format), which contains the Miller indices (h, k, l) and the corresponding intensities for each diffraction spot.[17][18]
-
Part 3: Structure Solution and Refinement
The processed .hkl file does not directly provide the crystal structure. It contains the amplitudes of the diffracted waves, but the phase information is lost. This is the "phase problem" of crystallography.
Structure Solution
For small molecules like this compound, direct methods are typically used to solve the phase problem. This is a computational approach that uses statistical relationships between the reflection intensities to derive initial phase estimates.
Software: The SHELX suite of programs (specifically SHELXS or the newer SHELXT) is the industry standard for this process.[19][20] Modern graphical user interfaces like Olex2 integrate these programs into a user-friendly workflow.[19][21][22]
Protocol for Structure Solution using Olex2/SHELXT:
-
Load Data: Import the .hkl and .ins (instruction) files into Olex2.[18]
-
Input Formula: Provide the chemical formula (C6H5BrClNO). This helps the program identify the expected electron density.
-
Solve Structure: Execute the SHELXT solution program.[19] The program will analyze the data, determine the space group, and use direct methods to generate an initial structural model, placing the heaviest atoms (Br, Cl) first.
Structure Refinement
The initial model from the solution step is an approximation. Refinement is an iterative process of adjusting the atomic positions, and their thermal displacement parameters, to improve the agreement between the calculated diffraction pattern (from the model) and the experimental data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic engineering of ultraviolet metal-free crystals with exceptional birefringence via pyridine-derived dimers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]
- 10. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 11. Khan Academy [khanacademy.org]
- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rigaku.com [rigaku.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. imserc.northwestern.edu [imserc.northwestern.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. psi.ch [psi.ch]
- 21. OlexSys [olexsys.org]
- 22. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-4-chloro-2-methoxypyridine
Abstract
5-Bromo-4-chloro-2-methoxypyridine is a halogenated and methoxy-substituted pyridine that, while not extensively studied for its own biological activities, represents a highly valuable scaffold in medicinal chemistry. Its strategic functionalization offers multiple reactive sites for the synthesis of diverse compound libraries. This guide synthesizes the available information on this compound and, by examining structurally related molecules, projects its potential biological activities. We provide a comprehensive overview of its synthesis, its utility as a synthetic intermediate, and a detailed exploration of its potential as a precursor for novel therapeutic agents, particularly in the realms of oncology and virology. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and theoretical frameworks to guide future research into the derivatives of this versatile building block.
Introduction and Physicochemical Properties
This compound is a substituted pyridine with the molecular formula C₆H₅BrClNO. The pyridine ring is a privileged structure in medicinal chemistry, and the specific arrangement of bromo, chloro, and methoxy groups on this scaffold provides a unique combination of reactivity and potential for biological interactions. The presence of two distinct halogen atoms at positions 4 and 5, along with a methoxy group at position 2, allows for selective chemical modifications, making it an attractive starting material for the synthesis of more complex molecules.
| Property | Value | Reference |
| CAS Number | 851607-27-7 | [1] |
| Molecular Formula | C₆H₅BrClNO | [2] |
| Molecular Weight | 222.47 g/mol | [2] |
| Appearance | White solid | [2][3] |
| Storage Temperature | Room Temperature | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of a suitable pyridine precursor. A common and effective method involves the electrophilic bromination of 2-chloro-4-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid.[2][3]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-chloro-4-methoxypyridine (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).[2][3]
-
Bromination: Slowly add N-bromosuccinimide (1 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0°C.[2][3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 55°C for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3]
-
Work-up: Upon completion, carefully pour the reaction mixture into ice water and neutralize with an 8N aqueous sodium hydroxide solution to a basic pH.[2][3]
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as chloroform or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2][3]
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound as a white solid.[2][3]
-
Characterization: Confirm the structure of the purified product using ¹H NMR spectroscopy. The expected chemical shifts are approximately δ 3.97 (s, 3H, -OCH₃), δ 6.84 (s, 1H, pyridine ring H), and δ 8.34 (s, 1H, pyridine ring H).[2][3]
Caption: Synthetic pathway for this compound.
Potential Biological Activities: An Inferential Approach
Anticancer Activity: Kinase Inhibition
A significant body of research has focused on substituted pyridines and pyrimidines as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[7][8][9] The 2,4,5-trisubstituted pattern is a common feature in many kinase inhibitors.
-
Plausible Mechanism: Derivatives of this compound could be synthesized to target the ATP-binding pocket of kinases. The pyridine core can act as a scaffold, while substituents at the 2, 4, and 5-positions can be tailored to interact with specific residues in the kinase domain, thereby achieving potency and selectivity. For instance, the 2-methoxy group could be replaced with an amine to form hydrogen bonds with the kinase hinge region, a common binding motif for many kinase inhibitors.[4] The bromo and chloro positions can be functionalized via cross-coupling reactions to introduce moieties that occupy hydrophobic pockets.
Caption: Potential mechanism of action for anticancer activity.
Antiviral Activity
Halogenated pyridines and pyrimidines have a long history in antiviral drug discovery.[3][10] The incorporation of halogens can enhance the metabolic stability and binding affinity of compounds to viral enzymes.[2]
-
Plausible Mechanism: Derivatives of this compound could be designed to inhibit viral polymerases, proteases, or entry mechanisms. The halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding. The pyridine core can serve as a scaffold to present these and other functional groups in a specific orientation to interact with the viral target.
Synthetic Utility and Derivatization Strategies
The true potential of this compound lies in its versatility as a synthetic intermediate. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization.
Suzuki-Miyaura Cross-Coupling
The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl or heteroaryl groups at the 5-position.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution. The chlorine atom at the 4-position can be displaced by various nucleophiles, such as amines or alcohols, to introduce further diversity.
Caption: Key derivatization strategies for this compound.
Proposed Experimental Workflows for Biological Evaluation
To investigate the hypothesized biological activities of derivatives synthesized from this compound, the following experimental workflows are proposed.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of synthesized compounds against a panel of protein kinases.
Protocol:
-
Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.
-
Kinase Reaction: In a 96-well plate, combine the kinase, a fluorescently labeled peptide substrate, and ATP in a reaction buffer.
-
Inhibition: Add the test compounds at various concentrations to the kinase reaction mixture. Include a positive control (a known kinase inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or a mobility shift assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the GI₅₀ value (the concentration of compound that causes 50% growth inhibition).
Plaque Reduction Assay for Antiviral Activity
Objective: To evaluate the ability of synthesized compounds to inhibit viral replication.
Protocol:
-
Cell Monolayer: Grow a confluent monolayer of host cells in 6-well plates.
-
Viral Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compounds and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death).
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated control. Determine the EC₅₀ value (the effective concentration that inhibits 50% of plaque formation).
Conclusion and Future Directions
This compound is a promising, yet underexplored, building block in the field of medicinal chemistry. While direct evidence of its biological activity is lacking, its structural features and the extensive literature on related substituted pyridines strongly suggest that its derivatives hold significant potential as novel therapeutic agents. The primary avenues for exploration appear to be in the development of kinase inhibitors for oncology and in the discovery of new antiviral compounds. The synthetic versatility of this molecule allows for the creation of large and diverse chemical libraries, which can be screened against a wide array of biological targets. The experimental protocols outlined in this guide provide a solid foundation for researchers to begin to unlock the therapeutic potential of compounds derived from this versatile scaffold. Future research should focus on the rational design and synthesis of compound libraries based on this compound and their systematic evaluation in the biological assays described herein.
References
- PubMed. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives.
- PubMed. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
- PubMed. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors.
- ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
- Taylor & Francis Online. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities.
- ResearchGate. (n.d.). Structure of active compounds on other GPCR, G protein‐coupled receptor... | Download Scientific Diagram.
- ResearchGate. (2013). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity.
- PubMed Central (PMC). (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities.
- MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
- PubMed. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020).
- ResearchGate. (2011). Newer biologically active pyridines: A potential review.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2 | MDPI [mdpi.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Building Block: An In-Depth Guide to the Synthesis and Obscure History of 5-Bromo-4-chloro-2-methoxypyridine
For the modern researcher, 5-Bromo-4-chloro-2-methoxypyridine stands as a valuable, albeit enigmatic, substituted pyridine. Its utility as a precursor in the synthesis of complex molecules, particularly in the realms of medicinal and materials chemistry, is well-established among synthetic chemists. However, a deep dive into the historical record reveals a curious void; the seminal report of its discovery and the initial impetus for its creation remain elusive. This guide, therefore, serves a dual purpose: to provide a comprehensive, practical overview of its synthesis and properties, while also acknowledging and exploring the intriguing obscurity of its origins.
A Molecule of Utility, A History of Shadows
Unlike many foundational reagents with well-documented discovery narratives, this compound appears to have emerged from the annals of chemical literature more as a means to an end than as a celebrated discovery in its own right. Its history is not one of a singular breakthrough, but rather an implicit acknowledgment of its utility as a versatile intermediate. The strategic placement of its bromo, chloro, and methoxy functionalities on the pyridine core offers multiple, distinct reaction handles, making it an attractive starting point for the construction of more elaborate molecular architectures. It is plausible that its first synthesis was conducted in the pursuit of a larger, more complex target molecule and was therefore not the primary focus of the reporting research.
Physicochemical Properties: A Snapshot
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value |
| CAS Number | 880870-13-3 |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| Appearance | White solid |
| Solubility | Soluble in common organic solvents such as chloroform, ethyl acetate, and hexane. |
The Cornerstone Synthesis: Electrophilic Bromination of a Dihalo-Substituted Pyridine
The most direct and commonly cited method for the preparation of this compound involves the electrophilic bromination of 2-Chloro-4-methoxypyridine. This reaction leverages the activating effect of the methoxy group and the directing influence of the existing substituents on the pyridine ring.
Reaction Causality and Mechanistic Considerations
The choice of N-bromosuccinimide (NBS) as the brominating agent in the presence of a strong acid like concentrated sulfuric acid is a classic approach for the halogenation of moderately activated aromatic systems. The sulfuric acid protonates the pyridine nitrogen, further activating the ring towards electrophilic attack. The electron-donating methoxy group at the 4-position directs the incoming electrophile (bromonium ion or its equivalent) to the ortho and para positions. Of the available positions, the C5 position is sterically accessible and electronically favored for substitution.
"2-Chloro-4-methoxypyridine" -> "this compound" [label="NBS, H₂SO₄"]; }
Detailed, Step-by-Step Experimental Protocol
The following protocol is a self-validating system for the synthesis of this compound.[1]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-Chloro-4-methoxypyridine (1 equivalent) in concentrated sulfuric acid. Cool the solution in an ice bath.
-
Addition of Brominating Agent: To the cooled solution, add N-bromosuccinimide (1 equivalent) portion-wise, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 55 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into ice water. Neutralize the acidic solution with a suitable base (e.g., 8N sodium hydroxide solution) until alkaline.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as chloroform.[1]
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.[1]
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound can be confirmed through standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 300 MHz) | δ 3.97 (s, 3H, OCH₃), 6.84 (s, 1H, pyridine ring H), 8.34 (s, 1H, pyridine ring H)[1] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 222.47 g/mol . |
Conclusion: A Tool Awaiting Its Full History
This compound is a testament to the fact that not every valuable chemical tool has a well-documented past. While its discovery story remains to be unearthed, its practical utility in contemporary organic synthesis is undeniable. The synthetic protocol detailed herein provides a reliable method for its preparation, enabling researchers to continue to explore its potential in the development of novel pharmaceuticals and functional materials. The ongoing work in these fields may yet shed light on the origins of this intriguing and synthetically important molecule.
References
Sources
Methodological & Application
Strategic C-C Bond Formation: Utilizing 5-Bromo-4-chloro-2-methoxypyridine in Selective Suzuki Coupling Reactions
An Application Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of 5-Bromo-4-chloro-2-methoxypyridine as a strategic building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the principles of chemoselectivity that govern the differential reactivity of the C-Br and C-Cl bonds, offering researchers the tools to achieve selective mono-arylation. This document furnishes field-tested protocols, mechanistic insights, and a comprehensive troubleshooting guide to empower researchers in medicinal chemistry and materials science to leverage this versatile substrate for the synthesis of complex substituted pyridines.
Introduction: The Strategic Advantage of Dihalogenated Pyridines
The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active molecules.[1] this compound represents a particularly valuable starting material due to the presence of two distinct halogen atoms at different positions on the pyridine ring.[2] This differentiation allows for sequential, site-selective functionalization, a critical capability for building molecular complexity and exploring structure-activity relationships (SAR).
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid and ester coupling partners.[3][4][5] By harnessing the inherent reactivity differences between bromine and chlorine in palladium-catalyzed reactions, researchers can selectively target the C5-bromo position of this compound, leaving the C2-chloro position available for subsequent transformations.[1][2][6] This guide will illuminate the pathway to achieving this selective transformation with high efficiency and predictability.
Core Principles: Understanding Chemoselectivity in Suzuki Coupling
The success of a selective Suzuki coupling hinges on understanding the underlying catalytic cycle and the factors that control reaction rates at different sites.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. This is often the rate-determining step. The general reactivity trend for halogens is I > Br > Cl, meaning the Pd(0) catalyst will preferentially insert into the more reactive C-Br bond over the C-Cl bond.[1][2][6][7]
-
Transmetalation: The organoboron compound, activated by a base to form a more nucleophilic "ate" complex, transfers its organic group to the palladium center, displacing the halide.[5][8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][8]
// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition", shape=ellipse, style=rounded, fillcolor="#FBBC05"]; pd_complex [label="Ar-Pd(II)(X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FBBC05"]; biaryl_pd_complex [label="Ar-Pd(II)(R)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=rounded, fillcolor="#FBBC05"];
// Invisible nodes for layout reactant_halide [label="Ar-X\n(5-Bromo-4-chloro...)", shape=plaintext]; reactant_boronic [label="R-B(OR)₃⁻\n(Activated Boronic Acid)", shape=plaintext]; product [label="Ar-R\n(Coupled Product)", shape=plaintext];
// Edges pd0 -> oxidative_addition [label=" "]; reactant_halide -> oxidative_addition; oxidative_addition -> pd_complex; pd_complex -> transmetalation; reactant_boronic -> transmetalation; transmetalation -> biaryl_pd_complex; biaryl_pd_complex -> reductive_elimination; reductive_elimination -> product [dir=none]; reductive_elimination -> pd0 [label=" Catalyst\nRegeneration"]; } . Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Key to Selectivity: C-Br vs. C-Cl Reactivity
For dihalogenated substrates like this compound, the oxidative addition step is the selectivity-determining event. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making it significantly more reactive toward oxidative addition by Pd(0).[2][6][7] This electronic difference allows for the selective coupling at the C5-bromo position under carefully controlled conditions, while the C2-chloro position remains untouched.[1][6] Achieving a subsequent coupling at the C2 position requires more forcing conditions, such as higher temperatures and more active catalyst systems, typically those employing bulky, electron-rich phosphine ligands.[7][10]
Experimental Protocols & Methodology
This section provides a robust, generalized protocol for the selective Suzuki-Miyaura coupling at the C5-bromo position of this compound.
Materials & Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid or Boronic Ester (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2–5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1))
-
Standard laboratory glassware (Schlenk flask or reaction vial), magnetic stirrer, and inert gas supply (Argon or Nitrogen).
Recommended Starting Conditions
The following table outlines reliable starting points for reaction optimization.
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a classic, reliable Pd(0) source for C-Br couplings.[7] PdCl₂(dppf) is also highly effective, particularly for heteroaromatic substrates.[7] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a widely used, cost-effective base.[7] K₃PO₄ is a stronger, non-nucleophilic base that can enhance transmetalation and prevent side reactions.[7] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | A mixed aqueous/organic solvent system is standard.[6] Solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[11] |
| Temperature | 80–100 °C | This temperature range is typically sufficient for coupling at the C-Br position without promoting significant reaction at the C-Cl site.[2][6] |
| Reaction Time | 6–24 hours | Monitor progress by TLC or LC-MS to determine the point of completion.[6] |
Step-by-Step Protocol
// Final Product Node product [label="Final Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections reagents -> inert -> solvent -> heat -> monitor -> cool -> extract -> purify -> product; } . Caption: General laboratory workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.02 - 0.05 equiv.).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1][11] This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.[11]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The total volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[1]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common issues and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Oxygen contamination or unsuitable catalyst/ligand choice.[11] | Ensure all solvents are rigorously degassed and a strict inert atmosphere is maintained.[11] For difficult couplings, consider switching to a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos).[11] |
| Ineffective Base: Base is not strong enough or is of poor quality (e.g., not anhydrous or finely ground).[11] | Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[11][12] Ensure the base is anhydrous and finely powdered for better reactivity.[11] | |
| Significant Homocoupling of Boronic Acid | Oxygen Presence: Oxygen can oxidize the Pd(0) to Pd(II), which promotes the oxidative homocoupling of the boronic acid.[11][13] | This is the most critical factor. Improve degassing procedures (e.g., freeze-pump-thaw cycles for solvents) and ensure a leak-free reaction setup.[11] |
| Protodeboronation (Loss of Boronic Acid) | Presence of Water: Excess water, especially with certain bases, can lead to the cleavage of the C-B bond, replacing it with a C-H bond.[11] | Use anhydrous solvents and reagents.[11] While some water is necessary for the Suzuki reaction, excessive amounts can be detrimental. If using boronic acids prone to this side reaction, consider switching to a more stable boronate ester (e.g., pinacol ester).[14] |
Safety and Handling
Proper safety precautions are paramount when working with these chemicals.
-
This compound: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[15]
-
Handling: Always work in a well-ventilated fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16] Avoid breathing dust and ensure containers are securely sealed when not in use.[16]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Conclusion
This compound is a powerful and versatile building block for the synthesis of substituted pyridine derivatives. By understanding the principles of chemoselectivity in the Suzuki-Miyaura coupling, researchers can achieve highly selective functionalization at the C5-bromo position. The protocols and troubleshooting guidance provided herein offer a solid foundation for the successful application of this substrate in complex synthetic campaigns, accelerating discovery in pharmaceutical and materials science research.
References
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
- 5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9. Sigma-Aldrich.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- 5-Bromo-4-methoxypyridin-2-amine. CymitQuimica.
- Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions. Benchchem.
- 5-BROMO-4-METHOXY-2-METHYL-PYRIDINE SDS, 886372-61-8 Safety D
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Safety D
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
- SAFETY D
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 5-Bromo-4-chloro-2-methoxypyridine
Introduction: Strategic Alkynylation of a Privileged Heterocycle
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-cocatalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and materials science.[4][5]
The substrate, 5-Bromo-4-chloro-2-methoxypyridine, is a highly valuable, dihalogenated building block in medicinal chemistry. The strategic and selective introduction of an alkynyl moiety at a specific position is crucial for the development of novel molecular architectures with potential therapeutic applications. This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the chemoselective Sonogashira coupling at the C5-bromo position of this compound, leaving the C4-chloro substituent intact for subsequent transformations.
The Principle of Chemoselectivity: A Tale of Two Halogens
The crux of this protocol lies in exploiting the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The established reactivity trend for aryl halides in the Sonogashira coupling is I > Br > Cl.[2] This disparity arises from the bond dissociation energies and the ease of oxidative addition to the palladium(0) catalyst, which is a key step in the catalytic cycle. The C-Br bond is weaker and more readily undergoes oxidative addition than the more robust C-Cl bond.
By carefully controlling the reaction conditions—specifically temperature and catalyst system—it is possible to achieve highly selective coupling at the more reactive C5-bromo position of this compound.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and a copper(I) co-catalyst.[2] A simplified representation of this mechanism is illustrated below.
Recommended Reaction Components and Conditions
The selection of the catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity. The following table provides a summary of recommended starting conditions for the Sonogashira coupling of this compound.
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%) | PdCl₂(PPh₃)₂ is often more stable to air and moisture, while Pd(PPh₃)₄ is a direct source of the active Pd(0) species. Both are effective for coupling with aryl bromides.[2] |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) (4-10 mol%) | CuI is the most common and effective co-catalyst for activating the terminal alkyne.[4][6] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) | An amine base is required to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction. These bases also serve as a solvent in some cases. |
| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | THF is a good choice for reactions at or near room temperature. For less reactive substrates or when gentle heating is required, the more polar and higher-boiling DMF can be advantageous.[6] |
| Temperature | Room Temperature to 60 °C | Starting at room temperature is recommended to maximize selectivity for the C-Br bond. Gentle heating may be necessary to drive the reaction to completion, but excessive heat should be avoided to prevent coupling at the C-Cl bond.[6] |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess of the alkyne is used to ensure complete consumption of the pyridine substrate. |
Detailed Experimental Protocol
This protocol is adapted from established procedures for structurally similar substrates and provides a robust starting point for the chemoselective Sonogashira coupling of this compound.[6]
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (6 mol%)
-
Triethylamine (Et₃N) (2.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add anhydrous THF via syringe, followed by the addition of triethylamine. Stir the resulting suspension at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Reaction Execution: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-4-chloro-2-methoxypyridine product.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst; poor quality reagents; insufficient inert atmosphere. | Use fresh, high-quality catalyst and reagents. Ensure the reaction is set up under strictly anhydrous and anaerobic conditions. Gentle heating may be required. |
| Formation of Alkyne Homocoupling (Glaser Coupling) Product | Presence of oxygen; prolonged reaction time. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction. Monitor the reaction closely and work up promptly upon completion. |
| Reaction at C-Cl Position | Reaction temperature is too high. | Maintain the reaction at room temperature or use only gentle heating. If selectivity remains an issue, consider a less active catalyst system. |
| Decomposition of Catalyst (Black Precipitate) | Impurities in reagents or solvent; inappropriate solvent. | Use purified reagents and high-purity, anhydrous solvents. If using THF, ensure it is free of peroxides. |
Conclusion
The chemoselective Sonogashira coupling of this compound at the C5-bromo position is a highly efficient and reliable transformation for the synthesis of valuable 5-alkynyl-4-chloro-2-methoxypyridine derivatives. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds and by carefully controlling the reaction conditions, researchers can achieve high yields and excellent selectivity. The protocol and insights provided herein serve as a comprehensive guide for scientists and professionals in drug discovery and development to facilitate the synthesis of novel and complex molecular entities based on the pyridine scaffold.
References
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton. [Link]
- Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjug
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions. (2025).
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. (n.d.). PMC. [Link]
- General procedure for Sonogashira coupling reaction. (2024).
Sources
Application Notes and Protocols for 5-Bromo-4-chloro-2-methoxypyridine in Medicinal Chemistry
Abstract
5-Bromo-4-chloro-2-methoxypyridine is a highly functionalized heterocyclic building block of significant interest to medicinal chemists. Its strategic arrangement of a reactive bromine atom, a chlorine atom, and a methoxy group on a pyridine scaffold provides a versatile platform for the synthesis of complex molecular architectures. This guide details the reactivity profile of this compound and provides robust, field-tested protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The causality behind experimental choices is explained to empower researchers in developing novel therapeutic agents.
Introduction and Strategic Value
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its modulation of compound basicity and solubility make it a desirable motif in drug design. This compound (CAS 851607-27-7) is an invaluable intermediate, offering multiple, distinct reaction sites for sequential and selective functionalization.[1] This allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds. Its utility is prominent in the synthesis of intermediates for the pharmaceutical and agrochemical industries.[1]
Physicochemical Properties
A clear understanding of the compound's properties is essential for designing experiments and ensuring safe handling.
| Property | Value | Reference |
| CAS Number | 851607-27-7 | [1] |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Dioxane) |
Overview of Chemical Reactivity
The synthetic utility of this compound is dictated by the differential reactivity of its two halogen substituents. This chemoselectivity is the cornerstone of its application as a versatile building block.
-
C5-Position (Bromo): The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in such transformations is C-I > C-Br > C-Cl.[2][3] This principle allows for the selective introduction of aryl, heteroaryl, alkyl, or amino groups at the C5 position while preserving the C4-chloro substituent for subsequent modifications.
-
C4-Position (Chloro): The carbon-chlorine bond is less reactive in palladium-catalyzed couplings but is the primary site for nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C4 position towards attack by nucleophiles, although this is less pronounced than in analogous dihalopyrimidines.[4]
-
C2-Position (Methoxy): The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a pyridone, offering another point for diversification.
Reactivity map of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental tools for C-C and C-N bond formation and are central to the application of this building block. Protocols are designed to selectively target the C5-bromo position.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for synthesizing biaryl and heteroaryl structures, which are prevalent in kinase inhibitors and other drug classes.[4] The reaction couples the pyridine scaffold with an organoboron reagent.
-
Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source that is effective for C-Br bond activation.[5]
-
Base: A base like K₂CO₃ or Cs₂CO₃ is crucial for activating the boronic acid via formation of a boronate complex, which facilitates the transmetalation step.[6][7]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is used. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6]
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are otherwise difficult to construct.[8][9] This reaction is essential for synthesizing arylamines, which are key components of many pharmaceuticals.
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) is paired with a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[10] This combination forms a highly active Pd(0) species in situ that readily undergoes oxidative addition into the C-Br bond.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[11]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C. Monitor progress by LC-MS.
-
Work-up: After cooling, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Sequential Functionalization Strategy
The true power of this compound lies in its capacity for sequential derivatization. A common and highly effective strategy involves first functionalizing the more reactive C5-bromo position via a palladium-catalyzed cross-coupling reaction, followed by a nucleophilic aromatic substitution at the C4-chloro position.
Logical workflow for sequential derivatization.
Nucleophilic Aromatic Substitution (SₙAr) at C4
This protocol is intended for use on the product obtained from the initial C5-functionalization (e.g., 5-aryl-4-chloro-2-methoxypyridine).
-
Nucleophile: Primary or secondary amines are common nucleophiles. The reaction is driven by the attack of the amine on the electron-deficient C4 position.
-
Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often used to facilitate the reaction and achieve the necessary temperatures.
-
Base: A mild base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) may be added to scavenge the HCl generated during the reaction, particularly if the amine nucleophile is used as a salt.
-
Temperature: Elevated temperatures (100-140 °C) are typically required to overcome the activation energy for substitution at the C-Cl bond.
-
Reaction Setup: In a sealable reaction vial, dissolve the 5-substituted-4-chloro-2-methoxypyridine intermediate (1.0 equiv.) in a suitable solvent like DMF or n-butanol.
-
Reagent Addition: Add the desired amine nucleophile (1.5-2.0 equiv.). If the amine is an HCl salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.).
-
Reaction Execution: Seal the vial and heat the mixture to 120 °C. The reaction may be monitored by LC-MS and can take 12-24 hours. Microwave irradiation can often be used to accelerate this transformation.
-
Work-up: Cool the mixture to room temperature and pour it into water. Extract the product with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final product by column chromatography or recrystallization.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its well-defined chemoselectivity allows for the predictable and sequential introduction of various functional groups, enabling the efficient synthesis of complex, drug-like molecules. The protocols outlined in this guide provide a robust starting point for researchers to exploit the full synthetic potential of this valuable intermediate in their drug discovery programs. As with any synthetic procedure, optimization of the provided conditions may be necessary for specific substrate combinations to achieve maximum yield and purity.
References
- LookChem. (n.d.). Cas 851607-27-7, this compound.
- ChemBuyersGuide.com, Inc. (n.d.). GLR Innovations (Page 149).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- New Journal of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
- New Journal of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Introduction: The Strategic Advantage of Functionalized Pyridines in Agrochemical Design
An In-Depth Technical Guide to 5-Bromo-4-chloro-2-methoxypyridine as a Building Block for Agrochemicals
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, forming the core of numerous highly effective herbicides, insecticides, and fungicides.[1][2] Its unique electronic properties and metabolic stability make it a privileged structure in the design of new active ingredients. Within this class, this compound has emerged as a particularly valuable and versatile building block for synthetic chemists.[3]
This guide provides a detailed examination of this compound, focusing on its application in the synthesis of complex agrochemical targets. The strategic placement of three distinct functional groups—a methoxy group, and two different halogens (bromine and chlorine) at specific positions—provides a powerful tool for controlled, regioselective chemical modifications. The key to its utility lies in the differential reactivity of the C5-bromo and C4-chloro positions, enabling sequential, site-selective functionalization through modern cross-coupling methodologies. We will explore the synthesis of this key intermediate and detail protocols for its use in cornerstone reactions for agrochemical discovery.
Physicochemical and Safety Profile
A thorough understanding of the physical properties and safety hazards of a building block is fundamental to its effective and safe implementation in any synthetic workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 851607-27-7 | [4][5][6] |
| Molecular Formula | C₆H₅BrClNO | [4] |
| Molecular Weight | 222.47 g/mol | [4] |
| Appearance | White to off-white solid/powder | |
| Purity | ≥98% | [4][5] |
| Melting Point | Not specified | |
| Boiling Point | Not specified |
Safety and Handling
This compound is a chemical reagent that requires careful handling in a controlled laboratory environment.
-
Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Synthesis of the Building Block: A Protocol for this compound
The reliable synthesis of this key intermediate is the first step in its application. A common and effective method involves the electrophilic bromination of 2-chloro-4-methoxypyridine using N-bromosuccinimide (NBS) in a strong acid medium.
Protocol 1: Synthesis via Electrophilic Bromination
This protocol details the synthesis of this compound from 2-chloro-4-methoxypyridine. The strong acid protonates the pyridine ring, deactivating it towards electrophilic attack, but the activating effect of the methoxy group directs the bromination to the C5 position.
Materials:
-
2-Chloro-4-methoxypyridine
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
8N Sodium Hydroxide (NaOH) solution
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-chloro-4-methoxypyridine (1.0 eq) in concentrated sulfuric acid. Cool the mixture in an ice bath to 0 °C.
-
Slowly add N-bromosuccinimide (1.0 eq) to the cooled solution in portions, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C and then gradually warm to 55 °C. Maintain this temperature for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice.
-
Neutralize the acidic solution by slowly adding 8N aqueous sodium hydroxide solution until the pH is alkaline. Perform this step in an ice bath to manage the exothermic reaction.
-
Extract the aqueous mixture multiple times with chloroform.
-
Combine the organic extracts and wash them with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography using a hexane:ethyl acetate gradient to yield this compound as a white solid.[9][10]
Caption: Workflow for the synthesis of this compound.
Core Application: Site-Selective Cross-Coupling Reactions
The primary utility of this compound in agrochemical synthesis stems from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[11][12][13] This reactivity hierarchy (C-Br > C-Cl) allows for the selective functionalization at the C5 position, while leaving the C4-chloro group intact for subsequent transformations.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, a critical transformation for assembling the carbon skeleton of complex agrochemicals.[14] By reacting this compound with an aryl or heteroaryl boronic acid, a new aryl group can be selectively installed at the C5 position.
Principle of the Reaction: The reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the more reactive C-Br bond.[11]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[14]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[14]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol provides a general starting point for the Suzuki coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with stirring to 80-100 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 5-aryl-4-chloro-2-methoxypyridine derivative.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable starting point. Pd(dppf)Cl₂ is often highly effective for heteroaromatic substrates.[15] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is widely used. K₃PO₄ is a stronger, non-nucleophilic base that can promote transmetalation and prevent side reactions.[15] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A mixed aqueous system is standard and effective for dissolving both organic and inorganic reagents.[15] |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The formation of carbon-nitrogen bonds is fundamental to the synthesis of a vast number of agrochemicals.[16] The Buchwald-Hartwig amination is a premier palladium-catalyzed method for this transformation.[12][17] Applying this reaction to this compound allows for the selective introduction of primary or secondary amines at the C5 position, creating valuable intermediates for further derivatization.
Principle of the Reaction: Similar to the Suzuki coupling, this reaction follows a catalytic cycle of oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[16] The chemoselectivity is again driven by the higher reactivity of the C-Br bond.[12]
Protocol 3: Selective Buchwald-Hartwig Amination at the C5-Position
This protocol outlines a general procedure. The choice of ligand is often critical for success and may require screening.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos) (2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃) (1.4-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 5-amino-4-chloro-2-methoxypyridine derivative.[18]
Caption: Divergent synthesis pathways using this compound.
Conclusion
This compound is a high-value building block for the discovery of novel agrochemicals. Its utility is defined by the predictable and exploitable difference in reactivity between its bromine and chlorine substituents. This feature allows for the robust and site-selective introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols and principles outlined in this guide provide researchers with a solid foundation for leveraging this intermediate to efficiently construct complex molecular architectures, accelerating the development of the next generation of crop protection agents.
References
- 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - ChemicalBook. (URL: )
- 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 - ChemicalBook. (URL: )
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
- Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
- This compound, min 98%, 1 gram. (URL: )
- Industrial Chemicals: How Pyridine Is Produced - Post Apple Scientific. (2024). (URL: )
- Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
- SAFETY DATA SHEET - Fisher Scientific. (2025). (URL: )
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - National Library of Medicine. (2016). (URL: )
- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem. (URL: )
- 5-Bromo-4-methoxypyridin-2-amine - CymitQuimica. (2023). (URL: )
- 5-BROMO-4-METHOXY-2-METHYL-PYRIDINE SDS, 886372-61-8 Safety D
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
- 851607-27-7 Cas No. | this compound - Apollo Scientific. (URL: )
- 5-Bromo-4-methoxy-2-methylpyridine | C7H8BrNO | CID 58741888 - PubChem. (URL: )
- 5-Bromo-2-chloro-4-methylpyridine - Chem-Impex. (URL: )
- This compound | - Frontier Specialty Chemicals. (URL: )
- Buchwald–Hartwig amin
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL: )
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: )
Sources
- 1. Industrial Chemicals: How Pyridine Is Produced [postapplescientific.com]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 851607-27-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound | [frontierspecialtychemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Selective Amination of 5-Bromo-4-chloro-2-methoxypyridine
Introduction: Strategic C-N Bond Formation in Heterocyclic Chemistry
The targeted synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry and drug development. These scaffolds are prevalent in a vast array of biologically active molecules, where the amino substituent often plays a critical role in target engagement through hydrogen bonding or as a key pharmacophoric element. The molecule 5-Bromo-4-chloro-2-methoxypyridine is a highly valuable and versatile building block, offering multiple sites for strategic functionalization. The presence of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 4-position—presents a unique synthetic challenge and opportunity. The ability to selectively functionalize one halogen over the other is paramount for the efficient construction of complex molecular architectures.
This technical guide provides a comprehensive overview and a detailed experimental protocol for the selective amination of this compound at the C5-position. The primary methodology discussed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] We will delve into the mechanistic rationale for the observed chemoselectivity, provide a robust, step-by-step protocol, and offer insights into reaction optimization and troubleshooting.
The Principle of Chemoselectivity: Why the C-Br Bond Reacts Preferentially
The success of a selective amination on a dihalogenated substrate like this compound hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3] The generally accepted order of reactivity for this step is C–I > C–Br > C–Cl > C–F.[1]
This reactivity trend is a direct consequence of the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker and therefore more readily cleaved by the palladium catalyst than the stronger C-Cl bond. This inherent difference in reactivity allows for the selective Buchwald-Hartwig amination at the C5-bromo position, leaving the C4-chloro substituent intact for potential subsequent transformations.[1][2] By carefully selecting the palladium precursor, ligand, base, and reaction temperature, a high degree of chemoselectivity can be achieved. Forcing conditions or the use of highly specialized, electron-rich and bulky phosphine ligands might be required to facilitate coupling at the less reactive C-Cl bond.[1]
It is also important to consider the potential for nucleophilic aromatic substitution (SNAr), especially at the C4-position, which is activated by the ring nitrogen. However, under the typical basic, non-protic conditions of the Buchwald-Hartwig reaction, the palladium-catalyzed pathway is generally favored for the C-Br bond. SNAr at the C4-chloro position would likely require more forcing thermal conditions in a protic solvent.[2]
Experimental Workflow Overview
The general workflow for the selective Buchwald-Hartwig amination of this compound is a multi-step process that requires careful attention to inert atmosphere techniques to protect the air- and moisture-sensitive catalyst and reagents.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a starting point for the selective amination of this compound with a generic primary or secondary amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amines to maximize yield and selectivity.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Varies | --- |
| Amine (primary or secondary) | ≥98% | Varies | Must be anhydrous if possible. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Varies | Air-sensitive. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand grade | Varies | Air-sensitive. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Varies | Corrosive and moisture-sensitive. |
| Toluene | Anhydrous, ≥99.8% | Varies | Degas before use. |
| Ethyl acetate | ACS grade | Varies | For extraction and chromatography. |
| Hexanes | ACS grade | Varies | For chromatography. |
| Saturated aqueous ammonium chloride (NH₄Cl) | --- | --- | For quenching. |
| Brine (Saturated aqueous NaCl) | --- | --- | For washing. |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | --- | --- | For drying. |
| Argon or Nitrogen gas | High purity | --- | --- |
| Oven-dried Schlenk flask with stir bar | --- | --- | --- |
| Septa, syringes, and needles | --- | --- | --- |
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[1] Strong bases like sodium tert-butoxide are corrosive and react violently with water.[1]
-
SDS: Consult the Safety Data Sheets (SDS) for all reagents before use.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%). The solid reagents should be weighed and transferred quickly in the air or, for best results, in a glovebox.
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum. Connect the flask to a Schlenk line and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure a completely inert atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv), the amine (1.1-1.2 mmol, 1.1-1.2 equiv), and the base (e.g., sodium tert-butoxide, 1.4-2.0 mmol, 1.4-2.0 equiv).
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe. The solvent should be degassed prior to use by sparging with an inert gas for 15-30 minutes.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing and catalyst activation.
-
Heat the mixture to 80-110 °C using a preheated oil bath. Maintain the reaction at this temperature with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-4-chloro-2-methoxypyridine derivative.
-
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several factors. The following table provides a guide for optimization, based on established protocols for similar halo-heterocycles.[2]
| Parameter | Recommended Starting Conditions | Rationale & Optimization Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. Catalyst loading can sometimes be lowered for highly reactive substrates. |
| Ligand | XPhos, RuPhos, or other bulky, electron-rich biaryl phosphines (2-4 mol%) | Bulky, electron-rich ligands facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[4] The choice of ligand can be critical for difficult couplings or sensitive substrates. |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. NaOtBu is a common choice. For base-sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ may be beneficial, though it might require higher temperatures. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic, non-coordinating solvents are generally preferred. They must be rigorously dried and degassed, as oxygen and water can deactivate the catalyst. |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle. The optimal temperature will depend on the specific amine and catalyst system. For less reactive amines, higher temperatures may be necessary. |
| Amine | Primary or Secondary Aliphatic/Aromatic Amines (1.1-1.2 equiv) | A slight excess of the amine is used to ensure complete consumption of the limiting reagent. Both aliphatic and aromatic amines are generally suitable nucleophiles. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following decision tree provides a logical approach to troubleshooting low-yielding or incomplete reactions.
Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.
Conclusion
The selective amination of this compound at the C5-position is a synthetically valuable transformation that can be reliably achieved using the Buchwald-Hartwig cross-coupling reaction. The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds provides a strong thermodynamic and kinetic basis for the observed chemoselectivity. By employing a well-defined palladium/phosphine catalyst system under inert conditions, researchers can efficiently synthesize 5-amino-4-chloro-2-methoxypyridine derivatives, which are versatile intermediates for the development of novel pharmaceuticals and other functional materials. The protocol and guidelines presented herein offer a robust starting point for the successful execution and optimization of this important reaction.
References
- Wikipedia. (n.d.).
- Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical Science, 2(1), 57. [Link]
- Chemistry LibreTexts. (2023).
- Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides. PMC. [Link]
Sources
Catalytic Cross-Coupling of 5-Bromo-4-chloro-2-methoxypyridine: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Value of a Differentiated Dihalopyridine Building Block
In the landscape of modern drug discovery and development, nitrogen-containing heterocycles are privileged scaffolds, forming the core of a vast number of therapeutic agents. Among these, substituted pyridines are of paramount importance. The compound 5-bromo-4-chloro-2-methoxypyridine is a particularly valuable building block due to its differentiated halogenation. The presence of both a bromine and a chlorine atom on the pyridine ring allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This enables the controlled and directional synthesis of complex, polysubstituted pyridines, which are key intermediates in the preparation of a wide range of biologically active molecules.
This technical guide provides an in-depth exploration of catalytic systems for the cross-coupling of this compound. We will delve into the mechanistic principles governing the regioselectivity of these reactions and provide detailed, field-proven protocols for several key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
The Principle of Regioselective Cross-Coupling: Exploiting Halogen Reactivity
The cornerstone of utilizing this compound in sequential synthesis lies in the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in the key oxidative addition step of the catalytic cycle is I > Br > Cl > F.[1] Consequently, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 4-position.[2] This inherent difference in reactivity allows for highly selective functionalization at the C5 position under carefully controlled conditions, leaving the C4-chloro substituent intact for subsequent transformations.
The general catalytic cycle for these reactions, illustrated below for a generic palladium-catalyzed cross-coupling, proceeds via three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the coupling partner, and reductive elimination to form the desired product and regenerate the active palladium(0) species.[3]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
For this compound, the initial oxidative addition will preferentially occur at the C-Br bond, thus directing the first coupling reaction to the 5-position.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures which are common motifs in pharmaceuticals.[4]
Rationale for Experimental Choices
The selection of the catalyst, base, and solvent system is critical for achieving high yields and selectivity.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and commonly used catalyst for couplings involving aryl bromides.[2] It is a pre-catalyst that readily provides the active Pd(0) species. For more challenging couplings or to minimize side reactions, catalysts with more specialized ligands, such as those incorporating bulky, electron-rich phosphines like SPhos or XPhos, can be employed to promote the reductive elimination step and improve catalyst stability.[5]
-
Base: A base is required to activate the boronic acid for transmetalation.[6] Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cesium carbonate is often more effective, particularly for less reactive boronic acids, due to its higher solubility in organic solvents.[5]
-
Solvent System: A mixture of an organic solvent and water is typically used. 1,4-Dioxane or toluene in combination with water are common choices that facilitate the dissolution of both the organic and inorganic reagents.[2] Rigorous degassing of the solvents is crucial to prevent the oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[5]
Detailed Protocol for Selective Suzuki-Miyaura Coupling at the C5-Position
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | ~90 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 90 | ~92 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | ~90 |
| Note: The data in this table is representative and compiled based on general principles and outcomes for similar substrates.[5] Yields are approximate and may vary. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important precursors for more complex molecular architectures.
Rationale for Experimental Choices
The Sonogashira coupling typically employs a dual catalytic system.
-
Palladium Catalyst: A palladium(II) precatalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is commonly used.[8] This is reduced in situ to the active Pd(0) species.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that reacts with the terminal alkyne to form a copper(I) acetylide. This intermediate then undergoes transmetalation with the palladium complex.[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[8]
-
Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable for this reaction.[5]
Detailed Protocol for Selective Sonogashira Coupling at the C5-Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 4-6 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[5]
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.[5]
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~90 |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 40 | ~88 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~85 |
| 3-Ethynylpyridine | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 50 | ~82 |
| Note: The data in this table is representative and based on general protocols for similar substrates. Yields are approximate and may vary. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[9]
Rationale for Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.
-
Palladium Precatalyst and Ligand: A common precatalyst is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[10] This is used in combination with a bulky, electron-rich phosphine ligand such as XPhos or RuPhos. These ligands facilitate the oxidative addition and, crucially, the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice for this purpose.[10]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used.[10]
Detailed Protocol for Selective Buchwald-Hartwig Amination at the C5-Position
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture with stirring to a temperature of 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~95 |
| Aniline | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 110 | ~88 |
| Benzylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~92 |
| N-Methylaniline | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 110 | ~85 |
| Note: The data in this table is representative and based on established procedures for analogous compounds.[10] Yields are approximate and may vary. |
Sequential Cross-Coupling: Towards Polysubstituted Pyridines
A significant advantage of this compound is the potential for sequential cross-coupling. After the initial selective functionalization at the C5-position, the less reactive C4-chloro substituent can be targeted in a subsequent cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures and a more active catalyst system. For example, a Suzuki-Miyaura coupling at the C4-chloro position might necessitate the use of a bulky, electron-rich N-heterocyclic carbene (NHC) ligand or a highly active phosphine ligand like Buchwald's SPhos or XPhos, along with a strong base like potassium phosphate (K₃PO₄).[11]
Conclusion
This compound is a highly versatile and strategically important building block for the synthesis of complex substituted pyridines. The differential reactivity of its two halogen atoms allows for predictable and selective functionalization at the C5-position via a range of palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles and carefully selecting the appropriate catalytic system, researchers can efficiently perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings in high yield. The protocols and data presented in this guide provide a solid foundation for the successful application of this valuable intermediate in drug discovery and development programs.
References
- Wikipedia. (2023).
- Wikipedia. (2023). Heck reaction. [Link]
- Organic Chemistry Portal. (2023). Heck Reaction. [Link]
- Organic Chemistry Frontiers. (2021).
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
- Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). [Link]
- ResearchGate. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
- Organic Syntheses. (2022). C(sp2)
- Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]
- ResearchGate. (2018). Suzuki coupling of compound 4b with several aryl boronic acids 5a–e. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- PubMed Central. (2015). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. [Link]
- PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
- Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]
- STAR Protocols. (2024).
- Beilstein Journal of Organic Chemistry. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
- PubMed Central. (2008).
- ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
- ChemRxiv. (2023). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually. [Link]
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 5-Bromo-4-chloro-2-methoxypyridine in Organic Synthesis
An In-Depth Technical Guide
Introduction: A Versatile Heterocyclic Scaffold
5-Bromo-4-chloro-2-methoxypyridine is a highly functionalized pyridine derivative that serves as a pivotal intermediate in modern organic synthesis. Its value is anchored in the strategic placement of three distinct functional groups: a methoxy group, and two different halogen atoms (bromine and chlorine) at specific positions on the pyridine core. This arrangement provides a powerful platform for medicinal chemists and drug development professionals to perform selective, sequential chemical modifications.
The primary utility of this molecule lies in the differential reactivity of the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions.[1][2][3] This predictable chemoselectivity allows for the functionalization of the C5 position (bromo) while leaving the C4 position (chloro) intact for subsequent transformations, enabling the efficient construction of complex, multi-substituted pyridine-based molecules. Such scaffolds are of significant interest as they form the core of numerous pharmacologically active agents. This guide provides an in-depth analysis of the compound's reactivity, detailed experimental protocols for key transformations, and expert insights into optimizing its use in the laboratory.
Physicochemical & Spectroscopic Profile
A thorough understanding of the compound's properties is essential for its proper handling, storage, and characterization.
| Property | Value | Reference |
| CAS Number | 851607-27-7 | [4] |
| Molecular Formula | C₆H₅BrClNO | |
| Molecular Weight | 222.47 g/mol | [5] |
| Appearance | Light yellow transparent liquid or solid | |
| Solubility | Soluble in common organic solvents (e.g., Dioxane, Toluene, DMF, Chloroform) |
Spectroscopic Insights:
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR, one would expect to see two distinct singlets in the aromatic region corresponding to the protons on the pyridine ring, and a singlet around 3.9-4.1 ppm for the methoxy (–OCH₃) protons.[5] The ¹³C NMR would show six distinct signals for each carbon atom.
-
Mass Spectrometry (MS): The mass spectrum provides definitive structural confirmation. A key feature is the characteristic isotopic pattern of the molecular ion peak resulting from the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes.[6] This unique signature is invaluable for confirming the compound's identity in reaction monitoring.
Core Principles of Reactivity: A Tale of Two Halogens
The synthetic power of this compound stems from the predictable and exploitable difference in reactivity between the C5-Br and C4-Cl bonds.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions, the rate-determining step is often the initial oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The energy barrier for this step is significantly lower for heavier halogens. The established reactivity trend is:
C–I > C–Br > C–Cl > C–F [1][2][3][7]
For this compound, this principle dictates that the Pd(0) catalyst will selectively insert into the more reactive C5-Bromo bond under standard conditions. This allows for a wide range of coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings—to be performed selectively at this position.[2][8] Functionalization of the less reactive C4-Chloro bond typically requires a subsequent reaction using more forcing conditions, such as higher temperatures and more active, specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[7]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, which activates attached halogens towards nucleophilic attack. The chloro group at the C4 position is susceptible to SNAr with various nucleophiles (amines, alkoxides, thiols). The electron-donating methoxy group at C2 slightly deactivates the ring compared to an unsubstituted pyridine, but the C4 position remains a viable site for substitution, often requiring heat to proceed efficiently.[9]
This orthogonal reactivity allows for a powerful synthetic strategy: a palladium-catalyzed cross-coupling at the C5-Br position, followed by a nucleophilic aromatic substitution at the C4-Cl position.
Caption: Sequential functionalization workflow.
Application & Protocols: Palladium-Catalyzed Cross-Coupling
The selective functionalization of the C5-bromo position is the most common and powerful application of this reagent.
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, essential for synthesizing biaryl structures prevalent in pharmaceuticals.[10][11]
Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[10] The key steps are (1) Oxidative Addition of Pd(0) into the C-Br bond, (2) Transmetalation , where the organic group from a boronic acid/ester is transferred to the palladium center (facilitated by a base), and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[10][12] The choice of base is critical; carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used to activate the boronic acid for transmetalation without promoting unwanted side reactions.[3]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Detailed Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxygen from deactivating the catalyst.[1]
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).[3]
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring.[10]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Conditions | Rationale & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | A reliable and commercially available catalyst for C-Br couplings. Less active than newer generation catalysts, but often sufficient and cost-effective for the reactive C-Br bond.[3] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | K₃PO₄ is a stronger, non-nucleophilic base that can accelerate transmetalation and is often beneficial for less reactive boronic acids.[3] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | The aqueous component is essential for activating the boronic acid and solubilizing the base. Dioxane and toluene are excellent for solubilizing organic reagents and withstanding high temperatures. |
| Temperature | 80–110 °C | Sufficient thermal energy is required to drive the catalytic cycle. Temperatures above 120°C may risk decomposition or promote side reactions at the C-Cl bond.[9] |
Buchwald-Hartwig Amination: For C-N Bond Formation
This reaction is one of the most powerful methods for forming C-N bonds, allowing the coupling of amines with aryl halides.[13][14] It has revolutionized access to the arylamine scaffolds found in countless drugs.
Mechanistic Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination begins with the oxidative addition of Pd(0) to the C-Br bond.[14] The amine then coordinates to the palladium center, and a strong, non-nucleophilic base (like sodium tert-butoxide) deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine product and regenerates the Pd(0) catalyst.[14] The choice of phosphine ligand is critical and often dictates the reaction's success.
Detailed Protocol: Selective Buchwald-Hartwig Amination at the C5-Position
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture with stirring to 80–110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Standard experimental workflow.
Synthesis of the Starting Material
While commercially available, a plausible laboratory synthesis for the related isomer 5-bromo-2-chloro-4-methoxypyridine has been reported, providing a template for potential synthesis.[5][15]
Protocol: Electrophilic Bromination
-
To a stirred solution of 2-chloro-4-methoxypyridine (1.0 equiv.) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (1.0 equiv.) portion-wise, maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and then heat to 55 °C for 3 hours.[5][15]
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution with 8N aqueous sodium hydroxide to a pH > 8.
-
Extract the product with an organic solvent such as chloroform or ethyl acetate.[5][15]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired product.
References
- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Selfchem. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
- This compound. Frontier Specialty Chemicals. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- Buchwald–Hartwig amin
- 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanistic Studies of the Suzuki Cross-Coupling Reaction | CoLab [colab.ws]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]
Application Notes and Protocols for the Step-by-Step Functionalization of 5-Bromo-4-chloro-2-methoxypyridine
Introduction: A Versatile Scaffold for Modern Chemistry
5-Bromo-4-chloro-2-methoxypyridine is a highly valuable heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its utility stems from the presence of three distinct functional handles—a methoxy group, a chlorine atom, and a bromine atom—each offering a potential site for chemical modification. The pyridine core, being an electron-deficient aromatic system, further influences the reactivity of these substituents. This guide provides a comprehensive overview of the key functionalization strategies for this versatile molecule, offering detailed experimental protocols, mechanistic insights, and data-driven recommendations to aid researchers in its effective application.
The strategic arrangement of two different halogen atoms is particularly advantageous. It allows for selective, sequential reactions, primarily leveraging the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions.[2] Furthermore, the electronic nature of the pyridine ring renders the C4 position susceptible to nucleophilic aromatic substitution. This document will explore these transformations in detail, providing researchers with a robust starting point for their synthetic endeavors.
Understanding the Regioselectivity of Functionalization
The functionalization of this compound is governed by the inherent electronic properties of the substituted pyridine ring and the specific reaction conditions employed. Three primary positions are available for reaction: the C5-Br, C4-Cl, and the C2-methoxy group. For the purpose of this guide, we will focus on the functionalization of the C-Br and C-Cl bonds.
-
Palladium-Catalyzed Cross-Coupling Reactions: In this class of reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is a key step. The bond strength of C-X bonds decreases in the order C-Cl > C-Br > C-I.[3] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position towards oxidative addition.[2] This provides a reliable basis for the selective functionalization of the C5 position, leaving the C4-chloro substituent intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, which facilitates the attack of nucleophiles. This effect is most pronounced at the positions ortho and para to the ring nitrogen (C2, C4, and C6).[4] In this compound, the C4 position is activated by the ring nitrogen, making the C4-Cl an excellent leaving group for SNAr reactions. The 2-methoxy group has an inductive electron-withdrawing effect which can further influence the basicity and reactivity of the pyridine nitrogen.[5]
The interplay of these reactivity patterns allows for a predictable and sequential functionalization strategy, as illustrated below.
Figure 1: Regioselective functionalization pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are expected to proceed selectively at the more reactive C5-bromo position.[6]
Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organic halide and an organoboron compound, such as a boronic acid or ester.[7]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of a Pd(0) species into the C-Br bond of this compound. This is followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[8]
Representative Protocol: Disclaimer: This protocol is based on established procedures for analogous bromo-chloro-heterocycles and should serve as a starting point for optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling (Based on data for analogous bromo-chloro-heterocycles)[2]
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-16 | 80-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 8-12 | 85-98 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80-90 | 10-14 | 82-96 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[6]
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition to the C-Br bond is followed by transmetalation with a copper(I) acetylide species. Reductive elimination then yields the product. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and a base.[1]
Representative Protocol: Disclaimer: This protocol is based on established procedures for analogous bromo-chloro-heterocycles and should serve as a starting point for optimization.[6]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).
-
Solvent and Base Addition: Add degassed tetrahydrofuran (THF) followed by triethylamine (Et₃N, 2.5 equiv.) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Table 2: Representative Conditions for Sonogashira Coupling (Based on data for analogous bromo-chloro-heterocycles)[9]
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Expected Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-60 | 75-90 |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 25-50 | 80-95 |
| [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | TMP | DMSO | 25 | 65-92[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3]
Mechanistic Rationale: This reaction allows for the coupling of an amine with an aryl halide. The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[10]
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Protocol: Disclaimer: This protocol is based on established procedures for analogous bromo-chloro-heterocycles and should serve as a starting point for optimization.[11]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 equiv.), the phosphine ligand (e.g., XPhos, 0.03 equiv.), and sodium tert-butoxide (NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination (Based on data for analogous bromo-chloro-heterocycles)[6][12]
| Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Expected Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 70-95 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | 75-92 |
| XantPhos Pd G3 | (Internal) | DBU | MeCN/Toluene | 140 | 60-88[13] |
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly at the C4 position, which is para to the ring nitrogen.[14] This provides a complementary strategy to the palladium-catalyzed reactions, allowing for functionalization at a different site.
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[4] In the subsequent step, the chloride leaving group is eliminated, and the aromaticity of the ring is restored.
Representative Protocol (Amination): Disclaimer: This protocol is based on established procedures for analogous chloro-heterocycles and should serve as a starting point for optimization.[11]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the amine nucleophile (1.2 equiv.). If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equiv.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Metal-Halogen Exchange
For the introduction of certain functional groups, a metal-halogen exchange at the C5-bromo position can be a useful strategy. This typically involves the use of an organolithium reagent at low temperatures to generate a lithiated pyridine species, which can then be quenched with various electrophiles.
Mechanistic Rationale: The reaction proceeds via a four-centered transition state. The rate of exchange generally follows the trend I > Br > Cl, making the C5-bromo position the exclusive site for this transformation under controlled conditions. It is crucial to perform the reaction at low temperatures (e.g., -78 °C) to prevent side reactions, such as nucleophilic attack of the organolithium reagent on the pyridine ring.
General Protocol Considerations:
-
Reagents: Typically, n-butyllithium or sec-butyllithium is used as the organolithium reagent.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required.
-
Temperature: The reaction must be maintained at low temperatures (e.g., -78 °C) throughout the addition and quenching steps.
-
Electrophiles: The generated lithiated species can be quenched with a wide range of electrophiles, including aldehydes, ketones, carbon dioxide, and alkyl halides.
Summary and Outlook
This compound is a versatile and strategically functionalized building block that offers multiple avenues for the synthesis of complex molecules. The differential reactivity of the C5-bromo and C4-chloro positions allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, respectively. The protocols and data presented in this guide, based on established procedures for analogous compounds, provide a solid foundation for researchers to develop efficient and selective syntheses of novel pyridine derivatives for applications in drug discovery and materials science. It is strongly recommended to perform small-scale optimization studies for any new substrate combination to achieve the desired outcome.
References
- BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- ResearchGate. (2016). Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- Ressurreição, A. S. et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Org Lett. (2025). Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed.
- BenchChem. (n.d.). 5-Bromo-3-chloro-4-methylpyridin-2-amine. BenchChem.
- ACS Publications. (2025). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters.
- ResearchGate. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. BenchChem.
- ChemRxiv. (n.d.).
- BenchChem. (2025).
- YouTube. (2023).
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.
- International Journal of New Chemistry. (2024). Palladium catalyzed Sonogashira reactions.
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Scalable Synthesis Protocol for 5-Bromo-4-chloro-2-methoxypyridine
Abstract: This document provides a comprehensive guide to the large-scale synthesis of 5-Bromo-4-chloro-2-methoxypyridine, a key heterocyclic building block. Substituted pyridines are foundational components in medicinal chemistry and materials science, frequently appearing in biologically active molecules.[1] This protocol is designed for researchers, chemists, and drug development professionals, emphasizing scalability, safety, and robust process control. We will explore the underlying chemical principles, provide a detailed operational workflow, and outline rigorous safety and analytical validation procedures.
Introduction and Strategic Importance
This compound is a highly functionalized pyridine derivative. Its strategic arrangement of a methoxy group (electron-donating), a chloro group, and a bromo group provides multiple, distinct reaction sites. This allows for selective, sequential modifications, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, making it an invaluable intermediate in the construction of complex molecular architectures.[2][3] The development of a reliable and scalable synthesis is therefore critical for enabling discovery programs that rely on this versatile scaffold.
Reaction Scheme and Mechanistic Rationale
The selected synthetic route involves the regioselective electrophilic bromination of 2-chloro-4-methoxypyridine. This method is advantageous due to the availability of starting materials and the straightforward nature of the transformation.
Overall Reaction:
Mechanistic Considerations: The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, the presence of the electron-donating methoxy (-OCH₃) group at the C4 position activates the ring. The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Concentrated sulfuric acid serves as the solvent and protonates the pyridine nitrogen, which further deactivates the ring but is necessary to dissolve the starting material. N-Bromosuccinimide (NBS) acts as the electrophilic bromine source. The methoxy group directs the incoming electrophile (Br⁺) to the C5 position, which is ortho to the activating methoxy group and avoids steric hindrance from the C2-chloro substituent.
Materials, Reagents, and Equipment
Successful and safe scale-up requires high-quality materials and appropriate engineering controls.
| Item | Specification | Supplier Example | Purpose |
| Reagents | |||
| 2-chloro-4-methoxypyridine | Purity ≥98% | Sigma-Aldrich | Starting Material |
| N-Bromosuccinimide (NBS) | Purity ≥98% | Acros Organics | Brominating Agent |
| Sulfuric Acid (H₂SO₄) | ACS Grade, 95-98% | Fisher Scientific | Solvent & Catalyst |
| Sodium Hydroxide (NaOH) | Pellets or 50% aq. soln. | VWR | Neutralizing Base |
| Chloroform (CHCl₃) | ACS Grade | EMD Millipore | Extraction Solvent |
| Saturated Brine (NaCl aq.) | N/A | In-house prep. | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, ≥99% | J.T. Baker | Drying Agent |
| Equipment | |||
| Glass-Lined Reactor | 100 L, with overhead stirrer, baffle, temperature probe, and bottom outlet valve | Pfaudler | Reaction Vessel |
| Addition Funnel/Pump | Calibrated for controlled addition of solids/liquids | Cole-Parmer | Reagent Dosing |
| Heating/Cooling System | Circulator with jacketed temperature control (-10°C to 100°C) | Julabo | Process Control |
| pH Meter | Calibrated | Mettler Toledo | Workup Monitoring |
| Scrubber System | Packed with caustic solution | Lab-Bubble | Off-gas Neutralization |
| Extraction Vessel | 200 L, with sight glass | N/A | Liquid-Liquid Extraction |
| Rotary Evaporator | 20 L capacity | Büchi | Solvent Removal |
Large-Scale Synthesis Workflow
The following diagram outlines the critical stages of the manufacturing process, from initial setup to the isolation of the final product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is based on established laboratory procedures adapted for pilot-scale synthesis.[4][5] All operations should be conducted in a well-ventilated area with appropriate engineering controls.
Step 1: Reactor Setup and Charging
-
Ensure the reactor is clean, dry, and has been rendered inert with a continuous nitrogen purge.
-
Charge concentrated sulfuric acid (approx. 5 volumes relative to the starting material) into the reactor.
-
Begin agitation and cool the acid to 0-5°C using the jacketed cooling system.
-
Slowly charge 2-chloro-4-methoxypyridine (1.0 eq) into the cold sulfuric acid, ensuring the temperature does not exceed 15°C. Stir until all solid has dissolved.
Step 2: Bromination 5. Begin the portion-wise addition of N-bromosuccinimide (1.0 eq) to the reaction mixture.
- Causality: This addition must be slow to control the exothermic nature of the reaction. Maintain the internal temperature below 10°C throughout the addition.
- Once the NBS addition is complete, slowly warm the reaction mixture to 55°C.
- Hold the mixture at 55°C for approximately 3 hours.[5] Monitor the reaction progress by taking aliquots and analyzing via TLC or HPLC until the starting material is consumed.
Step 3: Reaction Quench and Workup 8. In a separate, appropriately sized vessel, prepare a mixture of ice and water (approx. 10 volumes). 9. CRITICAL STEP: Under vigorous stirring, very slowly transfer the reaction mixture from the reactor into the ice-water. This is a highly exothermic process; the rate of addition must be carefully controlled to keep the quench vessel temperature below 25°C. 10. Once the quench is complete, slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to approximately 8-9.[5] This will cause the product to precipitate or separate. 11. Transfer the neutralized slurry to an extraction vessel and perform extractions with chloroform (3 x 3 volumes).[4] 12. Combine the organic phases, wash with saturated brine (1 x 2 volumes), and dry over anhydrous sodium sulfate.
Step 4: Product Isolation and Purification 13. Filter off the drying agent. 14. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. 15. For large-scale purification, recrystallization is preferred over chromatography. A suitable solvent system (e.g., hexane/ethyl acetate) should be developed to afford the final product as a white solid.[4] 16. Dry the purified solid under vacuum at a temperature not exceeding 40°C.
Safety Precautions and Hazard Management
This synthesis involves hazardous materials and energetic reactions. A thorough risk assessment is mandatory before commencement.
| Substance | CAS No. | Key Hazards | Handling Precautions |
| Sulfuric Acid | 7664-93-9 | Severe skin/eye burns, highly exothermic with water.[6][7] | Use in a closed system. Wear acid-resistant gloves, face shield, and apron. Ensure emergency showers/eyewash stations are accessible. |
| N-Bromosuccinimide | 128-08-5 | Irritant, lachrymator, moisture sensitive. | Handle in a fume hood. Avoid inhalation of dust. Store in a cool, dry place. |
| Halogenated Pyridines | Various | Irritating to eyes, respiratory system, and skin.[8][9] Potential for sensitization.[10] | Wear gloves and eye protection. Avoid creating dusts or aerosols. |
| Sodium Hydroxide | 1310-73-2 | Corrosive, causes severe burns.[11][12] | Handle with appropriate PPE, including chemical-resistant gloves and goggles. The neutralization process is exothermic and requires cooling. |
| Chloroform | 67-66-3 | Harmful if swallowed/inhaled, suspected carcinogen. | Use in a well-ventilated area or closed system. Wear solvent-resistant gloves. |
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
Caption: Analytical quality control workflow for product validation.
| Analysis | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | δ ~8.3 (s, 1H, pyridine H), δ ~6.8 (s, 1H, pyridine H), δ ~3.9 (s, 3H, OCH₃). Note: Exact shifts may vary; this is based on a similar compound.[4][5] |
| Mass Spec. | Molecular Weight | Expected [M]⁺: 221.9/223.9/225.9 corresponding to the isotopic pattern of Br and Cl. Calculated: 222.47 g/mol .[4] |
| Purity (HPLC) | Area % | ≥98.0% |
| Appearance | Physical Form | White to off-white solid.[4] |
References
- Gelest, Inc. (2015). aks760 - sodium methoxide, 95%. [Link]
- Alkali Metals Limited. (n.d.). material safety data sheet sodium methoxide (powder). [Link]
- ACS Green Chemistry. (n.d.). Organo-catalyzed Synthesis of Substituted Pyridines. [Link]
- Reddy, B. V. S., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 10(17), 3875–3878. [Link]
- Reddy, B. V. S., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. [Link]
- Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]
- He, Z., et al. (2012). Synthesis of Multisubstituted Pyridines. Organic Letters, 14(24), 6238–6241. [Link]
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- NJ.gov. (n.d.). HAZARD SUMMARY: PYRIDINE. [Link]
- Kanto Chemical Co., Inc. (2023).
- Loba Chemie. (2023).
Sources
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. actylislab.com [actylislab.com]
- 12. gelest.com [gelest.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 5-Bromo-4-chloro-2-methoxypyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical resource for the synthesis of 5-Bromo-4-chloro-2-methoxypyridine, a valuable halogenated pyridine building block. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple procedural outline to offer a comprehensive support center, complete with troubleshooting guides and FAQs designed to address common experimental challenges and improve reaction outcomes.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is typically achieved via electrophilic aromatic substitution, specifically the bromination of 4-chloro-2-methoxypyridine. The reaction employs N-Bromosuccinimide (NBS) as the bromine source in a strong acid medium, such as concentrated sulfuric acid. While effective, this method often results in moderate yields, necessitating careful optimization and troubleshooting to achieve desired efficiency and purity.
Reaction Scheme:
Caption: General scheme for the synthesis of this compound.
Core Mechanism: The bromination of the pyridine ring is a classic electrophilic aromatic substitution. The pyridine ring itself is electron-deficient, making it inherently less reactive towards electrophiles than benzene.[1] However, the substituents on the ring dictate the position and ease of the reaction:
-
2-Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its +M (mesomeric) effect. It donates electron density into the ring, preferentially at the C3 and C5 positions.
-
4-Chloro Group (-Cl): This group is deactivating due to its -I (inductive) effect but is also ortho, para-directing because of its +M effect.
-
Ring Nitrogen: The nitrogen atom is strongly electron-withdrawing, deactivating the C2, C4, and C6 positions. In strong acid (H₂SO₄), the nitrogen is protonated, further increasing its deactivating effect.
The combined electronic effects strongly favor electrophilic attack at the C5 position, which is para to the activating methoxy group and meta to the deactivating chloro group, leading to the desired regioselectivity. The sulfuric acid serves to activate the NBS, generating a more potent electrophilic bromine species.[2][3]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct Q&A format.
Q1: My yield is significantly low (<40%). What are the most likely causes?
A1: Low yields are the most frequently reported issue. The causes can be multifaceted, ranging from incomplete reaction to product degradation. A systematic approach is key.
-
Incomplete Reaction: Monitor the reaction progress closely using TLC or LC-MS. If a significant amount of starting material (4-chloro-2-methoxypyridine) remains after the recommended reaction time, consider extending the heating period at 55°C or slightly increasing the equivalents of NBS (e.g., from 1.0 to 1.1 eq).
-
Product Degradation: The combination of strong acid and elevated temperature can lead to side reactions, such as hydrolysis of the methoxy group. Ensure the work-up procedure is performed promptly after the reaction is complete. The crude product should not be left in acidic conditions for extended periods.
-
Mechanical Losses during Work-up: The process of pouring the reaction mixture into ice water, neutralizing with a strong base (like 8N NaOH), and extracting can lead to losses.
-
Quenching: Pour the sulfuric acid mixture slowly onto a vigorously stirred slurry of ice and water. This dissipates the heat of dilution and prevents localized overheating which can degrade the product.
-
Neutralization: Add the base slowly while cooling the mixture in an ice bath to maintain a low temperature.
-
Extraction: Ensure the pH is distinctly alkaline (pH > 9) before extraction to ensure the pyridine product is in its free base form. Use a reliable organic solvent like dichloromethane or ethyl acetate and perform multiple extractions (e.g., 3x) to ensure complete recovery.[4][5]
-
Q2: My TLC plate shows multiple spots, and the final product is impure even after chromatography. What are the likely side products?
A2: The formation of multiple byproducts points to issues with reaction control.
-
Di-bromination: Over-reaction can lead to the formation of a di-brominated product. This is more likely if an excess of NBS is used or if the reaction temperature is too high. Use of 1.0-1.05 equivalents of NBS is recommended to minimize this.[6]
-
Isomer Formation: While C5 bromination is strongly favored, trace amounts of other isomers (e.g., 3-bromo) could form. Proper chromatographic purification is essential to separate these.
-
Hydrolysis: The 2-methoxy group can be susceptible to hydrolysis under the harsh acidic conditions, leading to the formation of 5-bromo-4-chloro-pyridin-2-ol. This impurity is more polar and should be separable by silica gel chromatography.
-
Succinimide: The byproduct from NBS is succinimide. While it is largely water-soluble and should be removed during the aqueous work-up, some may carry through. A final wash of the combined organic layers with brine can help remove residual water-soluble impurities.[4][5]
Q3: The reaction stalls and does not proceed to completion. What should I check?
A3: A stalled reaction is often due to reagent quality or insufficient activation.
-
NBS Quality: N-Bromosuccinimide can degrade over time. It is best to use freshly opened or recrystallized NBS for consistent results.[7] Impure NBS may appear yellow and can give unreliable outcomes.
-
Water Content: The reaction is sensitive to water. Ensure the concentrated sulfuric acid is of high purity and the starting material is dry. While a completely anhydrous setup isn't typical for this reaction, excessive water can interfere with the reaction medium.
-
Insufficient Heating: Ensure the internal temperature of the reaction mixture reaches and is maintained at the target temperature (e.g., 55°C). Use an oil bath with a thermometer placed in the reaction mixture for accurate temperature control.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Why is concentrated sulfuric acid used as the solvent and activating agent?
-
Sulfuric acid serves two primary roles. First, it protonates NBS, generating a highly electrophilic bromine species (Br+), which is necessary to attack the deactivated pyridine ring. Second, as the solvent, it provides a highly polar medium that can dissolve the starting materials and facilitate the reaction.
-
-
Q2: How critical is the initial cooling to 0°C before adding NBS?
-
This step is crucial for controlling the reaction rate. The bromination is exothermic. Adding NBS to concentrated sulfuric acid at room temperature can lead to a rapid, uncontrolled temperature increase, promoting side reactions and degradation. Adding the NBS in portions to an ice-cooled solution ensures the reaction begins in a controlled manner.[4][5]
-
-
Q3: What is the best way to monitor the reaction?
-
Thin-Layer Chromatography (TLC) is the most common method. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., starting with 9:1 and adjusting as needed). The product, being more polar than the starting material due to the bromine atom, will have a lower Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
-
-
Q4: How can I confirm the structure and purity of my final product?
-
¹H NMR: This is the primary method for structural confirmation. You should expect to see two singlets in the aromatic region for the two pyridine protons and a singlet around 4.0 ppm for the methoxy group protons.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of the product and assess its purity. The isotopic pattern for one bromine and one chlorine atom is highly characteristic.
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound (This protocol is adapted from established procedures for analogous pyridine brominations and may require optimization.)[4][5]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-chloro-2-methoxypyridine (1.0 eq).
-
Dissolution: Cool the flask in an ice-water bath and slowly add concentrated sulfuric acid (approx. 4-5 mL per gram of starting material). Stir until all the material is dissolved.
-
Reagent Addition: While maintaining the temperature at 0-5°C, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. Ensure the temperature does not rise significantly during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath. Slowly warm the reaction mixture to 55°C using an oil bath.
-
Heating: Maintain the reaction at 55°C for 3-5 hours, monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry.
-
Neutralization: Cool the quenched mixture in an ice bath and slowly add 8N aqueous sodium hydroxide solution until the pH is strongly alkaline (pH 9-11).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Washing & Drying: Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product, which can then be purified.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 19:1) as the eluent.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Gradient: Gradually increase the polarity of the eluent (e.g., to 9:1 hexane/ethyl acetate) to elute the product.[4][5]
-
Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.
Section 5: Data Summary & Visualization
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value/Condition | Rationale & Potential Impact on Yield |
| Starting Material Purity | >98% | Impurities can lead to side reactions and complicate purification. |
| NBS Stoichiometry | 1.0 - 1.05 equivalents | Prevents incomplete reaction; excess can cause di-bromination. |
| Reaction Temperature | 0°C (addition), 55°C (reaction) | Controls exothermicity and prevents degradation; provides activation energy. |
| Reaction Time | 3-5 hours at 55°C | Insufficient time leads to low conversion; excessive time may cause degradation. |
| Work-up pH | >9 | Ensures the pyridine product is in its neutral, extractable form. |
| Expected Yield | 40-60% (unoptimized) | Yield is sensitive to all parameters; higher yields require careful optimization. |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- N-Bromosuccinimide - Wikipedia.
- Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide - ResearchGate. A publication detailing the study of NBS bromination on various activated pyridines, offering insights into reactivity and regioselectivity. [Link]
- Bromination of pyridine derivatives - Google Patents (WO2019145177A1). A patent describing methods for selective bromination of pyridine derivatives, discussing control of side products.
- Electrophilic Aromatic Substitution Reactions: Bromination – Chemistry LibreTexts.
Sources
- 1. chempanda.com [chempanda.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]
- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Suzuki-Miyaura Coupling of 5-Bromo-4-chloro-2-methoxypypyridine
Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling of 5-bromo-4-chloro-2-methoxypyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. The unique substitution pattern of this dihalogenated pyridine presents specific challenges and opportunities for selective functionalization. This resource provides in-depth, experience-driven answers to common (and uncommon) problems, explaining the "why" behind the troubleshooting steps to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: I am seeing low to no conversion of my starting material. What are the most likely causes?
A1: This is a common issue that can often be traced back to one of three areas: the catalyst system, reaction conditions, or reagent quality.
-
Catalyst Inactivation: The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3] This is a well-documented issue with heteroaryl substrates. The electron-donating 2-methoxy group can exacerbate this by increasing the Lewis basicity of the ring nitrogen.
-
Insufficient Catalyst Activity: The Carbon-Chlorine bond at the 4-position is significantly less reactive than the Carbon-Bromine bond at the 5-position.[2][4] If you are attempting to couple at the C-Cl position (after having coupled at the C-Br), a standard catalyst system may not be active enough to facilitate the oxidative addition step.
-
Sub-optimal Conditions: Inadequate temperature, incorrect base or solvent choice, or the presence of oxygen can all lead to failed reactions.[1][2] Vigorous degassing of solvents and ensuring an inert atmosphere are critical.[2][3]
-
Reagent Quality: The purity of your boronic acid/ester, base, and solvent is paramount. Degradation of the boronic acid is a frequent culprit.
Q2: My reaction is selective for the C-Br bond, but the yield is poor. How can I improve it?
A2: Achieving selectivity is the first step, but optimizing for yield requires fine-tuning. Here's a systematic approach:
-
Evaluate Your Ligand: For heteroaryl couplings, bulky, electron-rich phosphine ligands are often superior.[5][6] Ligands like SPhos, XPhos, or RuPhos can accelerate the catalytic cycle and protect the palladium center from deactivation.[1] Electron-rich phosphines enhance the rate of oxidative addition, which is a key step.[5][7]
-
Base Selection is Crucial: The base not only activates the boronic acid but also influences the entire catalytic cycle.[8][9] For this substrate, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (K₂CO₃).[4][10]
-
Solvent System Optimization: A solvent system that ensures all components remain in solution at the reaction temperature is essential. Common choices include 1,4-dioxane/water or toluene/water mixtures.[4][10] Ensure the water is also degassed.[2]
-
Temperature and Time: If the reaction is sluggish, a modest increase in temperature (e.g., from 90 °C to 100-110 °C) can improve rates.[2][4] Monitor the reaction by TLC or LC-MS to avoid decomposition from prolonged heating.
Q3: I am observing significant amounts of protodeboronation of my boronic acid. What can I do to prevent this?
A3: Protodeboronation, the undesired cleavage of the C-B bond, is a major side reaction that consumes your nucleophile.[1][2] It is often promoted by aqueous and basic conditions.[8][11]
-
Switch to a More Stable Boron Reagent: Boronic pinacol esters (BPin) or trifluoroborate salts (BF₃K) are significantly more stable towards hydrolysis than the corresponding boronic acids.[1][8] MIDA boronates are another excellent option for controlled, slow release of the boronic acid.[12]
-
Use Anhydrous Conditions: If feasible for your specific transformation, eliminating water from the reaction can suppress protodeboronation.[1]
-
Modify the Base: In some cases, a milder base might reduce the rate of this side reaction. However, this must be balanced with the need for sufficient reactivity in the transmetalation step.
Q4: How can I achieve selective coupling at the C-Cl bond instead of the C-Br bond?
A4: Achieving selectivity for the less reactive C-Cl bond in the presence of a C-Br bond is exceptionally challenging and generally not feasible via a direct Suzuki-Miyaura coupling. The oxidative addition of palladium to the C-Br bond is kinetically and thermodynamically favored due to its lower bond dissociation energy.[4]
The standard and most reliable strategy is a two-step sequential coupling:
-
First Suzuki-Miyaura: Perform the coupling under conditions optimized for the C-Br bond, as discussed in Q2. Isolate and purify the resulting 5-aryl-4-chloro-2-methoxypyridine.
-
Second Suzuki-Miyaura: Subject the purified product to a second coupling under more forcing conditions to react the C-Cl bond. This will typically require a more active catalyst system (e.g., a palladacycle precatalyst with a bulky biaryl phosphine ligand), a stronger base, and higher temperatures.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and solving specific experimental issues.
Issue 1: No Reaction or Low Conversion (<10%)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Run a positive control reaction with a known, reactive substrate (e.g., 4-bromoanisole). | If control fails, prepare fresh catalyst solution. If control works, the issue is substrate-specific. Switch to a more robust ligand like SPhos or XPhos and a Pd(0) source like Pd₂(dba)₃.[2] |
| Oxygen Contamination | Review your degassing procedure. | Degas the solvent mixture (including water) by freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.[2][3] Ensure the reaction is set up and maintained under a positive pressure of an inert gas (Argon or Nitrogen). |
| Poor Reagent Quality | Check the appearance and age of the boronic acid/ester. | Use a fresh bottle of boronic acid or consider converting it to the more stable pinacol ester.[8] Ensure the base is anhydrous if specified. |
| Incorrect Base/Solvent | Confirm the solubility of the base in the chosen solvent at reaction temperature. | Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[10] Screen alternative solvents like Toluene, Dioxane, or DMF.[4] |
Issue 2: Incomplete Reaction & Multiple Byproducts
| Potential Cause | Diagnostic Check (LC-MS/TLC) | Recommended Solution |
| Protodeboronation | Look for a byproduct with a mass corresponding to the arene of your boronic acid (Ar-H). | Switch from a boronic acid to a boronic pinacol ester or a trifluoroborate salt.[1][2] Minimize water content in the reaction. |
| Homocoupling of Boronic Acid | Look for a byproduct with a mass corresponding to the dimer of your boronic acid's aryl group (Ar-Ar). | This is often caused by oxygen.[3] Improve degassing procedures rigorously. Sometimes using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can reduce this compared to in-situ reduction of Pd(II) sources.[3] |
| Dehalogenation | Look for a byproduct with a mass corresponding to the starting material with one or both halogens replaced by hydrogen. | This can be caused by certain impurities or side reactions. Optimize reaction time to avoid prolonged heating after full conversion. Ensure solvents are not a source of hydrides.[1] |
| Catalyst Decomposition | Reaction stalls prematurely (monitor by LC-MS). | Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-4 mol%). Switch to a more robust ligand that better stabilizes the palladium center. |
Experimental Workflow & Protocols
Protocol 1: Standard Conditions for Selective C-Br Coupling
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-5 bromine position.
dot
Caption: Workflow for selective C-Br Suzuki coupling.
Logical Troubleshooting Flowchart
When a reaction fails, a logical progression of steps can quickly identify the root cause.
dot
Caption: A decision tree for troubleshooting low yields.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The choice of ligand, base, and solvent directly impacts the efficiency of each step.
dot
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
- Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- BenchChem. (n.d.). The Decisive Influence of Phosphine Ligands on Reaction Selectivity: A Comparative Guide.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
- Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 45(16), 4309-4368.
- Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- M. R. Netherton, G. C. Fu. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- BenchChem. (n.d.). Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of 5-Bromo-4-chloro-2-methoxypyridine Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-4-chloro-2-methoxypyridine and its derivatives. This class of compounds serves as a versatile scaffold in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] However, their unique electronic and physical properties, particularly the basic pyridine nitrogen, present distinct challenges during purification.
This guide is structured as a dynamic troubleshooting resource. Instead of a rigid manual, we present a series of common problems in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: From Crude Reaction to Pure Compound
This section addresses the most pressing issues encountered during the purification of this compound derivatives.
Issue 1: Poor Separation and Peak Tailing in Silica Gel Chromatography
Question: My column chromatography runs are giving broad, tailing peaks for my pyridine product, and I'm getting poor separation from impurities. What's causing this and how can I fix it?
Answer: This is the most common challenge when purifying pyridine derivatives. The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic residual silanol groups (Si-OH) on the surface of standard silica gel.[3][4] This interaction leads to multiple retention mechanisms, causing the analyte to "stick" to the column, resulting in tailing peaks and potential product loss.[3]
Here is a systematic approach to resolve this issue:
1. Mobile Phase Modification:
-
Add a Competing Base: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This additive will preferentially interact with the acidic silanol sites, effectively masking them from your pyridine compound.[3]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). This is often sufficient to dramatically improve peak shape.
-
Ammonia: For more polar solvent systems, using a methanolic ammonia solution (e.g., 1-2% of a 7N solution in methanol) can be highly effective.
-
2. Stationary Phase Selection:
-
Deactivated Silica Gel: If mobile phase additives are insufficient or incompatible with your molecule, consider using a deactivated stationary phase.
-
Neutralized Silica: You can prepare this by slurrying standard silica gel in your chosen eluent containing 1-2% TEA, then packing the column as usual. This pre-treats the active sites.[4]
-
Alternative Sorbents: Consider using neutral or basic alumina, which have fewer acidic sites than silica.[4] However, be aware that alumina can sometimes catalyze reactions, so its inertness should be verified.
-
End-Capped Silica: For HPLC or flash systems with pre-packed columns, choosing an "end-capped" silica phase can reduce silanol interactions.
-
3. Assess for On-Column Degradation:
-
Sometimes, the acidic nature of silica can cause your compound to decompose. A simple 2D TLC experiment can diagnose this.
-
Protocol: Spot your crude material on the bottom-left corner of a square TLC plate.[3] Develop the plate in your chosen eluent.[3] Dry the plate completely, rotate it 90 degrees counter-clockwise, and develop it again in the same solvent system.[3]
-
Interpretation: If your compound is stable, the spot will move to a new position along the diagonal. If it degrades, you will see new spots appearing off the diagonal. If degradation is observed, switching to a more inert stationary phase is recommended.[3]
-
Issue 2: My Product Fails to Crystallize and Remains an Oil
Question: After chromatography, my purified this compound derivative is a thick oil and won't solidify. How can I induce crystallization?
Answer: The inability to crystallize is often due to the presence of residual impurities that inhibit the formation of a crystal lattice.[4] The inherent properties of the molecule may also favor an amorphous state.[4]
Troubleshooting Steps:
-
Confirm Purity: Before attempting crystallization, ensure the highest possible purity. Check your 'pure' fraction by a high-resolution method like LC-MS or ¹H NMR. Even minor impurities can act as crystallization inhibitors.
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures. The goal is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane or diethyl ether) in a loosely covered vial.
-
Vapor Diffusion: Dissolve the oil in a good solvent (e.g., dichloromethane) and place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane or pentane). The poor solvent will slowly diffuse into the good solvent, reducing solubility and promoting crystal growth.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Issue 3: Low Recovery After Work-up and Purification
Question: I'm losing a significant amount of my product during the aqueous work-up and/or column chromatography. What are the likely causes?
Answer: Low recovery can stem from several factors, including irreversible adsorption to the stationary phase, partitioning into the aqueous layer during extraction, or decomposition.[4]
Troubleshooting Steps:
-
Check pH During Extraction: The basic pyridine nitrogen means your compound's solubility is highly pH-dependent.
-
If you perform an acidic wash (e.g., with dilute HCl) to remove basic impurities, your product will also be protonated and may be extracted into the aqueous layer.[7] Always check the pH of the aqueous layer and, if necessary, basify it and re-extract with an organic solvent to recover your product.
-
-
Minimize Emulsions: Halogenated pyridines can sometimes form stable emulsions during extraction. To break them, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Prevent Irreversible Adsorption: As discussed in Issue 1, the pyridine can bind irreversibly to silica gel.
-
Solution: Use the strategies outlined above, such as adding TEA to the eluent or using a deactivated stationary phase, to minimize this interaction and improve recovery.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound derivatives?
A1: Impurities are typically related to the starting materials and side reactions. Common culprits include:
-
Unreacted Starting Materials: Such as 2-chloro-4-methoxypyridine.[8]
-
Succinimide: If you are using N-bromosuccinimide (NBS) as a brominating agent, succinimide is a major byproduct.[6][9] It is highly polar and can often be removed by an aqueous wash or by choosing a recrystallization solvent in which it is insoluble (like acetonitrile).[6]
-
Isomeric Products: Depending on the directing effects of the substituents, you may form small amounts of other regioisomers.
-
Over-halogenated Products: Formation of dibromo derivatives is possible if excess brominating agent is used.[10]
Q2: My reaction uses pyridine as a solvent. What is the most efficient way to remove it before purification?
A2: Pyridine can be challenging to remove completely on a rotary evaporator due to its high boiling point.
-
Azeotropic Removal: Co-evaporation with a solvent like toluene or heptane can be effective. Add the solvent to your crude product and evaporate under reduced pressure; repeat several times.[7]
-
Acidic Wash: During your work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 10-15% aq. CuSO₄).[7][11] The pyridine will be protonated (or form a copper complex) and partition into the aqueous layer.[7][11] Caution: Ensure your target molecule is stable to acidic conditions.
Q3: How does the electronic nature of the substituents affect purification?
A3: The electron-withdrawing nature of the bromo and chloro substituents decreases the basicity of the pyridine nitrogen compared to pyridine itself. This slightly lessens the interaction with silica gel, but not enough to eliminate the problems of peak tailing entirely. The methoxy group is electron-donating, which can influence the reactivity and polarity of the molecule.
Data & Protocols
Table 1: Recommended TLC and Column Chromatography Solvent Systems
| Polarity of Derivative | Starting Eluent System (v/v) | Gradient Suggestion | Modifier |
| Low Polarity | Hexane / Ethyl Acetate (95:5) | Increase Ethyl Acetate | 0.5% TEA |
| Medium Polarity | Hexane / Ethyl Acetate (80:20) | Increase Ethyl Acetate | 0.5% TEA |
| High Polarity | Dichloromethane / Methanol (98:2) | Increase Methanol | 0.5% TEA or 1% of 7N NH₃/MeOH |
Experimental Protocol 1: Optimized Flash Column Chromatography
-
Prepare the Slurry: Weigh out your silica gel (typically 50-100 times the weight of your crude material). In a beaker, slurry the silica with the initial, low-polarity mobile phase (e.g., 98:2 Hexane/EtOAc). Add your chosen modifier (e.g., 0.5% TEA) to the eluent.
-
Pack the Column: Pour the slurry into your column and use pressure to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elute the Column: Start with the low-polarity mobile phase. Gradually increase the polarity of the eluent to move your compounds down the column.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Diagrams and Workflows
A logical workflow is critical for efficiently tackling purification challenges.
Caption: A decision workflow for selecting an initial purification strategy.
Caption: A systematic workflow for troubleshooting common chromatography issues.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem. Link
- Warr, W. A. (2022). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem. Link
- Pearson Education. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson+. Link
- Various Authors. (2009). recrystallisation of pyridinium tribromide. ScienceMadness.org. Link
- ChemicalBook. (Date not available). 2-BROMO-5-METHOXYPYRIDINE synthesis. ChemicalBook. Link
- NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes. NINGBO INNO PHARMCHEM CO.,LTD. Link
- Various Authors. (2014). What is best method to remove pyridine from a reaction mixture?
- BenchChem Technical Support Team. (2025).
- Various Authors. (2017). Hello, i want to know how can i eliminate pyridine by extraction?
- Chen, J., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)
- BenchChem Technical Support Team. (2025). Derivatization of 5-Bromo-2-chloro-4-methoxypyrimidine for SAR Studies: Application Notes and Protocols. BenchChem. Link
- Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. Link
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine. Link
- Google Patents. (2023).
- Google Patents. (2019).
- LookChem. (Date not available). Cas 851607-27-7, this compound. Link
- ChemicalBook. (Date not available). 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis. Link
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane - Google Patents [patents.google.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 10. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Navigating the Selective Functionalization of 5-Bromo-4-chloro-2-methoxypyridine: A Technical Support Guide
Welcome to the technical support center for 5-Bromo-4-chloro-2-methoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies using this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of working with this dihalogenated pyridine and achieve your desired reaction outcomes.
Understanding the Reactivity Landscape of this compound
This compound presents two distinct reactive sites for cross-coupling reactions: the C-Br bond at the 5-position and the C-Cl bond at the 4-position. The key to successful and selective functionalization lies in understanding the differential reactivity of these two halogens.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[1][2] Consequently, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 4-position. This inherent difference allows for selective functionalization at the C5 position under carefully controlled conditions, leaving the C4-chloro group available for subsequent transformations.
The electron-donating methoxy group at the 2-position influences the electron density of the pyridine ring, which can impact the reactivity of the halogen substituents. The nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation, a common challenge with heteroaryl substrates.[3]
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which position will react first?
A1: The C-Br bond at the 5-position is expected to be significantly more reactive than the C-Cl bond at the 4-position in Suzuki-Miyaura coupling.[2] This allows for selective mono-arylation at the C5 position under standard conditions. To achieve coupling at the less reactive C4-chloro position, a subsequent reaction under more forcing conditions, likely involving a more active catalyst system and higher temperatures, would be necessary.[2]
Q2: What are the most common side reactions to watch out for?
A2: The most common side reactions in cross-coupling reactions with dihalogenated pyridines are:
-
Homocoupling: This is the self-coupling of your boronic acid or organometallic reagent to form a biaryl byproduct, or the coupling of two molecules of the starting pyridine. This can be exacerbated by the presence of oxygen or high catalyst loading.[4]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often promoted by water and certain bases.[3]
-
Hydrodehalogenation: This is the replacement of a halogen atom with hydrogen, which can be a competing pathway, especially with less reactive chlorides.[1]
Q3: My Buchwald-Hartwig amination is showing low to no conversion. What are the likely causes?
A3: Low or no conversion in the amination of chloropyridines is a common issue, as the oxidative addition of the C-Cl bond to the palladium catalyst is often the rate-limiting step.[1] Key factors to investigate include:
-
Catalyst System: Ensure you are using a sufficiently active catalyst. For C-Cl bonds, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often required.[1]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically most effective. Ensure the base is anhydrous and of high purity.[1]
-
Reaction Conditions: These reactions often require elevated temperatures (80-110 °C) and a strictly inert atmosphere.[1]
Q4: How can I purify my final product from unreacted starting material and byproducts?
A4: Purification of substituted pyridines can often be achieved by silica gel column chromatography.[5][6] The choice of eluent system (e.g., hexane/ethyl acetate) will depend on the polarity of your product. Recrystallization can also be an effective method for obtaining highly pure material.[7] For challenging separations, preparative HPLC may be necessary.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Low yields in Suzuki coupling of dihalogenated pyridines can be attributed to several factors, including substrate reactivity and catalyst deactivation.[3]
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Issue 2: Formation of Homocoupling Byproducts
Homocoupling consumes starting materials and complicates purification.[4]
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen).[4] |
| High Catalyst Loading | Reduce the catalyst loading in small increments. While sufficient catalyst is needed, excess can promote side reactions.[4] |
| Suboptimal Base | For Suzuki reactions, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective than weaker ones.[4] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[4] |
Issue 3: Challenges in Buchwald-Hartwig Amination of the C4-Cl Bond
Activating the C4-Cl bond for Buchwald-Hartwig amination after successful C5 functionalization is challenging due to its lower reactivity.[1]
Key Optimization Parameters for C-Cl Amination
Caption: Critical parameters for optimizing C-Cl amination.
Experimental Protocols
Disclaimer: The following protocols are generalized starting points and may require optimization for your specific substrate and coupling partner.
Protocol 1: Generalized Suzuki-Miyaura Coupling at the C5-Position
This protocol is designed for the selective coupling at the more reactive C-Br bond.[8]
Reaction Setup Workflow
Caption: Step-by-step workflow for Suzuki-Miyaura coupling.
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[2] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₃PO₄ is a stronger base and can be beneficial in preventing side reactions.[2] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A degassed solvent system is crucial to prevent catalyst oxidation.[1] |
| Temperature | 80 - 100 °C | Higher temperatures may be needed for less reactive boronic acids.[8] |
Protocol 2: Generalized Buchwald-Hartwig Amination at the C5-Position
This protocol is a starting point for the selective amination at the C5-bromo position.[5]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 100-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | G3 or G4 Palladacycle Precatalysts (1-3 mol%) | Precatalysts often provide more reliable and cleaner formation of the active catalytic species.[1] |
| Ligand | Biarylphosphine ligands (e.g., XPhos, RuPhos) | These ligands are effective for coupling with less reactive aryl halides.[1] |
| Base | NaOtBu or LHMDS (1.4-2.0 equivalents) | A strong, non-nucleophilic base is essential for efficient amination.[5] |
| Solvent System | Toluene or 1,4-Dioxane | Ensure the solvent is anhydrous and degassed.[1] |
| Temperature | 100 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion.[5] |
By understanding the underlying principles of reactivity and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this compound for the development of novel molecules.
References
- Technical Support Center: Buchwald-Hartwig Amin
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Royal Society of Chemistry.
- Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions. Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- Regioselective C H Functionalization by the Combination of Enzymatic and Chemocatalytic Reactions in W
- Application Notes and Protocol: Buchwald-Hartwig Amination of N-(4-bromophenyl)-4-chlorobenzamide. Benchchem.
- Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Open Access LMU.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem.
- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing).
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Synthesis and regioselective functionalization of perhalogenated BODIPYs. Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. Benchchem.
- An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
- Method for synthesizing 4-chloro-pyridine.
- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Benchchem.
- A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses Procedure.
- Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Bromo-4-chloro-2-methoxypyridine Degradation Pathways and Experimental Troubleshooting
Introduction
5-Bromo-4-chloro-2-methoxypyridine is a key heterocyclic building block utilized by researchers in the synthesis of complex molecules for pharmaceutical and materials science applications. Its trifunctional nature offers multiple reaction sites, but also introduces potential stability challenges. Understanding the degradation pathways of this intermediate is critical for optimizing reaction conditions, ensuring the purity of target molecules, and preventing yield loss.
This technical guide serves as a support center for researchers, scientists, and drug development professionals. It provides insights into the potential degradation mechanisms of this compound and offers practical, field-proven troubleshooting advice in a direct question-and-answer format.
Part 1: Physicochemical Properties & Stability Profile
Before delving into degradation, a foundational understanding of the compound's properties is essential. Proper storage is the first line of defense against degradation.
| Property | Value | Source(s) |
| CAS Number | 851607-27-7 | [1][2] |
| Molecular Formula | C₆H₅BrClNO | [3] |
| Molecular Weight | 222.47 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Recommended Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | [4] |
General stability guidance for similar halogenated heterocycles suggests that the compound should be protected from prolonged exposure to light, high temperatures, and moisture to maintain its integrity.[4]
Part 2: Frequently Asked Questions - Potential Degradation Pathways
This section addresses the most common questions regarding the stability and degradation of this compound.
FAQ 1: What are the most likely degradation pathways for this compound under typical laboratory conditions?
While specific degradation studies on this exact molecule are not extensively published, we can predict the most probable pathways based on the reactivity of its functional groups and data from analogous pyridine derivatives. The primary sites of instability are the carbon-halogen bonds and the methoxy ether linkage.
-
Hydrolysis: The pyridine ring is electron-deficient, making the carbon atoms at positions 2 and 4 susceptible to nucleophilic attack. Water or other nucleophiles present in a reaction mixture can displace the chloro or methoxy groups.
-
Hydrolysis of the 2-methoxy group: Under acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming the corresponding 2-pyridone tautomer.
-
Hydrolysis of the 4-chloro group: The chlorine at the C4 position is activated towards nucleophilic substitution and can be displaced by water or hydroxide to form a 4-hydroxypyridine derivative.
-
-
Photodegradation: Halogenated aromatic compounds are often sensitive to UV light.[5] Studies on 2-halogenated pyridines confirm that UV irradiation can induce dehalogenation, leading to the formation of dehalogenated pyridines and hydroxylated intermediates.[5] The Carbon-Bromine bond is generally weaker than the Carbon-Chlorine bond, suggesting that photolytic cleavage of the C5-Br bond may be a primary photodegradation pathway.
-
Thermal Degradation: Although the boiling point of similar compounds is high, localized heating or prolonged exposure to elevated temperatures during reactions (e.g., distillation or high-temperature cross-coupling) can lead to decomposition.[4] Thermal decomposition of pyridine-containing molecules can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides (HBr, HCl).[6]
FAQ 2: Which functional group is the most susceptible to degradation?
The relative susceptibility depends heavily on the experimental conditions (pH, light, temperature, nucleophiles present).
-
Under Nucleophilic/Hydrolytic Conditions: The C4-chloro position is highly activated by the ring nitrogen, making it a prime site for nucleophilic aromatic substitution (SNAr). Therefore, in the presence of water, alcohols, or amines, substitution at the C4 position is a highly probable degradation or side-reaction pathway.
-
Under Photolytic Conditions: The C5-bromo bond is the most likely site of initial degradation. The C-Br bond energy is lower than that of the C-Cl and C-O bonds, making it more susceptible to cleavage by UV energy.[5]
-
Under Acidic Conditions: The methoxy group at the C2 position can be susceptible to acid-catalyzed hydrolysis, leading to the formation of 5-bromo-4-chloro-2(1H)-pyridone.
The following diagram illustrates the key reactive sites on the molecule that are prone to degradation.
Caption: Potential degradation sites on this compound.
Part 3: Troubleshooting Guides for Experimental Issues
Unexpected results during a synthesis can often be traced back to the degradation of a starting material. This section provides logical workflows to diagnose such issues.
FAQ 3: I am seeing an unexpected impurity with a novel m/z in my LC-MS analysis. How can I determine if it's a degradation product?
This is a common scenario. A systematic approach is key to identifying the unknown peak.
Step 1: Analyze the Mass Spectrum. Calculate the mass difference between your starting material (m/z for C₆H₅BrClNO) and the impurity. Compare this delta with masses of plausible leaving groups or additions.
| Potential Degradation Pathway | Chemical Change | Expected Mass Change | Theoretical MW of Product |
| De-bromination | -Br, +H | -78.9 | 143.57 |
| De-chlorination | -Cl, +H | -34.5 | 187.92 |
| Hydrolysis of Chloro | -Cl, +OH | -17.5 | 205.47 |
| Hydrolysis of Methoxy | -OCH₃, +OH | -14.0 | 208.44 |
| De-methylation | -CH₃, +H | -14.0 | 208.44 |
Note: Masses are calculated using the most abundant isotopes (⁷⁹Br, ³⁵Cl). Remember to check the isotopic pattern in your MS data. The presence of a Br/Cl cluster can rapidly confirm if the halogen is still present in the impurity.
Step 2: Run Control Experiments. To isolate the cause, stir the starting material under various conditions without the other reagents:
-
Solvent Only: Dissolve the starting material in the reaction solvent at room temperature for the planned reaction time.
-
Solvent + Heat: Repeat the above at the target reaction temperature.
-
Solvent + Base/Acid (if applicable): Repeat at temperature with the base or acid used in your protocol.
Analyze samples from these controls by LC-MS or TLC. If the impurity appears, it confirms a degradation issue rather than a side reaction with another reagent.
Step 3: Use the Troubleshooting Workflow. The following diagram outlines a logical workflow for identifying an unknown impurity.
Caption: Troubleshooting workflow for identifying unknown impurities.
FAQ 4: My reaction yield is consistently low, and I recover some starting material. Could degradation be the cause?
Yes. If a portion of your starting material degrades into an unreactive species over the course of the reaction, it will effectively lower the available concentration, leading to incomplete conversion and low yields.
Causality: In a Suzuki or Buchwald-Hartwig coupling, for example, which often requires heat, a slow thermal or hydrolytic degradation can compete with the desired catalytic cycle. If this compound is hydrolyzed to 5-bromo-4-chloro-2-pyridone, the pyridone may not be reactive under the same coupling conditions, thus acting as a sink for the starting material.
Troubleshooting Steps:
-
Re-verify Purity: Ensure the starting material is of high purity (>98%) before starting. An old or improperly stored bottle may already contain significant impurities.
-
Use Anhydrous Conditions: If hydrolysis is suspected, rigorously dry all solvents and reagents and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Optimize Temperature and Time: Run a time-course study. Take aliquots every hour to find the point where product formation plateaus and starting material consumption stops. It may be preferable to accept a slightly lower conversion at a shorter time point than to push the reaction and cause degradation.
-
Protect from Light: If performing a lengthy reaction, wrap the flask in aluminum foil to exclude light and minimize the risk of photodegradation.
Part 4: Recommended Protocols for Stability Assessment
Proactively understanding the stability of your material is crucial. A forced degradation study can provide invaluable insights.
Protocol 1: Basic Forced Degradation Study Workflow
This protocol is designed to identify sensitivities to common laboratory stressors.
-
Preparation: Prepare five separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water (1:1).
-
Stress Conditions:
-
Control: Store one vial at 5°C, protected from light.
-
Acidic: Add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 8 hours.
-
Basic: Add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 8 hours.
-
Oxidative: Add 3% H₂O₂. Keep at room temperature for 8 hours, protected from light.
-
Photolytic: Expose the solution to a UV lamp (e.g., 254 nm) for 8 hours at room temperature.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a validated HPLC-UV or LC-MS method.
-
Evaluation: Compare the chromatograms from the stressed samples to the control. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation under that specific condition.
Protocol 2: General Purpose HPLC Method for Purity Analysis
This method can serve as a starting point for monitoring the compound and its potential degradation products, which are likely to be more polar.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or Mass Spectrometer
-
Injection Volume: 10 µL
This method should provide good retention for the relatively nonpolar parent compound while allowing for the elution and separation of more polar, hydrophilic degradation products.
References
- Kavitha, G., & Rajeswari, S. (2010). Photolytic removal and mineralisation of 2-halogenated pyridines.
- Autechem. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. BenchChem Technical Guides.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem Technical Guides.
- BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem Technical Guides.
- Sarkar, A., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.
- BenchChem. (2025).
- Bejoy, N. B., & Patwari, G. N. (2023). Pnictogen Interaction Promotes Nitric Oxide (NO) Release via the NO2 Roaming Mechanism in 2-Nitropyridine. The Journal of Physical Chemistry Letters.
- BenchChem. (2025).
- Morales-Vargas, A., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
- Zhang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.
- Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- PubChem. (n.d.). 2-Methoxypyridine.
- Al-Abri, M., et al. (2021). Photochemical Degradation of Some Halogenated Anesthetics in Air.
- Li, Y., et al. (2019). Halide-specific Enhancement of Photodegradation for Sulfadiazine in Estuarine Waters: Roles of Halogen Radicals and Main Water Constituents.
- BenchChem. (2025).
- Hernandez, H., et al. (2017). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst.
- BenchChem. (2025). Thermal Stability of 2,5-Divinylpyridine: A Technical Overview. BenchChem Technical Guides.
- Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. 851607-27-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. innospk.com [innospk.com]
- 5. Photolytic removal and mineralisation of 2-halogenated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Bromo-4-chloro-2-methoxypyridine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 5-Bromo-4-chloro-2-methoxypyridine. The methodologies and advice presented herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its purity is paramount for the success of subsequent reactions and the integrity of final products. This guide addresses common challenges encountered during its purification, offering detailed protocols and the underlying scientific rationale for each step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of this compound is primarily dictated by its synthesis, which commonly involves the bromination of 2-chloro-4-methoxypyridine using N-bromosuccinimide (NBS).
Primary Impurities:
-
Unreacted Starting Material: 2-chloro-4-methoxypyridine.
-
Byproduct: Succinimide, formed from NBS during the bromination reaction.[1]
-
Regioisomers: Although the bromination is generally regioselective, minor amounts of other brominated isomers may form. The electron-donating methoxy group and the electron-withdrawing chloro group direct electrophilic substitution, but side reactions can occur.
-
Hydrolysis Products: If the reaction work-up involves harsh basic conditions, hydrolysis of the methoxy group to a hydroxyl group, or even displacement of the halogens, is a possibility, though less common under standard protocols.
| Impurity | Chemical Structure | Origin |
| 2-chloro-4-methoxypyridine | C₆H₆ClNO | Unreacted starting material |
| Succinimide | C₄H₅NO₂ | Byproduct from NBS |
| Isomeric Bromopyridines | C₆H₅BrClNO | Side-reaction of bromination |
| Hydrolysis Products | e.g., 5-bromo-4-chloro-pyridin-2-ol | Reaction with water/base |
Q2: How can I effectively monitor the purity of my sample during purification?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring.
-
Recommended TLC System:
-
Visualization:
-
UV Light (254 nm): As a conjugated aromatic system, this compound and its aromatic impurities will appear as dark spots on a fluorescent background.[4]
-
Iodine Chamber: Exposing the plate to iodine vapor can visualize many organic compounds, which will appear as brown spots.[5]
-
Potassium Permanganate Stain: This stain is useful for detecting compounds that can be oxidized. While the product itself is relatively stable, some impurities might react.
-
Troubleshooting Purification Issues
Problem 1: My column chromatography separation is poor, and fractions are still impure.
Poor separation during column chromatography is a common issue that can be resolved by systematic optimization.
Logical Workflow for Optimizing Column Chromatography:
Sources
Technical Support Center: Synthesis of 5-Bromo-4-chloro-2-methoxypyridine
Introduction
Welcome to the technical support guide for the synthesis of 5-Bromo-4-chloro-2-methoxypyridine. This versatile halogenated pyridine is a key building block in medicinal chemistry and drug discovery, valued for its specific substitution pattern that allows for selective downstream functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis.
The most reliable and common synthetic approach involves the electrophilic bromination of the precursor, 4-chloro-2-methoxypyridine. While seemingly straightforward, this reaction requires careful control of conditions to avoid common pitfalls such as low yield, formation of isomeric impurities, and product degradation. This document provides in-depth troubleshooting advice, detailed protocols, and the chemical reasoning behind our recommendations to ensure a successful and reproducible synthesis.
Synthetic Scheme Overview
The recommended pathway focuses on the final-step bromination of a commercially available or readily synthesized precursor.
stability issues of 5-Bromo-4-chloro-2-methoxypyridine under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Bromo-4-chloro-2-methoxypyridine. This resource is designed to provide in-depth, practical guidance on the stability challenges associated with this compound, particularly under acidic conditions. As a key intermediate in pharmaceutical synthesis, understanding its reactivity is crucial for robust process development and reliable experimental outcomes.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is this compound sensitive to acidic conditions?
A1: The instability arises primarily from the chemical nature of the 2-methoxypyridine scaffold. The reaction begins with the protonation of the ether oxygen. This protonation converts the methoxy group into a good leaving group (methanol). Subsequently, the weakened C-O bond can cleave.[6][7][8][9] This process, known as acidic cleavage of ethers, is a well-established reaction in organic chemistry.[6][7][8] In the case of aryl alkyl ethers like this pyridine derivative, the cleavage results in the formation of a phenol (or in this case, a pyridone) and an alkyl halide.[8]
The pyridine nitrogen itself can also be protonated, which increases the electrophilicity of the pyridine ring, but the primary degradation pathway under many acidic conditions is the cleavage of the 2-methoxy group.
Q2: What is the major degradation product I should expect to see?
A2: Under typical acidic aqueous conditions, the primary degradation product is 5-Bromo-4-chloro-2-hydroxypyridine (also known as 5-Bromo-4-chloro-pyridin-2(1H)-one). This is formed via the acid-catalyzed hydrolysis of the 2-methoxy group.
Q3: At what pH does this degradation become significant?
A3: Significant degradation is generally observed under strongly acidic conditions (pH < 2). However, the rate of degradation is dependent on several factors including temperature, the specific acid used (e.g., HCl, HBr, H2SO4, TFA), and the concentration of the acid. Even moderately acidic conditions (pH 2-4) can cause slow degradation over extended periods or at elevated temperatures. A stability study is always recommended for your specific reaction or formulation conditions.
Q4: Are there any acids that are less likely to cause this degradation?
A4: While strong acids like HBr and HI are particularly effective at cleaving ethers[9], other strong acids like HCl and H2SO4 will also promote this reaction.[7] If acidic conditions are unavoidable, using the weakest possible acid for the shortest possible time at the lowest possible temperature is the best strategy. In some cases, Lewis acids like BBr3 are used specifically to cleave aryl ethers, highlighting the general susceptibility of this functional group.[10] For applications requiring an acid, a preliminary screen of different acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) at your desired concentration and temperature is advisable.
Troubleshooting Guide
This section addresses specific issues you may encounter during experiments involving this compound under acidic conditions.
Issue 1: My reaction mixture is turning dark, and I'm seeing multiple new spots on my TLC plate.
-
Possible Cause: This often indicates significant decomposition beyond the initial hydrolysis. While the primary degradation product is the 2-hydroxypyridine, prolonged exposure to harsh acidic conditions or high temperatures can lead to further, more complex degradation pathways. Halogenated pyridines can be involved in various side reactions, and at elevated temperatures, radical pathways could also be initiated.[11]
-
Troubleshooting Steps:
-
Lower the Temperature: Immediately cool the reaction. Many degradation processes are highly temperature-dependent.
-
Re-evaluate Acid Stoichiometry: Are you using a catalytic amount of acid or a stoichiometric/excess amount? Use the minimum amount of acid required for your transformation.
-
Monitor Closely: Run time-course analyses (e.g., by TLC or HPLC) at the start of your process development to identify the onset of degradation. This will help you define a maximum reaction time.
-
Consider a Different Acid: If using a strong mineral acid, explore if a weaker organic acid (like acetic acid or p-toluenesulfonic acid) can accomplish the desired reaction with fewer byproducts.[12]
-
Issue 2: My HPLC analysis shows a new peak that grows over time, and the peak for my starting material is decreasing faster than expected.
-
Possible Cause: This is the classic sign of a stability issue. The new peak is likely the 5-Bromo-4-chloro-2-hydroxypyridine degradation product.
-
Troubleshooting Workflow:
-
Confirm Identity: If possible, confirm the identity of the new peak using LC-MS. The expected mass of the degradation product will be lower than the starting material due to the replacement of a methoxy group (-OCH3, mass ≈ 31) with a hydroxyl group (-OH, mass ≈ 17).
-
Perform a Forced Degradation Study: To confirm your hypothesis, take a small, pure sample of your starting material, dissolve it in a solution mimicking your reaction's acidic conditions (e.g., 1M HCl), and heat it gently (e.g., 40-50°C) for a few hours. Analyze this sample by HPLC. The peak that grows should match the unknown peak in your reaction mixture.
-
Quantify the Degradation: Use the results from your stability study to build a kinetic profile. This data is critical for defining processing limits (time, temperature, pH) for your reaction or formulation.
dot graph TD { A[Observe Unexpected Peak in HPLC] --> B{Does Retention Time Match Known Degradation Product?}; B -->|Yes| C[Confirm Mass with LC-MS]; B -->|No/Unknown| D[Perform Forced Degradation Study]; D --> E[Compare HPLC of Stressed vs. Reaction Sample]; E --> C; C --> F{Mass Confirmed?}; F -->|Yes| G[Implement Mitigation Strategy]; F -->|No| H[Investigate Other Side Reactions]; G --> I[Option 1: Lower Temperature/Time]; G --> J[Option 2: Use Weaker/Less Acid]; G --> K[Option 3: Modify Work-up Procedure]; }
Caption: Troubleshooting workflow for identifying degradation.
-
Issue 3: My product yield is low after an acidic work-up.
-
Possible Cause: Degradation may be occurring during the work-up phase, especially if the acidic aqueous layer is allowed to stand for an extended period before extraction.
-
Troubleshooting Steps:
-
Minimize Contact Time: Perform the neutralization and extraction steps as quickly as possible. Do not let acidic aqueous solutions of your compound sit for long periods.
-
Work Cold: Perform the quench and extractions in an ice bath to slow down the rate of hydrolysis.
-
Reverse the Quench: Instead of adding a base to your acidic mixture, consider adding your acidic mixture slowly to a cold, vigorously stirred solution of a suitable base (e.g., sodium bicarbonate, sodium carbonate). This ensures that the bulk solution never remains acidic for long.
-
Experimental Protocols
Protocol 1: Rapid Stability Assessment of this compound
This protocol provides a framework for quickly assessing the compound's stability in a given acidic medium.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable, water-miscible organic solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Media Preparation: Prepare solutions of the acids you wish to test (e.g., 1M HCl, 0.1M HCl, 50% v/v TFA in water) in volumetric flasks.
-
Incubation:
-
Label vials for each time point (e.g., T=0, T=1h, T=4h, T=24h) for each acidic medium.
-
To each vial, add a precise volume of the acidic medium (e.g., 950 µL).
-
Place the vials in a heating block set to your desired temperature (e.g., Room Temperature, 50°C).
-
At T=0, add 50 µL of the stock solution to each vial, cap, vortex, and immediately take the T=0 sample for analysis.
-
Continue to take samples at the designated time points.
-
-
Sample Analysis:
-
Data Analysis: Calculate the percentage of the starting material remaining at each time point relative to T=0.
Protocol 2: Recommended Analytical HPLC Method
This is a starting point for a stability-indicating HPLC method. Optimization will likely be required.[16]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Summary
The following table provides illustrative stability data for this compound under various conditions. Note: This data is representative and should be confirmed experimentally for your specific process.
| Acid Condition | Temperature (°C) | Time (hours) | % Starting Material Remaining | Major Degradation Product |
| 1M HCl (aq) | 25 | 4 | ~85% | 5-Bromo-4-chloro-2-hydroxypyridine |
| 1M HCl (aq) | 50 | 4 | ~40% | 5-Bromo-4-chloro-2-hydroxypyridine |
| 0.1M HCl (aq) | 25 | 24 | ~95% | 5-Bromo-4-chloro-2-hydroxypyridine |
| 10% TFA (aq) | 25 | 4 | ~90% | 5-Bromo-4-chloro-2-hydroxypyridine |
| Acetic Acid | 50 | 24 | >99% | Not Detected |
Mechanistic Overview
The primary degradation pathway is the acid-catalyzed hydrolysis of the 2-methoxy ether. This proceeds via a nucleophilic substitution mechanism.
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Acid-catalyzed hydrolysis of 2-methoxypyridine.
References
- Westin, J. Cleavage of Ethers - Organic Chemistry. Jack Westin.
- ResearchGate. Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols.
- YouTube. ether cleavage with strong acids. (2018).
- Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. (2024).
- Drug Design, Development and Therapy. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Development. (2021).
- Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- National Institutes of Health. Pyridine: the scaffolds with significant clinical diversity.
- Pharmacia. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019).
- AME Publishing Company. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
- Ningbo Inno Pharmchem Co.,Ltd. Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers.
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- R Discovery. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
- ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
- ResearchGate. 2‐Methoxy Pyridine.
- RSC Publishing. Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine.
- Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. (2024).
- PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022).
- Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- ResearchGate. (PDF) Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections.
- ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- ResearchGate. (PDF) Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships.
- The Journal of Organic Chemistry. Catalyzed metalation applied to 2-methoxypyridine.
- ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- Baran Lab. Pyridine Synthesis: Cliff Notes. (2004).
- PubMed. Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Quora. Why is β substitution in Nucleophilic reactions of pyridines not preferred?. (2021).
- YouTube. Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy. (2014).
- YouTube. Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024).
- National Institutes of Health. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions.
- ResearchGate. Proposed mechanism of 2-pyridine catalyzed ester aminolysis.
- YouTube. Acid Catalyzed Hydrolysis of Acid Anhydrides. (2017).
- Journal of the Chemical Society, Perkin Transactions 2. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study.
- Organic Chemistry Portal. Pyridine synthesis.
Sources
- 1. dovepress.com [dovepress.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. jackwestin.com [jackwestin.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
comparing reactivity of 5-Bromo-4-chloro-2-methoxypyridine with other halopyridines
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] The ability to precisely functionalize this electron-deficient heterocycle is paramount for tuning molecular properties and developing novel chemical entities. 5-Bromo-4-chloro-2-methoxypyridine stands out as a particularly versatile building block, offering multiple, distinct reaction sites. Understanding its reactivity profile in comparison to other halopyridines is crucial for leveraging its full synthetic potential.
This guide provides an in-depth, objective comparison of the reactivity of this compound with other common halopyridines. We will explore its performance in key synthetic transformations, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a predictive framework for strategic synthesis design.
Dissecting the Molecule: Electronic and Steric Influences
The reactivity of any halopyridine is governed by a complex interplay of factors: the inherent strength of the carbon-halogen bond, the electronic activation or deactivation conferred by the ring nitrogen, and the influence of other substituents.
In This compound , we can identify several key features:
-
The Pyridine Core: The electronegative nitrogen atom renders the entire ring system electron-deficient, making it susceptible to nucleophilic attack and influencing the reactivity of its substituents.
-
C-Br Bond at C-5: The Carbon-Bromine bond is significantly weaker than a Carbon-Chlorine bond (C-Br bond energy: ~276 kJ/mol vs. C-Cl: ~339 kJ/mol).[1] This makes the C-5 position the primary site for reactions where C-X bond cleavage is the rate-determining step, such as palladium-catalyzed cross-couplings.
-
C-Cl Bond at C-4: While the C-Cl bond is stronger, its position at C-4 is para to the ring nitrogen. This is a highly activated position for Nucleophilic Aromatic Substitution (SNAr), as the nitrogen can effectively stabilize the negative charge of the reaction intermediate through resonance.[2][3]
-
Methoxy Group at C-2: The methoxy group at the C-2 position is electron-donating, which can influence the overall electron density and reactivity of the ring system.
This unique combination of a reactive C-Br bond for cross-coupling and an electronically activated C-Cl bond for SNAr allows for remarkable orthogonal reactivity , enabling the selective, stepwise functionalization of the pyridine core.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds. The critical first step in these reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, a step that is highly sensitive to the strength of that bond.[1]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds between an organic halide and an organoboron compound.[4][5] The reactivity trend for halogens in this reaction is definitively I > Br > Cl.[6]
For This compound , this trend dictates that Suzuki coupling will occur selectively at the more labile C-5 bromo position.[7][8][9] This is in stark contrast to monochlorinated pyridines, which require more forcing conditions and specialized catalysts to achieve comparable yields to their brominated counterparts.[1] For instance, while 3-bromopyridine couples readily, 2-chloropyridine is significantly less reactive.[10] Similarly, in dihalo-substrates like 3-bromo-2-chloropyridine, the Suzuki coupling also proceeds preferentially at the C-Br bond.[11][12]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | High (Selective at C5-Br) | [6] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 70-95 | [11] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O | 120 | Lower than Bromo-analogs | [10] |
| 3-Bromo-2-chloropyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | 70-95 (Selective at C3-Br) | [11] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-5 Position
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, crucial for synthesizing the arylamines prevalent in pharmaceuticals.[13] The reaction follows the same halogen reactivity trend as Suzuki coupling (Br > Cl).[14] Therefore, This compound undergoes selective amination at the C-5 bromo position, leaving the C-4 chloro group untouched for subsequent transformations.[7][14] This selectivity is a significant advantage, as coupling at less reactive C-Cl bonds often requires more complex and sterically hindered phosphine ligands.[15]
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-5 Position
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture with stirring to a temperature of 80-110 °C. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Wash, dry, and concentrate the organic layers. Purify the crude product by flash column chromatography.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
C. Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides using a dual palladium and copper catalyst system.[16][17] The reactivity follows the established C-Br > C-Cl trend. Consequently, with This compound , the reaction proceeds selectively at the C-5 position to yield 5-alkynyl-4-chloro-2-methoxypyridine.[8][18]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The rules of reactivity are inverted in Nucleophilic Aromatic Substitution (SNAr). Here, the reaction rate is not determined by C-X bond strength but by the electrophilicity of the carbon atom being attacked. The pyridine nitrogen atom is key, as it can stabilize the anionic Meisenheimer intermediate formed during the nucleophilic attack, but only when the attack occurs at the C-2 (ortho) or C-4 (para) positions.[2][3][19] Attack at the C-3 or C-5 (meta) positions lacks this crucial resonance stabilization and is therefore significantly disfavored.[19]
This principle leads to a dramatic shift in the reactivity of This compound .
-
The C-4 chloro group is at a highly activated para position. Nucleophilic attack here generates an intermediate where the negative charge can be delocalized onto the electronegative ring nitrogen.
-
The C-5 bromo group is at a meta position, which is electronically deactivated for SNAr.
Therefore, despite chlorine being a poorer leaving group than bromine in other contexts, SNAr occurs selectively at the C-4 chloro position . This is a classic example where positional activation overrides leaving group ability.
This contrasts sharply with other halopyridines. For example, in 3-bromo-2-chloropyridine, SNAr occurs exclusively at the activated C-2 position, displacing the chloride, while the bromide at the deactivated C-3 position remains untouched.[12][19]
Table 2: Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
| Substrate | Nucleophile | Reactive Site | Rationale | Reference |
| This compound | R-NH₂ / R-O⁻ | C-4 (Chloro) | C-4 is para to N; activated position. C-5 is meta and deactivated. | Positional Activation |
| 2-Chloropyridine | R-NH₂ | C-2 (Chloro) | C-2 is ortho to N; activated position. | [20] |
| 3-Bromopyridine | R-NH₂ | Very Low Reactivity | C-3 is meta to N; deactivated position. | [19] |
| 3-Bromo-2-chloropyridine | R-O⁻ / R-S⁻ | C-2 (Chloro) | C-2 is ortho to N (activated); C-3 is meta (deactivated). | [12][19] |
Experimental Protocol: Selective SNAr at the C-4 Position
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, ethanol).
-
Reagent Addition: Add the amine or alcohol nucleophile (1.0-1.2 equiv.). If the nucleophile is used as its salt, an additional base (e.g., triethylamine, 1.5-2.0 equiv.) may be required.
-
Reaction: Heat the reaction mixture (typically 80-120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Caption: SNAr is favored at C-4 due to resonance stabilization by the ring nitrogen.
Summary: A Platform for Orthogonal Synthesis
The comparative analysis reveals that this compound is a uniquely powerful intermediate due to its predictable and orthogonal reactivity. Researchers can confidently target two different positions on the pyridine ring using two distinct and highly reliable classes of chemical reactions.
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira): Selectively functionalizes the C-5 position by reacting with the C-Br bond.
-
Nucleophilic Aromatic Substitution (SNAr): Selectively functionalizes the C-4 position by reacting at the electronically activated C-Cl bond.
This dual reactivity allows for the efficient and controlled construction of complex, polysubstituted pyridines, which is a significant advantage in the iterative process of drug design and discovery.
Caption: Orthogonal reaction pathways for this compound.
Conclusion
By understanding the fundamental principles of C-X bond strength and positional activation, the reactivity of this compound can be predicted with a high degree of certainty. Its behavior in palladium-catalyzed cross-coupling is dictated by the lability of the C-Br bond, leading to selective functionalization at the C-5 position. Conversely, its reactivity in SNAr is governed by electronic stabilization from the ring nitrogen, favoring substitution at the C-4 position. This reliable, orthogonal reactivity makes it an exceptionally valuable tool for chemists, enabling the streamlined and regioselective synthesis of complex pyridine derivatives for a wide range of applications.
References
- Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
- National Institutes of Health (NIH). (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]
- ScienceDirect. (2025).
- ACS Publications. (n.d.). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. [Link]
- ACS Publications. (n.d.). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. [Link]
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Filo. (2024). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. [Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Stack Exchange. (2018).
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- MDPI. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nu.. [askfilo.com]
A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-4-chloro-2-methoxypyridine
For researchers, scientists, and professionals in drug development, the robust and accurate analysis of chemical intermediates like 5-Bromo-4-chloro-2-methoxypyridine is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound, supported by detailed methodologies for method validation in line with international regulatory standards.
The Critical Role of Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] It is a critical component of ensuring reliable and reproducible data.[3] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a framework for the validation of analytical procedures, which is echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9] This guide will adhere to these principles to establish a scientifically sound approach to validating methods for this compound.
Choosing the Right Analytical Tool: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the specific analytical requirements (e.g., purity determination, impurity profiling), sample properties, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[10] For this compound, a reversed-phase HPLC method with UV detection is a primary choice for purity and assay determination.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds.[10] Given that many pyridine derivatives are amenable to GC analysis[11][12][13], this technique offers high resolution and the added benefit of mass spectrometric detection for definitive peak identification and structural elucidation.
The following sections will detail the validation of a proposed HPLC method and compare its performance characteristics with a GC-MS alternative.
Validation of a Reversed-Phase HPLC Method
The objective is to develop and validate a precise, accurate, and specific HPLC method for the quantification of this compound.
Experimental Protocol: HPLC Method
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-25 min: 40-80% B
-
25-30 min: 80% B
-
30-31 min: 80-40% B
-
31-35 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on UV absorbance maxima of similar pyridine derivatives).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase (50:50 Water:Acetonitrile) at a concentration of 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution to the desired concentration range.
-
Test samples should be accurately weighed and dissolved in the mobile phase to a known concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Validation Parameters and Acceptance Criteria
The validation of the HPLC method will be performed according to ICH Q2(R2) guidelines.[1][4][9]
1. Specificity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components.[3] This can be demonstrated by:
-
Forced Degradation: Subjecting a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to produce degradation products. The method should be able to resolve the main peak from any degradation peaks.
-
Peak Purity Analysis: Using a PDA detector to assess the purity of the analyte peak.
2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze a series of at least five concentrations across the range of 50% to 150% of the target concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.
3. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][14]
-
Procedure: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (System Precision): Inject the same standard solution multiple times (n=6) and calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision: The analysis is performed by different analysts, on different days, and with different equipment.
-
Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Determination: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]
-
Procedure: Introduce small variations in method parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.
Comparison with a GC-MS Method
A GC-MS method provides a powerful alternative for the analysis of this compound, particularly for impurity identification.
Proposed GC-MS Method Parameters
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Detector (MS) Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the validated HPLC method compared to a typical GC-MS method for the analysis of this compound. This data is illustrative and based on common performance for these techniques with similar compounds.[10][15]
| Parameter | HPLC-UV | GC-MS | Rationale for Performance |
| Specificity | High (with PDA and forced degradation) | Very High (mass spectral data provides structural information) | MS detection provides a higher degree of certainty in peak identification. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | Both techniques offer excellent linearity, with HPLC often slightly better for quantitative purposes. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods can achieve high accuracy with proper standard preparation. |
| Precision (%RSD) | ≤ 2.0% | ≤ 3.0% | HPLC generally offers slightly better injection precision. |
| LOD/LOQ | Low (ng range) | Very Low (pg range) | GC-MS is typically more sensitive, especially in selected ion monitoring (SIM) mode. |
| Robustness | Good | Good | Both methods are robust when developed and validated properly. |
| Suitability for Impurity Profiling | Good | Excellent | The mass spectrometer is a powerful tool for identifying unknown impurities. |
| Suitability for Thermally Labile Compounds | Excellent | Not Suitable | HPLC is the preferred method for compounds that degrade at high temperatures. |
Visualizing the Validation Workflow
Logical Relationships in Validation
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on the specific analytical needs. For routine quality control, a validated HPLC method as outlined provides excellent quantitative performance. For impurity identification and structural confirmation, GC-MS is an invaluable tool. A thorough validation, following the principles of ICH Q2(R2), is essential to ensure that the chosen method is fit for its intended purpose and generates reliable, high-quality data.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- AMSbiopharma. (2025).
- ECA Academy. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Lab Manager. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
- ResearchG
- Royal Society of Chemistry. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Link]
- LibreTexts Chemistry. (n.d.). Spectroscopic Methods of Analysis. [Link]
- PubMed. (2009).
- ChemRxiv. (n.d.).
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
- ACS Publications. (2025). Phosphorus-Containing Acrylate-Based Core–Shell Polymers: Synthesis and Flame-Retardant Properties. [Link]
- ResearchGate. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. propharmagroup.com [propharmagroup.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Catalyst Selection for 5-Bromo-4-chloro-2-methoxypyridine Coupling Reactions
Introduction: The Strategic Importance of 5-Bromo-4-chloro-2-methoxypyridine
In the landscape of modern drug discovery and development, the strategic assembly of complex molecular architectures is paramount. This compound serves as a critical heterocyclic building block, valued for its pre-functionalized scaffold that allows for sequential and site-selective elaboration. Its most notable application is as a key intermediate in the synthesis of Vismodegib, a first-in-class Hedgehog signaling pathway inhibitor approved for the treatment of advanced basal cell carcinoma.[1][2] The inherent reactivity differences between the C5-bromo and C4-chloro positions provide a synthetic linchpin, enabling chemists to introduce diverse functionalities through controlled cross-coupling reactions. This guide offers a comparative analysis of catalytic systems for the selective functionalization of this versatile intermediate, providing field-proven insights and actionable protocols for researchers.
Pillar 1: The Principle of Chemoselectivity
The cornerstone of synthetic strategy involving this compound is the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established reactivity trend for halogens is I > Br > Cl.[3][4] This principle dictates that the C5-Br bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C4-Cl bond.[3][5] This intrinsic difference is the basis for achieving high chemoselectivity. By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively couple at the C5 position while preserving the C4-chloro for subsequent transformations, a powerful tactic for molecular diversification.
Caption: Chemoselectivity in the coupling of this compound.
Pillar 2: Comparative Analysis of Catalytic Systems
The success of a selective cross-coupling reaction hinges on the judicious choice of the catalytic system. This typically comprises a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand, which stabilizes the active catalytic species and modulates its reactivity.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C(sp²)–C(sp²) bond formation. For a substrate like this compound, catalyst selection is crucial to ensure high yield and selectivity while avoiding common pitfalls like homocoupling.[6][7]
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp (°C) | Typical Yield (C5 Coupling) | Key Insights & Causality |
| Pd(PPh₃)₄ | K₂CO₃ / Cs₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | "The Classic Choice": Tetrakis(triphenylphosphine)palladium(0) is a direct Pd(0) source, which can minimize homocoupling of the boronic acid that sometimes occurs during the in-situ reduction of Pd(II) precursors.[3][8] It is reliable for many standard aryl bromide couplings. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane / Toluene | 90-110 | Very Good | Enhanced Stability: The bidentate dppf ligand forms a stable chelate with the palladium center, reducing catalyst decomposition at higher temperatures and often improving yields for heteroaromatic substrates.[9] |
| Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | Excellent | "The Modern System": Bulky, electron-rich Buchwald phosphine ligands (SPhos, XPhos) dramatically accelerate both the oxidative addition and reductive elimination steps.[6][10] This high activity is often essential for coupling with electron-rich or sterically hindered partners and can prevent catalyst inhibition by the pyridine nitrogen.[10] |
C-N Bond Formation: The Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method.[11] Catalyst performance is highly dependent on the synergy between the palladium source, the specialized phosphine ligand, and a strong, non-nucleophilic base. The goal is to facilitate the challenging C-N reductive elimination step.
| Catalyst System (Precursor/Ligand) | Base | Solvent | Temp (°C) | Typical Yield (C5 Coupling) | Key Insights & Causality |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 90-110 | Moderate to Good | "First Generation": While historically significant, bidentate ligands like BINAP can be limited in scope. The strong base, NaOtBu, is required to deprotonate the amine and form the palladium-amido complex necessary for reductive elimination.[11] |
| Pd(OAc)₂ / XPhos or RuPhos | Cs₂CO₃ / K₃PO₄ | Dioxane | 80-110 | Excellent | "The Gold Standard": The development of bulky, electron-rich monophosphine ligands by the Buchwald group revolutionized this reaction.[3][4] Ligands like XPhos and RuPhos create a more reactive, coordinatively unsaturated palladium center that promotes efficient C-N bond formation with a wider range of amines and aryl halides.[3] |
| PEPPSI™-IPr | K₃PO₄ | t-Amyl Alcohol | 100 | Very Good | NHC Ligand Systems: N-Heterocyclic Carbene (NHC) ligands offer an alternative to phosphines. They are strong σ-donors that form very stable palladium complexes, making them robust and effective for challenging couplings, including those involving aryl chlorides.[12] |
C-C(sp) Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is the method of choice for installing alkynyl moieties.[13] It uniquely employs a dual-catalyst system.
-
Standard Catalyst System : The reaction is typically catalyzed by a combination of a palladium complex (e.g., PdCl₂(PPh₃)₂ ) and a copper(I) co-catalyst (e.g., CuI ).[14][15]
-
Causality : The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition/reductive elimination).[16] The copper(I) salt reacts with the terminal alkyne and base (typically an amine like Et₃N or DIPEA) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is a more facile process than direct reaction of the alkyne with the palladium center.[16] High chemoselectivity for the C5-Br bond is expected.[14]
Pillar 3: Self-Validating Experimental Protocols & Workflows
The following protocols are designed as robust starting points, incorporating best practices to ensure reproducibility and minimize common side reactions.
General Experimental Workflow
A successful cross-coupling reaction is critically dependent on maintaining an inert, oxygen-free environment to prevent catalyst degradation and unwanted side reactions like homocoupling.[6][17]
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol utilizes a modern catalyst system for efficient and selective C-C bond formation.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Reagent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv., 1 mol %) and SPhos (0.04 equiv., 4 mol %). Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 5-aryl-4-chloro-2-methoxypyridine product.
Protocol 2: Selective Buchwald-Hartwig Amination at the C5-Position
This protocol employs a robust catalyst system for the formation of C-N bonds.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strong flow of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), XPhos (0.04 equiv.), and the base (Cesium Carbonate, Cs₂CO₃, 2.0 equiv.) to a dry Schlenk flask.
-
Reaction Setup: Remove the flask from the glovebox (if used). Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Inert Atmosphere: If not prepared in a glovebox, seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
For the selective functionalization of this compound, modern palladium catalyst systems featuring bulky, electron-rich phosphine ligands such as SPhos and XPhos offer superior performance for Suzuki-Miyaura and Buchwald-Hartwig couplings, respectively. These advanced systems provide higher yields, broader substrate scope, and greater tolerance for the heterocyclic core compared to traditional catalysts like Pd(PPh₃)₄. The predictable chemoselectivity, favoring reaction at the C5-Br bond, allows for a modular approach to the synthesis of complex molecules like Vismodegib. Understanding the causality behind catalyst selection—from ligand electronics to the maintenance of an inert atmosphere—is crucial for transitioning these powerful reactions from academic curiosity to reliable, scalable synthetic tools in the pharmaceutical industry.
References
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.
- Gant, T. G. (2014). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. BenchChem.
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
- Anonymous. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts, 14(08), 0840. [Link]
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Bickelhaupt, F. M., & Fernandez, I. (2017). Palladium-Catalyzed Activation of Carbon-Halogen Bonds: Electrostatics-Controlled Reactivity. ChemistryOpen, 6(4), 438-446. [Link]
- BenchChem. (2025). Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions. BenchChem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
- Wikipedia contributors. (2024, September 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Bao, K., et al. (2019). An alternative method for the preparation of vismodegib: A tool for an undergraduate laboratory course. Journal of Chemical Research, 43(1-2), 2-6. [Link]
- Cernak, T. A., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 441-444. [Link]
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2021).
- Organic Reactions. (n.d.). Sonogashira Coupling. The Merck Index Online. [Link]
- Wikipedia contributors. (2024, July 15). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
- National Center for Biotechnology Information. (n.d.). Vismodegib. PubChem. [Link]
- D'Amato, C., et al. (2015). Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma. Expert Review of Clinical Pharmacology, 8(4), 363-370. [Link]
- Kumar, R., et al. (1989). Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity. Journal of Medicinal Chemistry, 32(5), 941-944. [Link]
Sources
- 1. Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of 5-Bromo-4-chloro-2-methoxypyridine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities. This guide provides a comparative analysis of the biological activity of 5-Bromo-4-chloro-2-methoxypyridine and its structural analogues, offering insights into their potential as anticancer, antimicrobial, and antifungal agents.
Introduction to this compound
This compound is a halogenated and methoxy-substituted pyridine derivative. While it is frequently utilized as a versatile building block in the synthesis of more complex molecules, its own biological activity profile is not extensively documented in publicly available literature. However, by examining the biological activities of its structural analogues, we can infer its potential therapeutic applications and understand the critical structure-activity relationships (SAR) that govern its efficacy.
The strategic placement of bromo, chloro, and methoxy groups on the pyridine ring provides multiple sites for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries for biological screening.
Comparative Biological Activity
The biological activity of pyridine derivatives is significantly influenced by the nature and position of their substituents. Halogenation and the presence of a methoxy group can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of substituted pyridine derivatives. The introduction of halogen atoms, in particular, has been shown to enhance cytotoxic effects against various cancer cell lines.
Structure-Activity Relationship (SAR) Insights:
A study on 2,4,5-substituted pyrimidines, which share a similar substitution pattern with the topic compound, revealed that these molecules can act as potent tubulin polymerization inhibitors.[1][2] One indole-pyrimidine derivative demonstrated significant antiproliferative activities against several cancer cell lines with IC50 values ranging from 16 to 62 nM.[1] This suggests that the 2,4,5-substitution pattern is a promising scaffold for developing anticancer agents.
Another study on 2-thioxoimidazo[4,5-b]pyridine derivatives showed that halogen substitution at the 5-position of the pyridine ring is crucial for their antiproliferative activity.[3]
While direct data for this compound is scarce, the evidence from its analogues suggests that it may possess anticancer properties. The combination of two halogen atoms and a methoxy group could contribute to its interaction with biological targets and its overall cytotoxic profile.
Quantitative Comparison of Analogue Activity:
| Compound/Analogue Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-pyrimidine derivative | BEL-7402 (Hepatocellular Carcinoma) | 0.016 - 0.062 | [1] |
| 2,4,5-substituted pyrimidine | BEL-7402 (Hepatocellular Carcinoma) | < 0.10 | [4] |
| 2-thioxoimidazo[4,5-b]pyridine derivatives | Various | Not specified | [3] |
Antimicrobial and Antifungal Activity
Halogenated pyridine derivatives have also been extensively investigated for their antimicrobial and antifungal properties. The presence of halogens can increase the lipophilicity of a compound, facilitating its penetration through microbial cell membranes.
Structure-Activity Relationship (SAR) Insights:
Research on imidazo[4,5-c] and [4,5-b]pyridine derivatives has shown that certain substitutions can lead to potent antibacterial and antifungal activities, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 4-8 µg/mL.[4] A study on amidino-substituted imidazo[4,5-b]pyridines found that while most tested compounds lacked antibacterial activity, a derivative with a bromine substitution on the pyridine ring and a 2-imidazolinyl group showed moderate activity against E. coli (MIC 32 μM).[5]
Furthermore, a series of 2-substituted-4-amino-quinolines and -quinazolines, which are structurally related to pyridines, exhibited moderate to excellent antifungal potencies with MIC values ranging from 4-32 μg/mL against invasive fungi.[6]
These findings suggest that the bromo and chloro substituents on this compound could confer significant antimicrobial and antifungal properties. The methoxy group may further modulate this activity by influencing the compound's electronic and steric properties.
Quantitative Comparison of Analogue Activity:
| Compound/Analogue Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[4,5-c] and [4,5-b]pyridine derivatives | E. coli, S. aureus, C. albicans | 4 - 8 | [4] |
| Amidino-substituted imidazo[4,5-b]pyridine | E. coli | 32 (µM) | [5] |
| 2-substituted-4-amino-quinolines | Invasive fungi | 4 - 32 | [6] |
| Pyridine nucleosides | G(+) and G(-) bacteria | Better than control drug | [7] |
| 2-pyridinyl and pyridinylvinyl substituted quinolines | C. albicans, C. neoformans | Not specified | [8] |
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of pyridine derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium. Incubate for 24–48 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.[5]
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.
-
Formazan Solubilization: Incubate for 1 to 4 hours at 37°C. Add 100 µL of solubilization solution (e.g., 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow for MTT Assay
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a bacterial or fungal inoculum and adjust its density to a 0.5 McFarland standard.[10]
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria).[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound and its analogues is dictated by the interplay of electronic, steric, and lipophilic properties of the substituents on the pyridine ring.
Key Structural Features and Their Influence:
-
Halogenation (Bromo and Chloro Groups): The presence of bromine and chlorine atoms generally enhances biological activity. Halogens increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes. They can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding. The position of the halogens is also critical, as it influences the electronic distribution within the pyridine ring and the overall shape of the molecule.
-
Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring. It can also participate in hydrogen bonding interactions with biological targets. The steric bulk of the methoxy group can also affect how the molecule fits into a binding pocket.
-
Substitution Pattern: The relative positions of the bromo, chloro, and methoxy groups are crucial. The 2,4,5-substitution pattern appears to be a favorable arrangement for anticancer activity, as seen in related pyrimidine analogues.[1][2]
Logical Relationship of Substituents and Biological Activity
Caption: The interplay of substituent properties influencing the biological activity of substituted pyridines.
Conclusion
While direct biological activity data for this compound is limited, a comprehensive analysis of its structural analogues provides strong evidence for its potential as a valuable scaffold in drug discovery. The presence of bromo, chloro, and methoxy substituents in a 2,4,5-pattern suggests that this compound is likely to exhibit significant anticancer, antimicrobial, and antifungal properties.
Further research is warranted to synthesize and screen this compound and a focused library of its close analogues to fully elucidate their biological potential and establish definitive structure-activity relationships. The experimental protocols and SAR insights provided in this guide offer a solid foundation for such future investigations, which could lead to the development of novel and effective therapeutic agents.
References
Sources
- 1. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 851607-27-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Synthesis and antiproliferative activity in vitro of new 2-thioxoimidazo[4,5-B]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]
- 8. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | [frontierspecialtychemicals.com]
- 10. 5-Bromo-2-chloro-4-methylpyrimidine | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Spectroscopic Analysis of 5-Bromo-4-chloro-2-methoxypyridine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a foundational pillar of scientific rigor. In the synthesis of complex molecules, particularly within medicinal chemistry, intermediates such as 5-Bromo-4-chloro-2-methoxypyridine serve as critical building blocks. The precise arrangement of the bromo, chloro, and methoxy substituents on the pyridine ring is paramount to its reactivity and the ultimate structure of the final product. This guide provides an in-depth, comparative spectroscopic analysis to definitively confirm the structure of this compound and distinguish it from its potential isomers.
This document moves beyond a mere recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating system for structural elucidation.
The Spectroscopic Triad: A Multi-faceted Approach to Structural Verification
No single analytical technique provides a complete structural picture. Instead, a synergistic approach, leveraging the unique insights of various spectroscopic methods, is essential for conclusive structural assignment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probes the chemical environment of atomic nuclei (specifically ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms within a molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound, providing crucial information about its atomic constituents. The fragmentation patterns observed can also offer clues about the molecule's structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The integrated workflow for the spectroscopic analysis and confirmation of this compound is illustrated below.
Caption: General workflow for the spectroscopic analysis and structural confirmation of this compound.
¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of the protons and carbons in the pyridine ring are highly sensitive to the electronic effects of the substituents.
Expected ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons and the methoxy group. The electron-withdrawing nature of the nitrogen atom and the halogen substituents will shift the aromatic protons downfield.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.34 | Singlet | 1H | H-6 |
| ~6.84 | Singlet | 1H | H-3 |
| ~3.97 | Singlet | 3H | -OCH₃ |
Data based on commercially available spectra.[1]
Comparative ¹H NMR Analysis with Isomers
A key aspect of structural confirmation is to rule out potential isomers that may have formed during synthesis. Let's consider a plausible isomer: 4-Bromo-5-chloro-2-methoxypyridine.
| Compound | H-6 Signal (δ, ppm) | H-3 Signal (δ, ppm) |
| This compound | ~8.34 | ~6.84 |
| 4-Bromo-5-chloro-2-methoxypyridine | ~8.2 (predicted) | ~7.0 (predicted) |
The differing substitution patterns would lead to distinct chemical shifts for the aromatic protons, allowing for unambiguous differentiation.
Expected ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring and one for the methoxy group. The carbons directly attached to the electronegative nitrogen, oxygen, and halogen atoms will be the most deshielded (shifted downfield).
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C-2 |
| ~150 | C-6 |
| ~145 | C-4 |
| ~115 | C-5 |
| ~110 | C-3 |
| ~54 | -OCH₃ |
Predicted data based on analysis of similar substituted pyridines.
Caption: Structure of this compound with corresponding NMR assignments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for optimal signal-to-noise.
-
¹³C NMR Data Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (1024-4096) is typically required. A relaxation delay of 2-10 seconds is recommended to ensure quantitative accuracy.
-
Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental formula of a compound. For halogenated molecules, the isotopic distribution provides a characteristic signature.
Expected Mass Spectrum of this compound
The molecular formula of this compound is C₆H₅BrClNO. The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in a distinctive pattern for the molecular ion peak.
| m/z (Mass-to-Charge Ratio) | Assignment | Expected Isotopic Pattern |
| 221/223/225 | [M]⁺ (Molecular Ion) | Characteristic Br/Cl |
| 193/195/197 | [M - CO]⁺ | Characteristic Br/Cl |
| 178/180/182 | [M - CH₃ - CO]⁺ | Characteristic Br/Cl |
| 142/144 | [M - Br]⁺ | Characteristic Cl |
| 113 | [M - Br - Cl]⁺ | Single peak |
The fragmentation pattern will likely involve the loss of a methyl radical followed by carbon monoxide, and cleavage of the carbon-halogen bonds.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (0.1-1 mg/mL) of the sample in a volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for such molecules. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretching | Aromatic ring |
| 2950, 2850 | C-H stretching | -OCH₃ group |
| 1600-1450 | C=C and C=N stretching | Pyridine ring |
| ~1250 | C-O stretching | Aryl ether |
| 1100-1000 | C-Cl stretching | Chloro substituent |
| 700-600 | C-Br stretching | Bromo substituent |
These values are based on standard IR correlation tables.[2][3]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
References
- He, W., Zhang, R., & Cai, M. (2016). Supporting Information for: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry.
- PubChem. 4-Bromo-2-chloro-5-methoxypyridine.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023, August 29).
- University of Colorado Boulder. Characteristic Infrared Absorption Bands of Functional Groups.
- NMRDB.org. Predict 13C carbon NMR spectra.
- MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1).
- MySkinRecipes. 4-Bromo-5-chloro-2-methoxypyridine.
Sources
A Researcher's Guide to Alternatives for 5-Bromo-4-chloro-2-methoxypyridine in Chemical Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical step in the synthesis of novel molecules. 5-Bromo-4-chloro-2-methoxypyridine is a valuable reagent, prized for its differentiated reactivity in cross-coupling and nucleophilic substitution reactions. However, exploring alternative pyridine and pyrimidine scaffolds can pave the way for new chemical entities and intellectual property. This guide provides an in-depth comparison of alternative reagents, supported by experimental data, to assist in making informed decisions for your synthetic strategies.
The utility of this compound lies in the distinct reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization.[1][2] This reactivity trend is governed by the carbon-halogen bond dissociation energy, which follows the order C-I > C-Br > C-Cl > C-F.[3][4]
Alternatives Offering Modified Reactivity and Functionality
Several alternative building blocks can be considered, each offering unique advantages in terms of reactivity, cost, and the introduction of different functional groups.
2,4-Dichloropyrimidine Derivatives
A prominent class of alternatives includes 2,4-dichloropyrimidine derivatives, which maintain a di-halogenated core for sequential functionalization.
-
2,4-Dichloro-5-methylpyrimidine: This reagent introduces a methyl group at the C5-position, altering the electronic and steric properties of the ring.
-
2,4-Dichloro-5-nitropyrimidine: The strongly electron-withdrawing nitro group at C5 significantly activates the pyrimidine ring towards nucleophilic attack.
-
2,4-Dichloro-5-methoxypyrimidine: This alternative closely mimics the electronic properties of the parent compound's pyridine isomer, with a methoxy group at the C5 position.[5]
The primary advantage of these 2,4-dichloropyrimidine alternatives is the differential reactivity of the two chlorine atoms. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions than the C2 position.[1][5]
Pyridine Analogues with Varying Halogenation
Varying the halogen atoms on the pyridine ring provides a direct way to tune the reactivity in cross-coupling reactions.
-
5-Iodo-4-chloro-2-methoxypyridine: The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making this analogue highly reactive in palladium-catalyzed couplings, often allowing for milder reaction conditions.[6]
-
4,5-Dichloro-2-methoxypyridine: Replacing the bromine with a chlorine atom generally leads to a less reactive substrate in cross-coupling reactions, which can be advantageous for achieving selectivity in molecules with multiple reactive sites. However, harsher reaction conditions may be required to achieve high yields.[6]
-
5-Bromo-4-chloro-2-(trifluoromethoxy)pyridine: The trifluoromethoxy group is a bioisostere of the methoxy group and can significantly alter the compound's pharmacokinetic properties.
Performance in Key Chemical Reactions
The choice of an alternative reagent is often dictated by its performance in specific chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are fundamental tools for carbon-carbon and carbon-nitrogen bond formation. The reactivity of halopyridines and halopyrimidines in these reactions is paramount.[4]
General Reactivity Trend: I > Br > Cl[3][6]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Halogen at C5 | Relative Reactivity | Typical Catalyst | Typical Yield (%) |
| 5-Iodo-4-chloro-2-methoxypyridine | I | High | Pd(PPh₃)₄ | 85-95 |
| This compound | Br | Intermediate | Pd(PPh₃)₄ | 70-90[7] |
| 4,5-Dichloro-2-methoxypyridine | Cl | Low | Pd₂(dba)₃ / Buchwald Ligand | 50-75 |
| 2,4-Dichloro-5-bromopyrimidine | Br | High (at C5) | Pd(dppf)Cl₂ | 80-95[1] |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the regioselectivity is governed by the electronic properties of the pyridine or pyrimidine ring. For this compound, nucleophilic attack preferentially occurs at the C2 position, displacing the chloride.[2] In contrast, for 2,4-dichloro-5-substituted pyrimidines, the C4 position is the more reactive site for SNAr.[1]
Table 2: Regioselectivity in Nucleophilic Aromatic Substitution
| Substrate | Most Reactive Site for SNAr |
| This compound | C2-Cl |
| 2,4-Dichloro-5-bromopyrimidine | C4-Cl[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the halopyridine/halopyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).[5][7]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[7]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[7]
-
Reaction: Heat the mixture to 80-100 °C and stir for the required time, monitoring progress by TLC or LC-MS.[5]
-
Work-up: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[8]
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: Dissolve the halopyridine/halopyrimidine (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).[1][9]
-
Reagent Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.0 equiv.).[1][9]
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) for the required time, monitoring the progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, the reaction mixture is worked up by quenching, extraction, and purification as described for the Suzuki-Miyaura coupling.[8]
Visualizing Reaction Workflows
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
While this compound is a powerful and versatile building block, a thorough understanding of the available alternatives is essential for the modern synthetic chemist. By considering factors such as reactivity, cost, and the desired final functionality, researchers can select the optimal reagent to accelerate their drug discovery and development programs. The exploration of alternative scaffolds like the 2,4-dichloropyrimidines can unlock new chemical space and lead to the discovery of novel therapeutic agents.
References
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (URL: )
- 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 - ChemicalBook. (URL: )
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. (URL: )
- 851607-27-7 Cas No. | this compound - Apollo Scientific. (URL: )
- 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - ChemicalBook. (URL: )
- A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines - Benchchem. (URL: )
- Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
- A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery - Benchchem. (URL: )
- This compound, min 98%, 1 gram. (URL: )
- This compound | - Frontier Specialty Chemicals. (URL: )
- Matrix Scientific 5-BROMO-2-CHLORO-4-METHOXYPY-1, Quantity: Each of 1. (URL: )
- A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine - Benchchem. (URL: )
- An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
- A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Deriv
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
- Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: )
- A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery - Benchchem. (URL: )
- Technical Support Center: 5-Bromo-2-chloro-4-methoxypyrimidine Cross-Coupling Reactions - Benchchem. (URL: )
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (URL: )
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google P
- 5-bromo-2-chloro-4-Methoxypyrimidine (CAS Number: 57054-92-9) | Cayman Chemical. (URL: )
- Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry - ACS Public
- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC - NIH. (URL: )
- An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (URL: )
- A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4 - Benchchem. (URL: )
- Strategies To Prepare and Use Functionalized Organometallic Reagents | Request PDF. (URL: )
- (PDF)
- Late-stage Functionalization for Improving Drug-like Molecular Properties | Chemical Reviews - ACS Public
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Performance Benchmarking of 5-Bromo-4-chloro-2-methoxypyridine and Its Derivatives
For researchers, scientists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a research program. Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Among the vast array of available building blocks, 5-Bromo-4-chloro-2-methoxypyridine (CAS 851607-27-7) presents a unique combination of reactive sites, offering a versatile platform for the synthesis of novel molecular entities.[2][3][4]
This guide provides an in-depth technical comparison of this compound, benchmarking its predicted performance against viable alternatives. While extensive experimental data for this specific isomer is nascent, this document synthesizes field-proven insights from structurally related compounds and established principles of heterocyclic chemistry to offer a predictive analysis of its reactivity and utility. We will explore the causality behind experimental choices for its derivatization and provide validated protocols for key transformations.
The Strategic Value of this compound
The synthetic utility of a polysubstituted heteroaromatic compound is defined by the differential reactivity of its functional groups. This compound offers three key points for diversification: a C-Br bond at the 5-position, a C-Cl bond at the 4-position, and a methoxy group at the 2-position.
Predicted Reactivity Profile:
-
Palladium-Catalyzed Cross-Coupling: The carbon-halogen bond reactivity in palladium-catalyzed reactions typically follows the order C-I > C-Br > C-Cl.[5] Consequently, the C5-Bromo bond is the primary site for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for selective functionalization while preserving the C4-chloro site for subsequent modifications.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, making it susceptible to SNAr. The chlorine atom at the C4 position is predicted to be the more reactive site for SNAr compared to the C2 position in many dichloropyridine systems.[6] This is due to the superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom.[6] The presence of the C2-methoxy group, an electron-donating group, further deactivates the C2 position to nucleophilic attack, thus enhancing the selectivity for substitution at the C4-chloro position.
-
Demethylation: The C2-methoxy group can be cleaved to reveal a pyridone scaffold, a common motif in pharmacologically active compounds.
This predictable, orthogonal reactivity makes it a highly valuable intermediate for building combinatorial libraries for structure-activity relationship (SAR) studies.[7][8][9]
Performance Benchmarking: A Comparative Analysis
To contextualize the performance of this compound, we compare it with two commercially available and widely used alternatives: 2,4-Dichloropyridine and 5-Bromo-2-chloropyridine .
| Property | This compound | 2,4-Dichloropyridine | 5-Bromo-2-chloropyridine |
| CAS Number | 851607-27-7[2] | 26452-80-2[10] | 40473-01-6 |
| Molecular Formula | C₆H₅BrClNO[2] | C₅H₃Cl₂N[10] | C₅H₃BrClN |
| Molecular Weight | 222.47 g/mol [4] | 147.99 g/mol [10] | 192.44 g/mol |
| Primary Cross-Coupling Site | C5 (Bromo) | C2 or C4 (Ligand Dependent)[1] | C5 (Bromo) |
| Primary SNAr Site | C4 (Chloro) | C4 (Chloro)[6] | C2 (Chloro) |
| Key Differentiator | Orthogonal reactivity with three distinct functional groups. | Two reactive chloro sites with tunable selectivity.[1] | Two reactive sites with high selectivity for C5 coupling. |
| Potential Application | Sequential, multi-vector diversification. | Access to C2 or C4 substituted pyridines. | Synthesis of 2,5-disubstituted pyridines. |
Expertise in Action: Why Choose One Over the Other?
-
For Maximum Complexity: this compound is the superior choice when a synthetic plan calls for sequential, regioselective introduction of three different functionalities. The predictable reactivity allows for a controlled, step-wise elaboration of the pyridine core.
-
For C4/C2 Isomer Exploration: 2,4-Dichloropyridine is ideal for projects where the differential biological activity of C2 versus C4 substituted isomers is being investigated. Recent advances have shown that C4-selectivity in cross-couplings can be achieved with sterically hindered N-heterocyclic carbene ligands, overriding the conventional C2-selectivity.[1]
-
For 2,5-Disubstituted Scaffolds: 5-Bromo-2-chloropyridine provides the most direct route to 2,5-disubstituted pyridines, a common structural motif. The high reactivity of the C5-bromo position in cross-coupling reactions, followed by SNAr or a second cross-coupling at the C2-chloro position, is a well-established strategy.
Experimental Protocols: A Self-Validating System
The following protocols are generalized yet robust starting points for the derivatization of this compound and its alternatives. They are designed to be self-validating, meaning that careful monitoring and standard analytical techniques (TLC, LC-MS) will provide clear indicators of reaction progress and success.
Protocol: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol is designed to selectively couple an aryl or heteroaryl group at the more reactive C-Br bond, leaving the C-Cl bond intact for further chemistry.
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, workhorse catalyst for Suzuki couplings involving aryl bromides. Its moderate activity is ideal for achieving selectivity over the less reactive C-Cl bond.
-
Base: A mild base like K₂CO₃ in an aqueous system is sufficient to facilitate transmetalation without promoting side reactions like hydrolysis of the chloro or methoxy groups.
-
Solvent: A biphasic system like 1,4-dioxane and water ensures solubility for both the organic substrate and the inorganic base.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for Selective Suzuki-Miyaura Coupling.
Protocol: Selective Buchwald-Hartwig Amination at the C5-Bromo Position
This protocol enables the formation of a C-N bond, a crucial transformation in medicinal chemistry, again leveraging the higher reactivity of the C-Br bond.
Causality of Experimental Choices:
-
Catalyst/Ligand: A more active catalyst system, such as one generated from Pd₂(dba)₃ and a biarylphosphine ligand (e.g., XPhos), is often required for C-N bond formation.[11] This combination is highly efficient for coupling a wide range of amines.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine and the intermediate palladium complex, driving the catalytic cycle forward.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are critical, as water can interfere with the catalytic cycle and hydrolyze the base.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, sealable reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture with stirring to 100-110 °C. Monitor progress by TLC or LC-MS.
-
Work-up: Cool to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Conclusion: Enabling Future Discovery
This compound is a promising and versatile building block for drug discovery and medicinal chemistry. While direct, comparative performance data is still emerging, a thorough analysis of its structure and the established reactivity principles of related halopyridines allows for confident prediction of its synthetic behavior. Its capacity for selective, sequential functionalization at the C5-bromo and C4-chloro positions provides a powerful tool for navigating chemical space. By understanding the causal factors behind reaction selectivity and employing validated protocols, researchers can effectively leverage this and related scaffolds to accelerate the development of novel therapeutics.
References
- LookChem. (n.d.). Exploring 2,4-Dichloropyridine: Properties and Applications.
- Le, C. M., et al. (2023). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). ResearchGate.
- Shields, J. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
- LookChem. (n.d.). Cas 851607-27-7, this compound.
- H. M. S. Beagle. (n.d.). This compound, min 98%, 1 gram.
- Fast, W., et al. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. National Institutes of Health.
- Fast, W., et al. (2011). Discovery of halopyridines as quiescent affinity labels: inactivation of dimethylarginine dimethylaminohydrolase. PubMed.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-4-methoxy-2-methylpyridine. PubChem.
- Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chaurasia, C. S., et al. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. PubMed.
- Jia, Z., et al. (2013). Deconvoluting the Reactivity of Two Intermediates Formed From Modified Pyrimidines. National Institutes of Health.
- ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g.
- Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Kandimalla, E. R., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed.
- ResearchGate. (n.d.). Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo.
- National Center for Biotechnology Information. (2016). On Exploring Structure Activity Relationships.
- Chaurasia, C. S., et al. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. I: Inhibition of norepinephrine uptake. PubMed.
- Ward, C. C., et al. (2021). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. National Institutes of Health.
- D'Ambrosio, K., et al. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. National Institutes of Health.
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 851607-27-7 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innospk.com [innospk.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Experimental Cross-Validation of 5-Bromo-4-chloro-2-methoxypyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the predictable and selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. 5-Bromo-4-chloro-2-methoxypyridine (CAS No: 851607-27-7) has emerged as a highly valuable building block due to the differential reactivity of its two distinct halogen atoms.[1] This guide provides an in-depth, experimentally grounded comparison of its reactivity, focusing on the cross-validation of outcomes in key palladium-catalyzed cross-coupling reactions. We will explore the causality behind protocol choices, present detailed methodologies, and compare its reactivity profile to a structurally related alternative to provide a comprehensive framework for its application.
Foundational Synthesis and Structural Validation
Before utilization in complex synthetic routes, the identity and purity of the starting material must be unequivocally confirmed. The synthesis of this compound is typically achieved via electrophilic bromination of a precursor, a process that itself requires careful validation.
Illustrative Synthesis Protocol
A common and reliable route begins with 2-Chloro-4-methoxypyridine.[2][3] The pyridine is activated towards electrophilic substitution by the methoxy group, and the bromination is achieved using N-bromosuccinimide (NBS).
Step-by-Step Synthesis:
-
In a reaction vessel, dissolve 2-Chloro-4-methoxypyridine (1.0 eq.) in concentrated sulfuric acid under ice bath cooling (0 °C).
-
Add N-bromosuccinimide (1.0 eq.) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to stir and gradually warm to 55 °C. Maintain this temperature for approximately 3 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker of ice water.
-
Carefully neutralize the solution to a basic pH using an 8N aqueous sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent such as chloroform.[2]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude solid using silica gel column chromatography (e.g., eluting with a hexane:ethyl acetate gradient) to afford the final product as a white solid.[2][3] A typical yield for this process is around 45%.[2]
Structural Confirmation
The trustworthiness of any subsequent experimental result is predicated on the correct structure of the starting material. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.
| Property | Value |
| CAS Number | 851607-27-7 |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol |
| Appearance | White Solid |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.34 (s, 1H), 6.84 (s, 1H), 3.97 (s, 3H)[2][3] |
The ¹H NMR spectrum is definitive: two singlets in the aromatic region confirm the presence of two isolated protons on the pyridine ring, and a sharp singlet at ~3.97 ppm corresponds to the three protons of the methoxy group.[3] This data provides a reliable benchmark for confirming the successful synthesis and purity of the material.
Caption: Synthesis and validation workflow for this compound.
The Principle of Chemoselectivity: A Tale of Two Halogens
The primary utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The strength of this bond dictates the reactivity, leading to a well-established trend: C-I > C-Br > C-Cl.[5][6][7]
This hierarchy is the cornerstone of this molecule's synthetic strategy. The C-Br bond at the 5-position is significantly more susceptible to oxidative addition than the C-Cl bond at the 2-position.[8] This allows for highly chemoselective functionalization at the C-5 position, leaving the C-2 chloro group untouched for subsequent transformations. This inherent electronic difference is the key experimental variable we can exploit and validate.
Caption: Reactivity hierarchy of the C-Br and C-Cl bonds.
Cross-Validation in Practice: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and serves as an excellent case study for validating the chemoselectivity of this compound.[5] By systematically varying reaction parameters, we can confirm that the reaction proceeds selectively at the C-5 position.
Standard Protocol for Selective C-5 Arylation
A general procedure involves reacting the pyridine substrate with an arylboronic acid in the presence of a palladium catalyst and a base.[9]
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Add a degassed solvent system, such as 1,4-Dioxane/H₂O (4:1 v/v).[8]
-
Heat the mixture to 80-100 °C, stirring until TLC or LC-MS indicates consumption of the starting material.
-
Cool, dilute with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Comparative Data for Cross-Validation
The following table, based on representative data for similar bromo-chloro heteroaromatic systems, illustrates how the choice of catalyst and base can be cross-validated to optimize for yield and minimize side products, while maintaining selectivity for the C-5 position.[10]
| Entry | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Representative Yield (%) | Key Insight |
| 1 | Pd(PPh₃)₄ (4%) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | ~85% | The "standard" condition; reliable and effective for C-Br coupling.[8] |
| 2 | Pd(OAc)₂ (2%) / SPhos (4%) | Cs₂CO₃ (2.0) | Toluene | 90 | >90% | Use of a bulky, electron-rich phosphine ligand (SPhos) can accelerate the reaction, often leading to higher yields.[10] |
| 3 | Pd(dppf)Cl₂ (3%) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | ~90% | Pd(dppf)Cl₂ is highly effective for heteroaromatic substrates; K₃PO₄ is a stronger base that can promote efficient transmetalation.[8] |
Causality: The choice of a more electron-rich and bulky ligand like SPhos can accelerate the rate-determining oxidative addition and the final reductive elimination step, leading to faster reaction times and often cleaner conversions with lower catalyst loading.[10] The stronger bases, like cesium carbonate or potassium phosphate, facilitate the transmetalation step of the catalytic cycle more effectively than weaker bases.[8] In all cases, the significantly lower bond dissociation energy of the C-Br bond ensures the reaction occurs exclusively at that site under these conditions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Alternative Functionalization: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed method for forming C-N bonds, provides another avenue to validate the chemoselectivity of this compound.[6][11] The underlying principle of preferential reactivity at the C-Br bond holds true.[6]
Standard Protocol for Selective C-5 Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 eq.).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture to 80-110 °C with stirring, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench the reaction, and extract with an organic solvent.
-
Wash, dry, concentrate, and purify the crude product via column chromatography.[12]
Causality: This reaction requires a strong base, such as sodium tert-butoxide, to deprotonate the amine, allowing it to coordinate to the palladium center and participate in the catalytic cycle.[11] The use of specialized, bulky phosphine ligands is crucial to facilitate the reductive elimination step that forms the C-N bond, which can otherwise be challenging.[13][14] Despite the often more demanding conditions compared to Suzuki couplings, the inherent reactivity difference between the C-Br and C-Cl bonds ensures excellent selectivity for the C-5 position.
Comparative Analysis with an Alternative: 5-Bromo-2,4-dichloropyridine
To truly understand the experimental profile of this compound, a comparison with a related building block is invaluable. 5-Bromo-2,4-dichloropyridine serves as an excellent counterpart, as it replaces the electron-donating methoxy group at the 4-position with an electron-withdrawing chloro group.[15]
| Feature | This compound | 5-Bromo-2,4-dichloropyridine | Experimental Implication |
| Substituent at C-4 | Methoxy (-OCH₃): Electron-Donating | Chloro (-Cl): Electron-Withdrawing | The -OCH₃ group activates the ring for electrophilic substitution but can deactivate adjacent positions for nucleophilic attack. The -Cl group deactivates the entire ring towards electrophiles but activates it for nucleophilic aromatic substitution (SNAr). |
| Primary Cross-Coupling Site | C-5 (Bromo) | C-5 (Bromo) | Both compounds exhibit high selectivity for the most reactive C-Br bond in Pd-catalyzed cross-coupling reactions. |
| Secondary Reactivity | The C-2 Chloro position is available for subsequent, more forcing cross-coupling or SNAr. | Both C-2 and C-4 Chloro positions are available for subsequent reactions, with the C-4 position generally being more susceptible to SNAr. | The dichloropyridine offers more sites for subsequent nucleophilic substitution, but potentially with less selectivity between the two chloro positions compared to the methoxy-substituted analogue. |
This comparison highlights a key strategic choice for researchers. If the goal is selective C-5 functionalization followed by a potential transformation at a single, less reactive C-2 chloro position, this compound is the superior choice. If multiple subsequent SNAr reactions are desired, the more electron-deficient dichloropyridine might be more suitable.
Conclusion
The experimental validation of this compound hinges on the predictable and high chemoselectivity of its C-5 bromine atom in palladium-catalyzed cross-coupling reactions. This selectivity, rooted in the fundamental principles of carbon-halogen bond strengths, is robust and can be cross-validated across various reaction types, including Suzuki-Miyaura and Buchwald-Hartwig couplings. By understanding the electronic contributions of its substituents and comparing its reactivity to analogous structures, researchers can confidently employ this versatile building block to construct complex molecular architectures with a high degree of control, paving the way for advancements in drug discovery and materials science.
References
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Chemistry LibreTexts.
- ResearchGate.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
Sources
- 1. 851607-27-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE | 880870-13-3 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
Safety Operating Guide
Operational Guide for the Safe Disposal of 5-Bromo-4-chloro-2-methoxypyridine
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 5-Bromo-4-chloro-2-methoxypyridine (CAS No. 851607-27-7). Adherence to these procedures is imperative for ensuring the safety of laboratory personnel, maintaining environmental compliance, and upholding the integrity of your research operations. This document is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult your EHS department to ensure full compliance with local, state, and federal regulations.
Hazard Identification and Risk Assessment
This compound is a halogenated pyridine derivative. Due to its chemical structure, it presents several hazards that must be managed carefully. The primary risks associated with this compound involve irritation and acute toxicity. A failure to appreciate these risks can lead to accidental exposure and adverse health effects.
The causality behind its hazardous nature lies in its reactivity as a halogenated organic compound. Such molecules can interfere with biological processes upon exposure. The bromine and chlorine substituents, in particular, contribute to its potential as an irritant and toxicant.
Quantitative Data and Hazard Summary
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | [1] |
| Appearance | Solid | [2] |
| GHS Hazard Statements | H302, H315, H319, H335 | [3][4] |
| Signal Word | Warning | [3][5] |
Hazard Statement Breakdown:
-
Some sources also indicate it is harmful to aquatic life with long-lasting effects.[4]
Mandatory Personal Protective Equipment (PPE)
Before beginning any procedure that involves handling this compound, especially during waste collection and disposal, the following PPE is mandatory. This creates a self-validating system of safety, ensuring a barrier between the researcher and the hazardous material.
-
Eye and Face Protection: Wear chemical safety goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[3] Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[3]
-
Respiratory Protection: All handling of this compound, particularly the solid form where dust can be generated, must occur in a well-ventilated area, preferably inside a certified chemical fume hood.[3][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[6]
Disposal Workflow Diagram
The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Segregation and Disposal
Improper segregation of chemical waste is a common and dangerous laboratory error. Halogenated compounds require specific disposal pathways, typically high-temperature incineration with scrubbers, to prevent the formation of environmentally persistent and toxic byproducts like dioxins.[3][6] Mixing this waste with non-halogenated solvents complicates and increases the cost of disposal.
Step 1: Designate a Waste Container
1.1. Obtain a compatible hazardous waste container, typically made of high-density polyethylene (HDPE). 1.2. The container must be in good condition and have a secure, tightly sealing lid.[8] 1.3. Affix a "Hazardous Waste" label to the container.
Step 2: Label the Container Correctly
2.1. Clearly write the full chemical name: "this compound".[3] 2.2. Indicate the primary hazards (e.g., "Irritant," "Toxic"). 2.3. Do not obscure the label. All personnel must be able to identify the contents and risks immediately.
Step 3: Collect and Segregate Waste
3.1. Solid Waste:
- Carefully place all contaminated solid materials, such as weighing paper, gloves, pipette tips, and contaminated silica gel, into the designated solid halogenated waste container.[3]
- When handling the pure solid compound for disposal, avoid creating dust.[7] 3.2. Liquid Waste:
- Collect all solutions containing this compound in a designated liquid halogenated waste container.
- Crucially, do not mix this waste stream with non-halogenated solvents. [3] 3.3. Keep the waste container closed at all times, except when adding waste.[9]
Step 4: Storage and Final Disposal
4.1. Once the container is full or the experiment is complete, securely seal the lid. 4.2. Store the container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and provide secondary containment to prevent the spread of material in case of a leak.[3] 4.3. The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][10] 4.4. The recommended disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubbing capabilities.[3][6] Never dispose of this chemical down the drain or in the regular trash.[3]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Alert personnel in the immediate area. Ensure the area is well-ventilated; if the spill is not in a fume hood, increase airflow if it can be done safely.[3]
-
Contain the Spill:
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into the designated, labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.[3] All decontamination materials must also be disposed of as hazardous waste.
Regulatory Compliance
The management of hazardous waste is governed by strict federal and state regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes the "cradle-to-grave" framework for hazardous waste management.[11][12] This framework mandates that generators of hazardous waste are responsible for its safe handling and disposal from the point of generation until its final destruction.[11][13] It is your responsibility to identify, characterize, and segregate hazardous waste according to these guidelines.[10][11]
References
- Proper Disposal of 5-Bromo-2-chloro-4-methoxypyrimidine: A Safety and Operations Guide. Benchchem.
- 5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9. Sigma-Aldrich.
- Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016, December 5).
- Proper Handling of Hazardous Waste Guide. United States Environmental Protection Agency.
- 5-BROMO-4-METHOXY-2-METHYL-PYRIDINE SDS. ECHEMI. (2019, July 15).
- This compound | 851607-27-7. Apollo Scientific.
- 5-Bromo-4-methoxypyridin-2-amine Safety Data Sheet. CymitQuimica. (2023, July 7).
- EPA Hazardous Waste Management. Axonator. (2024, April 29).
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. (2025, January 6).
- Hazardous Material Disposal - EPA Specific. JJ Safety. (2025, November 7).
- Safety Data Sheet 5-Bromo-2-chloro-4-methoxypyrimidine. MedchemExpress.com. (2025, August 28).
- This compound. Appretech Scientific Limited.
- Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals. Benchchem.
Sources
- 1. appretech.com [appretech.com]
- 2. 5-Bromo-2-chloro-4-methoxypyrimidine | 57054-92-9 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 851607-27-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. axonator.com [axonator.com]
- 12. youtube.com [youtube.com]
- 13. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-4-chloro-2-methoxypyridine
As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-4-chloro-2-methoxypyridine is foundational to discovery. However, the potential of these compounds is matched by the imperative to handle them with the utmost respect for safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) and handling protocols. Our goal is to build a culture of safety that is as robust as our science, ensuring that innovation and well-being advance hand-in-hand.
Hazard Analysis: Understanding the "Why" Behind the Protocol
This compound is a halogenated pyridine derivative, a class of compounds that warrants careful handling. Its specific hazard profile, identified through Globally Harmonized System (GHS) classifications, dictates every safety measure we take. Understanding these risks is the critical first step in preventing exposure. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it is a known irritant to the skin, eyes, and respiratory system.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Prevents ingestion, skin contact, and inhalation of dust or aerosols. |
| Skin Irritation | H315 | Requires robust skin and hand protection to avoid direct contact.[2][3] |
| Serious Eye Irritation | H319 | Mandates stringent eye protection to prevent splashes or contact with airborne particles.[2][3] |
| Respiratory Irritation | H335 | Necessitates the use of proper ventilation and, in some cases, respiratory protection.[2][3] |
Core PPE Requirements: A Multi-Layered Defense
Your PPE is the most critical barrier between you and the chemical. The selection of each component is a direct response to the hazards identified above. Adherence to these standards is non-negotiable for any procedure involving this compound.[4][5]
| Protection Type | Specification | Rationale and Field-Proven Insights |
| Eye & Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles during procedures with a high splash risk. | Standard safety glasses are insufficient. The tight seal of goggles is essential to protect against fine dust and unexpected splashes that can cause serious eye irritation.[5][6] |
| Hand Protection | Chemically resistant gloves. While nitrile is often a default choice, related pyridine compounds have shown variable compatibility. Butyl rubber or PVA gloves may offer superior protection. | Causality: The efficacy of a glove is specific to the chemical, concentration, and contact time. Self-Validating System: Always consult the glove manufacturer's compatibility chart for this compound or halogenated pyridines before use.[7][8] For prolonged handling, consider double-gloving.[9] |
| Body Protection | A fully-buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased splash risk, consider an impervious apron. | This minimizes the risk of accidental skin exposure from spills or drips.[4] Contaminated work clothes should be laundered separately from personal clothing.[1] |
| Respiratory Protection | All handling of solid material must occur in a certified chemical fume hood to control dust and vapors. | Causality: The compound can cause respiratory irritation.[10] Engineering controls like a fume hood are the primary method of exposure prevention. A NIOSH-approved respirator may be required if engineering controls are inadequate or for emergency spill response.[5][10] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A defined workflow minimizes variability and reinforces safe habits. The following protocol outlines the essential steps from preparation to cleanup.
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
Protocol Steps:
-
Preparation and Engineering Controls :
-
Verify that the chemical fume hood has a current certification and is functioning correctly.[4]
-
Confirm that the path to the nearest emergency eyewash station and safety shower is clear and unobstructed.[6]
-
Prepare the work surface within the hood by laying down absorbent, plastic-backed pads to contain any minor spills.
-
-
Donning Personal Protective Equipment :
-
Put on all required body, eye, and hand protection as specified in the Core PPE Requirements table before handling the chemical container.
-
-
Handling the Compound :
-
Conduct all weighing and transfers of the solid compound within the chemical fume hood to control dust and vapors.[10]
-
Avoid generating dust during handling.[1]
-
Keep containers securely sealed when not in use.[1]
-
When finished, tightly close the primary container and store it in a cool, dry, and well-ventilated area.[6][11]
-
-
Decontamination and Doffing :
-
Wipe down the work surface and any equipment used with an appropriate solvent, followed by soap and water.[4]
-
Collect all contaminated disposables (e.g., weighing paper, pipette tips, gloves) in a designated, sealable hazardous waste container.[4]
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Always wash hands thoroughly with soap and water after removing gloves and completing work.[1]
-
Emergency Protocols: An Immediate Response Plan
In the event of an exposure or spill, a swift and correct response is critical.
-
Eye Contact : Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation. Seek immediate medical attention.[1][2]
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and running water. Remove all contaminated clothing. If irritation develops or persists, seek medical attention.[1][2]
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[2][12]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Contact a physician or a Poisons Information Centre immediately.[1][2]
-
Small Spill (in fume hood) : Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust.[1] Collect the material in a labeled, sealable container for hazardous waste disposal. Clean the area with a suitable solvent and then soap and water.[4]
-
Large Spill : Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Disposal Plan: End-of-Life Responsibility
Proper disposal is a critical component of the chemical's lifecycle to ensure laboratory and environmental safety.
-
Waste Segregation : All materials contaminated with this compound are considered hazardous waste. This includes unused product, contaminated PPE, and cleanup materials.
-
Containerization : Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.[4] The label should include the full chemical name.
-
Final Disposal : The final disposal must be conducted through your institution's EHS department or a licensed hazardous waste disposal company.[4] The preferred method for halogenated organic compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber.[4] Never dispose of this chemical down the drain or in regular trash.[4]
By integrating these safety protocols into your daily laboratory operations, you establish a self-validating system of protection. This authoritative and experience-driven approach ensures that your pursuit of scientific advancement is built on an unshakeable foundation of safety.
References
- CymitQuimica. (2023, July 7). 5-Bromo-4-methoxypyridin-2-amine Safety Data Sheet.
- Washington State University. Standard Operating Procedure for Pyridine.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- CHEMM. Personal Protective Equipment (PPE).
- ChemTalk. Lab Safety Equipment & PPE.
- University of Washington. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 851607-27-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. uwyo.edu [uwyo.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aksci.com [aksci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
